molecular formula C19H14O B106861 4-Benzoylbiphenyl CAS No. 2128-93-0

4-Benzoylbiphenyl

Cat. No.: B106861
CAS No.: 2128-93-0
M. Wt: 258.3 g/mol
InChI Key: LYXOWKPVTCPORE-UHFFFAOYSA-N
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Description

4-Benzoylbiphenyl is a high-purity chemical reagent that serves as a key intermediate and subject of investigation across multiple scientific fields. In medicinal chemistry and oncology research, this compound derivatives have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine-binding site . These compounds demonstrate potent anti-proliferative activity against various human cancer cell lines and are being actively researched for their potential to overcome P-glycoprotein-mediated multidrug resistance (MDR), a significant challenge in current chemotherapy treatments . The biphenyl scaffold is a privileged structure in drug discovery, and its derivatives are extensively explored for developing new therapeutic agents . In the field of analytical and food chemistry, this compound (often referred to as PBZ) is recognized as a benzophenone derivative used in the development and validation of sensitive multi-residue analytical methods . It is monitored as a potential migrant from food packaging materials, where benzophenone derivatives are sometimes used as ultraviolet (UV) blockers and photoinitiators in UV-curable inks . Consequently, it is an analyte of interest in food safety testing, with robust UHPLC-MS/MS methods established for its quantification in packaged cereal-based foods and breakfast cereals to assess exposure levels . This combination of applications makes this compound a valuable compound for advancing research in both life sciences and material safety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(4-phenylphenyl)methanone
Source PubChem
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InChI

InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LYXOWKPVTCPORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
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DSSTOX Substance ID

DTXSID4062193
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Molecular Weight

258.3 g/mol
Source PubChem
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Physical Description

NKRA; Pellets or Large Crystals
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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CAS No.

2128-93-0
Record name 4-Phenylbenzophenone
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Record name 4-Benzoylbiphenyl
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Record name 4-Benzoylbiphenyl
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Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Record name 4-phenylbenzophenone
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Record name 4-BENZOYLBIPHENYL
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Foundational & Exploratory

4-Benzoylbiphenyl synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 4-Benzoylbiphenyl

Introduction

This compound (also known as 4-Phenylbenzophenone, CAS No. 2128-93-0) is a versatile aromatic ketone with significant applications across various industries.[1][2][3] It is widely recognized as a high-efficiency free-radical photoinitiator for UV curing of inks and coatings.[1][3] Beyond this primary role, its unique chemical structure makes it a valuable building block and critical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][4] For instance, it serves as an intermediate for the antifungal drug bifonazole.[3] Given its importance, particularly in pharmaceutical applications where purity is paramount, robust and efficient methods for its synthesis and purification are essential.

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data, and workflow visualizations to facilitate practical application.

Synthesis of this compound

The synthesis of this compound can be achieved through several key pathways. The most prominent and industrially relevant method is the Friedel-Crafts acylation of biphenyl (B1667301). Alternative routes involving modern cross-coupling reactions also offer viable, though often more complex, approaches.

Friedel-Crafts Acylation of Biphenyl

The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones.[5] This reaction involves the acylation of an aromatic ring (biphenyl) with an acylating agent (benzoyl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the biphenyl ring through electrophilic aromatic substitution. The para-position of biphenyl is preferentially acylated due to steric hindrance and electronic effects, yielding this compound as the major product.

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Biphenyl

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap, add biphenyl (1.0 eq) and anhydrous dichloromethane. Stir until the biphenyl is fully dissolved.

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.1 - 2.0 eq) portion-wise to the stirred solution. A stoichiometric amount is required as the catalyst complexes with the product ketone.[6]

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.0-1.1 eq) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. Maintain the temperature between 0-5°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (DCM) by rotary evaporation to yield the crude this compound.

  • Purification: The crude product, typically an off-white or pale yellow solid, should be purified by recrystallization or column chromatography.

// Nodes Reactants [label="Reactants\n(Biphenyl, Benzoyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Dissolve in DCM\nCool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add AlCl₃ Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="React at RT\n(2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench\n(Ice / HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup\n(Wash, Dry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization or\nColumn Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edges Reactants -> Setup; Setup -> Catalyst; Catalyst -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Evaporation; Evaporation -> Crude; Crude -> Purification; Purification -> Final; } caption { label = "Diagram 1: Friedel-Crafts Synthesis Workflow"; fontname = "Verdana"; fontsize = 10; }

Suzuki-Miyaura Cross-Coupling

A modern alternative for forming the biaryl core is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction couples an aryl boronic acid (or ester) with an aryl halide.[8][9] For this compound, two disconnection approaches are possible:

  • Route A: Coupling of 4-bromobenzophenone (B181533) with phenylboronic acid .

  • Route B: Coupling of 4-phenyl-bromobenzene with benzoyl chloride (via a different cross-coupling variant) or a related benzoylating agent.

The Suzuki reaction is valued for its mild conditions and high tolerance for various functional groups.[8][10]

This protocol provides a general procedure for the synthesis via the coupling of 4-bromobenzophenone and phenylboronic acid.

Materials:

  • 4-Bromobenzophenone (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or 10% Pd/C, 1-5 mol%)[8][10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq)[8][11]

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol (B145695)/Water)[8][10]

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzophenone (1.0 eq), phenylboronic acid (1.5 eq), the palladium catalyst (e.g., 5 mol% 10% Pd/C), and the base (e.g., K₂CO₃, 3.0 eq).[8]

  • Solvent Addition: Add the solvent mixture (e.g., ethanol and deionized water, 1:1 ratio).[8]

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 80-90°C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.

  • Cooldown and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent (e.g., ethanol).[8]

  • Workup: Combine the filtrates and remove the organic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography followed by recrystallization.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style="", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style="", fontcolor="#202124"];

// Invisible nodes for positioning text aryl_halide [label="4-Bromobenzophenone\n(Ar-X)", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Phenylboronic Acid\n(Ar'-B(OH)₂)\n+ Base", shape=plaintext, fontcolor="#202124"]; product [label="this compound\n(Ar-Ar')", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [color="#EA4335"]; oxidative_addition -> pd2_complex [color="#EA4335"]; pd2_complex -> transmetalation [color="#4285F4"]; transmetalation -> pd2_biaryl [color="#4285F4"]; pd2_biaryl -> reductive_elimination [color="#34A853"]; reductive_elimination -> pd0 [color="#34A853"];

// Edges for text aryl_halide -> oxidative_addition [style=dashed, arrowhead=none, color="#5F6368"]; boronic_acid -> transmetalation [style=dashed, arrowhead=none, color="#5F6368"]; reductive_elimination -> product [style=dashed, arrowhead=none, color="#5F6368"]; } caption { label = "Diagram 2: Suzuki-Miyaura Catalytic Cycle"; fontname = "Verdana"; fontsize = 10; }

Comparative Synthesis Data

The choice of synthesis method often depends on factors like starting material availability, cost, desired scale, and tolerance to reaction conditions.

Method Key Reactants Catalyst / Reagent Typical Solvents Advantages Disadvantages Reported Yield
Friedel-Crafts Acylation Biphenyl, Benzoyl ChlorideAlCl₃ (Lewis Acid)Dichloromethane, 1,2-DichloroethaneHigh yield, low cost, scalableRequires stoichiometric catalyst, moisture sensitive, generates HCl byproduct>90% (for related acylations)[12]
Suzuki-Miyaura Coupling 4-Bromobenzophenone, Phenylboronic AcidPalladium complex + BaseDioxane/Water, Toluene/EthanolMild conditions, high functional group toleranceHigher cost of catalyst and boronic acids, requires inert atmosphereGood to excellent yields (general)[10]

Purification of this compound

High purity is crucial for the applications of this compound. The crude product obtained from synthesis typically contains unreacted starting materials, byproducts (e.g., ortho-acylated isomer), and catalyst residues. Recrystallization and column chromatography are the most effective purification techniques.[6][13]

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent at different temperatures.[14] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[15]

Solvent Selection: Based on the compound's structure (large nonpolar biphenyl group, moderately polar ketone), solvents of intermediate polarity are good candidates.[15]

  • Good Candidates: Ethanol, Isopropanol.[15]

  • Excellent Candidate (Mixed Solvent): Ethanol/Water. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), followed by the addition of hot water (the "poor" solvent) until turbidity appears.[15][16]

Procedure (Single-Solvent using Ethanol):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while swirling until the solid completely dissolves.[16]

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.[15][17]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[16][17]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[14][15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[14]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[16][17]

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove any residual solvent. The melting point of pure this compound is 99-101°C.[18][19]

Column Chromatography

For higher purity or when recrystallization is ineffective at removing certain impurities, silica (B1680970) gel column chromatography is the preferred method.[13] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[13]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., n-Hexane, Ethyl Acetate)

  • Glass chromatography column

  • Collection tubes/flasks

Procedure:

  • Mobile Phase Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A mixture of n-Hexane and Ethyl Acetate is common. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to find a system that gives the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and add a thin layer of sand on top to prevent disturbance.[13][20]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure (flash chromatography) to maintain a steady flow.[20] Begin with the low-polarity eluent and, if necessary, gradually increase the polarity (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

// Nodes Crude [label="Crude this compound\n(from Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(e.g., Ethanol/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity1 [label="Check Purity\n(TLC, MP, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity2 [label="Check Purity\n(TLC, MP, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="High-Purity\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Recrystallization [label="Primary Method"]; Recrystallization -> CheckPurity1; CheckPurity1 -> PureProduct [label="Purity OK"]; CheckPurity1 -> Column [label="Further Purification\nNeeded"];

Crude -> Column [label="Alternative/\nSecondary Method", style=dashed]; Column -> CheckPurity2; CheckPurity2 -> PureProduct [label="Purity OK"]; CheckPurity2 -> Recrystallization [label="Further Purification\nNeeded", style=dashed]; } caption { label = "Diagram 3: Purification Workflow"; fontname = "Verdana"; fontsize = 10; }

References

An In-depth Technical Guide to 4-Benzoylbiphenyl (CAS 2128-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbiphenyl, with a CAS number of 2128-93-0, is an aromatic ketone that serves as a versatile intermediate in various chemical syntheses. Also known by synonyms such as 4-phenylbenzophenone, this compound is a cornerstone in the production of pharmaceuticals, particularly as a precursor to antifungal agents like bifonazole (B1667052) and bixazole.[1][2] Furthermore, its photochemical properties make it a widely used Type II photoinitiator in UV curing applications for inks and coatings.[3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, biological activities, and detailed experimental protocols related to this compound, intended to support research and development in the chemical and pharmaceutical industries.

Physicochemical Properties

This compound is a white to off-white or beige crystalline powder at room temperature.[4][5] It is generally insoluble in water but soluble in common organic solvents.[5]

PropertyValueReference(s)
CAS Number 2128-93-0[4]
Molecular Formula C₁₉H₁₄O[4]
Molecular Weight 258.31 g/mol [4]
Appearance White to off-white/beige crystalline powder[4][5]
Melting Point 99-103 °C[5]
Boiling Point 419-420 °C
Solubility Insoluble in water; Soluble in organic solvents[5]
Density ~1.1 g/cm³[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Standard analytical methods for confirmation of its identity and purity include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl (B1667301) and benzoyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Toxicology

Pharmaceutical Intermediate

This compound is a key starting material in the synthesis of several pharmaceutical compounds. Notably, it is an important intermediate in the production of the antifungal drug bifonazole.[1][2] Its structural backbone is utilized to build more complex, biologically active molecules.

Endocrine-Disrupting Activity

Several studies have indicated that benzophenone (B1666685) derivatives, including compounds structurally related to this compound, may possess endocrine-disrupting properties. These compounds have been shown to interact with various hormone receptors, including estrogen, androgen, and thyroid hormone receptors.[6][7] This can lead to the modulation of normal hormonal signaling pathways. The interaction with these receptors can be agonistic or antagonistic, depending on the specific compound and the biological context.[8]

Toxicology

Comprehensive toxicological data for this compound is limited. The toxicological profile is often inferred from data on structurally related compounds like benzophenone and biphenyl. It is classified as an irritant and should be handled with appropriate personal protective equipment in a laboratory setting.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of biphenyl with benzoyl chloride.[4]

Materials:

  • Biphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst (e.g., Zeolite H-beta)[9]

  • Anhydrous solvent (e.g., nitrobenzene, dichloromethane)[9]

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add benzoyl chloride dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture and slowly pour it into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, toluene, or a mixture of solvents like hexane/acetone)[5][10]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[11]

  • Dry the crystals in a vacuum oven or air-dry to remove the solvent completely.

Analytical Methods

The purity of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method (General):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound.

GC-MS Method (General):

  • Column: A non-polar capillary column

  • Carrier Gas: Helium

  • Oven Program: A temperature gradient to ensure the elution of the compound.

  • Detection: Mass spectrometer to confirm the molecular weight and fragmentation pattern.

Visualizations

experimental_workflow cluster_synthesis Synthesis: Friedel-Crafts Acylation cluster_purification Purification: Recrystallization cluster_analysis Analysis start Biphenyl + Benzoyl Chloride reaction Reaction Mixture (Heating & Stirring) start->reaction catalyst AlCl₃ Catalyst in Anhydrous Solvent catalyst->reaction workup Quenching (HCl/Ice) & Extraction reaction->workup crude Crude this compound workup->crude dissolution Dissolution in Hot Solvent crude->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Vacuum Filtration & Washing cooling->filtration pure Pure this compound Crystals filtration->pure hplc HPLC pure->hplc gcms GC-MS pure->gcms spectroscopy NMR & IR Spectroscopy pure->spectroscopy

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

photoinitiation_mechanism cluster_photoexcitation Photoexcitation cluster_radical_formation Radical Formation cluster_polymerization Polymerization bp_ground This compound (Ground State, S₀) bp_singlet Excited Singlet State (S₁) bp_ground->bp_singlet Absorption uv_light UV Light (hν) bp_triplet Excited Triplet State (T₁) bp_singlet->bp_triplet Intersystem Crossing h_abstraction Hydrogen Abstraction bp_triplet->h_abstraction co_initiator Co-initiator (RH) (e.g., Amine) co_initiator->h_abstraction ketyl_radical Ketyl Radical h_abstraction->ketyl_radical initiating_radical Initiating Radical (R•) h_abstraction->initiating_radical propagation Propagation initiating_radical->propagation monomer Monomer monomer->propagation polymer Polymer Chain propagation->polymer Chain Growth

Caption: Mechanism of Type II photoinitiation by this compound.

endocrine_disruption cluster_er Estrogen Signaling cluster_ar Androgen Signaling cluster_tr Thyroid Signaling bzp This compound er Estrogen Receptor (ERα / ERβ) bzp->er Binds to ar Androgen Receptor (AR) bzp->ar Binds to tr Thyroid Hormone Receptor (TR) bzp->tr Interferes with er_response Altered Gene Expression (Estrogenic/Anti-estrogenic Effects) er->er_response ar_response Altered Gene Expression (Androgenic/Anti-androgenic Effects) ar->ar_response tr_response Disruption of Thyroid Hormone Homeostasis tr->tr_response

Caption: Potential endocrine-disrupting pathways of this compound.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbiphenyl (4-BBP), a prominent member of the aromatic ketone family, serves as a versatile molecule in a range of scientific and industrial applications. Renowned for its efficacy as a Type II photoinitiator in UV curing processes, its utility extends to being a pivotal intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, presenting key quantitative data, detailed experimental protocols for their measurement, and a visualization of its principal photochemical reaction pathway. This document is intended to be a valuable resource for researchers and professionals working with or exploring the applications of this multifaceted compound.

Introduction

This compound (CAS 2128-93-0), also known as 4-phenylbenzophenone, is a solid crystalline organic compound with a molecular formula of C₁₉H₁₄O.[1] Its structure, featuring a benzophenone (B1666685) core with an additional phenyl group, imparts unique photophysical characteristics that are central to its function.[2][3] Upon absorption of ultraviolet (UV) radiation, 4-BBP transitions to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.[4] This excited triplet state is the primary photoactive species, capable of initiating chemical reactions through hydrogen abstraction, making it a highly efficient photoinitiator.[2][4] Beyond its role in polymer chemistry, the molecular framework of 4-BBP is a valuable building block in the synthesis of various drug molecules.[2]

Photophysical Properties

The photophysical properties of a molecule govern its interaction with light and the subsequent non-reactive de-excitation pathways. For this compound, the key photophysical processes involve the absorption of UV light, followed by intersystem crossing to the triplet state. While fluorescence from the singlet excited state is generally not a significant deactivation pathway for benzophenones, the properties of the triplet state are paramount to its photochemical reactivity.

Table 1: Summary of Photophysical Data for this compound

PropertyValueSolvent/ConditionsReference(s)
Absorption Maximum (λmax) ~295 nmAcetonitrile[5]
Triplet State Properties
Triplet-Triplet Absorption Maximum (λT-T)330 nm, 535 nmAcetonitrile[5]
Intersystem Crossing Quantum Yield (ΦISC)~1Acetonitrile[6]
Phosphorescence Lifetime (τp)Data not available in searched literature
Ketyl Radical Properties (Excited State)
Fluorescence Maximum~590 nmCyclohexane[5]
Fluorescence Lifetime5.3 nsCyclohexane[5]
Transient Absorption Maximum345 nmCyclohexane[5]

Note: The majority of detailed excited-state studies available focus on the benzophenone ketyl radical rather than the primary excited states of this compound itself.

Photochemical Properties

The photochemical behavior of this compound is dominated by the reactivity of its triplet excited state. As a Type II photoinitiator, it requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals that initiate polymerization.[1]

Photoinitiation Mechanism

The generally accepted mechanism for photoinitiation by this compound in the presence of a tertiary amine involves the following steps:

  • Photoexcitation: 4-BBP absorbs a photon of UV light, promoting it to an excited singlet state (¹4-BBP*).

  • Intersystem Crossing (ISC): The singlet state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (³4-BBP*).

  • Hydrogen Abstraction: The triplet state of 4-BBP abstracts a hydrogen atom from the α-carbon of the tertiary amine. This results in the formation of a this compound ketyl radical and an aminoalkyl radical.

  • Initiation: The highly reactive aminoalkyl radical then initiates the polymerization of monomers (e.g., acrylates) by adding to the double bond, thus starting the polymer chain growth.

This photochemical pathway is visualized in the following diagram:

G cluster_photoexcitation Photoexcitation & ISC cluster_reaction Photochemical Reaction 4BBP_ground This compound (S₀) 4BBP_singlet ¹4-BBP* (S₁) 4BBP_ground->4BBP_singlet hν (UV light) 4BBP_triplet ³4-BBP* (T₁) 4BBP_singlet->4BBP_triplet Intersystem Crossing (ISC) Amine Tertiary Amine (R₃N) Ketyl_Radical 4-BBP Ketyl Radical 4BBP_triplet->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical Aminoalkyl Radical Amine->Aminoalkyl_Radical Hydrogen Abstraction Polymer Growing Polymer Chain Aminoalkyl_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Photoinitiation mechanism of this compound with a tertiary amine.

Experimental Protocols

The characterization of the photophysical and photochemical properties of this compound relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the ground-state absorption spectrum and the molar extinction coefficient.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a series of solutions of this compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) of known concentrations in quartz cuvettes with a 1 cm path length. A solvent blank is also prepared.

  • Measurement: Record the absorption spectra of the blank and the sample solutions over a wavelength range of approximately 200-500 nm.

  • Data Analysis: Subtract the solvent blank spectrum from the sample spectra. The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) at λmax can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Nanosecond Laser Flash Photolysis (LFP)

LFP is a powerful technique to study the properties of transient species, such as the triplet state of 4-BBP and the resulting ketyl radical.

  • Instrumentation: A typical LFP setup consists of a pulsed Nd:YAG laser (for excitation, e.g., at 355 nm), a high-intensity probe lamp (e.g., Xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube or ICCD camera) linked to a digital oscilloscope.

  • Sample Preparation: A solution of this compound in a suitable solvent is placed in a quartz cuvette. For studying the triplet state, the solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes, as oxygen is an efficient quencher of triplet states. When studying the reaction with a co-initiator, a known concentration of the amine is added to the solution.

  • Measurement: The sample is excited by a short laser pulse. The change in absorbance of the sample is monitored over time at specific wavelengths using the probe lamp. To obtain a transient absorption spectrum, the change in absorbance is recorded across a range of wavelengths at a specific time delay after the laser flash.

  • Data Analysis: The decay of the transient absorption signal provides the lifetime of the transient species. The spectrum of the transient species can be constructed by plotting the change in absorbance versus wavelength. The triplet quantum yield (ΦISC) can be determined by the comparative method, using a standard with a known ΦISC (e.g., benzophenone in acetonitrile, ΦISC ≈ 1).[6] The initial triplet-triplet absorbance is compared to that of the standard under identical excitation conditions.

G Laser Pulsed Laser (e.g., Nd:YAG, 355 nm) Sample Sample in Cuvette Laser->Sample Monochromator Monochromator Sample->Monochromator Probe_Lamp Probe Lamp (e.g., Xenon) Probe_Lamp->Sample Detector Detector (PMT/ICCD) Monochromator->Detector Oscilloscope Digital Oscilloscope Detector->Oscilloscope Computer Computer Oscilloscope->Computer

Caption: A simplified workflow for a Nanosecond Laser Flash Photolysis experiment.

Two-Color Two-Laser Flash Photolysis

This advanced technique is used to study the properties of an excited state of a transient species, such as the excited state of the 4-BBP ketyl radical.[5]

  • Instrumentation: This setup is similar to a standard LFP system but incorporates a second pulsed laser. The first laser (pump) generates the initial transient species (the ketyl radical in its ground state). The second, time-delayed laser (probe) excites this transient species to a higher excited state.

  • Measurement: The first laser excites the 4-BBP in the presence of a hydrogen donor to form the ketyl radical. After a short delay, the second laser pulse, with a wavelength corresponding to the absorption of the ground-state ketyl radical, excites this radical. The resulting fluorescence or transient absorption of the excited ketyl radical is then detected.

  • Data Analysis: The fluorescence spectrum and lifetime of the excited ketyl radical can be measured. The transient absorption of the excited radical can also be characterized.

Conclusion

This compound is a molecule of significant interest due to its rich photochemistry. Its high intersystem crossing efficiency to a long-lived triplet state makes it an excellent photoinitiator for a variety of applications. Understanding its photophysical and photochemical properties is crucial for optimizing its performance in existing applications and for the rational design of new systems, including novel pharmaceuticals and advanced materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore and harness the potential of this compound.

References

4-Benzoylbiphenyl solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Benzoylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2128-93-0) is a versatile aromatic ketone with significant applications in various fields, including as a photoinitiator, a pharmaceutical intermediate, and in the synthesis of advanced materials.[1][2] Its utility in these domains is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details a standard experimental protocol for its quantitative determination, and outlines a typical analytical workflow for its quality control.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a largely non-polar molecule due to its extensive aromatic structure, though the ketone group introduces a degree of polarity. Consequently, it exhibits poor solubility in highly polar solvents like water but is generally soluble in common organic solvents.[1][3]

Solubility of this compound in Organic Solvents

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes its solubility based on available qualitative information and general principles of chemical solubility. The classifications are intended to provide a practical guide for solvent selection in experimental and manufacturing processes.

Solvent ClassificationSolventChemical FormulaPolarity IndexPredicted Solubility of this compound
Aromatic Hydrocarbon TolueneC₇H₈2.4Soluble
Halogenated Solvent ChloroformCHCl₃4.1Slightly Soluble
Ketone AcetoneC₃H₆O5.1Soluble
Ester Ethyl AcetateC₄H₈O₂4.4Soluble
Ether Diethyl Ether(C₂H₅)₂O2.8Soluble
Alcohol MethanolCH₃OH5.1Slightly Soluble (Solubility increases with heating)[4]
Alcohol EthanolC₂H₅OH4.3Soluble
Aqueous WaterH₂O10.2Insoluble (73.6 µg/L at 20°C)[4]

Note: The predicted solubility is based on qualitative descriptions from various sources and the principle of "like dissolves like." For precise applications, experimental determination is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol is a standard procedure that can be adapted for the determination of this compound solubility in various organic solvents.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of a Saturated Solution :

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[6]

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vial in an orbital shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[5]

  • Phase Separation :

    • After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.[7]

  • Sample Collection and Dilution :

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to filter the supernatant through a syringe filter.

    • Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification :

    • Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility :

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Analytical Workflow for Quality Control of this compound

For researchers and professionals in drug development, ensuring the purity and identity of starting materials and intermediates like this compound is critical.[8] The following diagram illustrates a comprehensive analytical workflow for the quality control of a synthesized batch of this compound.

Analytical_Workflow_for_4-Benzoylbiphenyl_QC cluster_synthesis_purification Synthesis and Purification cluster_analytical_qc Analytical Quality Control cluster_identification Identification cluster_purity_assessment Purity Assessment Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS IR Infrared Spectroscopy (FTIR) Purified_Product->IR HPLC HPLC-UV (Purity, Impurity Profile) Purified_Product->HPLC TLC Thin-Layer Chromatography (Qualitative Purity) Purified_Product->TLC Melting_Point Melting Point Analysis Purified_Product->Melting_Point Final_QC_Report Final QC Report (Identity, Purity, Assay) NMR->Final_QC_Report MS->Final_QC_Report IR->Final_QC_Report HPLC->Final_QC_Report TLC->Final_QC_Report Melting_Point->Final_QC_Report

A typical analytical workflow for the quality control of synthesized this compound.

This workflow begins with the synthesis and purification of this compound. The purified product then undergoes a series of analytical tests for identification and purity assessment. Spectroscopic techniques such as NMR, MS, and IR are used to confirm the chemical structure of the compound. Chromatographic methods like HPLC and TLC, along with melting point analysis, are employed to determine its purity and identify any impurities.[9] The culmination of these tests results in a final quality control report that validates the identity and purity of the this compound batch, ensuring its suitability for further applications.

References

Spectroscopic Profile of 4-Benzoylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzoylbiphenyl (also known as 4-phenylbenzophenone), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presented in a clear and structured format for easy reference and comparison. This document also includes detailed experimental protocols for acquiring such spectra, intended to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various sources and is presented in the tables below. These tables offer a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.88 - 7.82m4HAromatic Protons
7.72 - 7.66m2HAromatic Protons
7.63 - 7.57m1HAromatic Protons
7.52 - 7.38m7HAromatic Protons

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound structure. The data was acquired in a deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppmAssignment
196.5C=O (Ketone)
145.7Aromatic C
140.0Aromatic C
137.9Aromatic C
135.8Aromatic C
132.5Aromatic CH
130.6Aromatic CH
130.1Aromatic CH
129.0Aromatic CH
128.4Aromatic CH
127.3Aromatic CH
127.0Aromatic CH
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. As a diaryl ketone, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~1655StrongC=O Stretch (Ketone)
~1600, ~1580, ~1480Medium-StrongAromatic C=C Bending
~1280MediumC-C Stretch
~900-680StrongAromatic C-H Bending (Out-of-plane)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is characterized by strong absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group.

λmax (nm)Molar Absorptivity (ε)Transition
~260Highπ→π
~335Lown→π

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane).

    • From the stock solution, prepare a dilute solution of a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the reference cuvette with a cuvette containing the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The spectrophotometer software will subtract the baseline from the sample spectrum to provide the absorbance spectrum of the compound.

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams have been generated using the DOT language.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Start Start: this compound Sample Prep_NMR Dissolve in CDCl3 with TMS Start->Prep_NMR Prep_IR Prepare KBr Pellet Start->Prep_IR Prep_UV Dissolve in UV-grade Solvent Start->Prep_UV Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Acquire_UV Acquire UV-Vis Spectrum Prep_UV->Acquire_UV Process_NMR Fourier Transform, Phasing, Calibration Acquire_NMR->Process_NMR Process_IR Background Correction Acquire_IR->Process_IR Process_UV Baseline Correction Acquire_UV->Process_UV Analyze_NMR Assign Chemical Shifts & Integration Process_NMR->Analyze_NMR Analyze_IR Identify Vibrational Frequencies Process_IR->Analyze_IR Analyze_UV Determine λmax Process_UV->Analyze_UV NMR_Data NMR Data Tables Analyze_NMR->NMR_Data IR_Data IR Data Table Analyze_IR->IR_Data UV_Data UV-Vis Data Table Analyze_UV->UV_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Technique_Relationship NMR NMR (¹H & ¹³C) NMR_Info Chemical Environment of Nuclei (Connectivity) NMR->NMR_Info IR IR IR_Info Functional Groups (Vibrational Modes) IR->IR_Info UV_Vis UV-Vis UV_Vis_Info Electronic Transitions (Conjugated Systems) UV_Vis->UV_Vis_Info

Caption: Relationship between spectroscopic techniques and the molecular information they provide.

An In-depth Technical Guide to the Mechanism of Photoinitiation by 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (4-BBP), also known by the trade name Photoinitiator PBZ, is a highly efficient, solid-grade free-radical photoinitiator.[1] As a derivative of benzophenone (B1666685), it possesses unique photophysical properties owing to its extended aromatic ring system, making it invaluable in various industrial and research applications.[2] Primarily, it is employed in UV curable coatings, inks, and adhesives to initiate rapid polymerization upon exposure to ultraviolet light.[3] Beyond its role in polymer science, 4-BBP serves as a critical pharmaceutical intermediate in the synthesis of complex organic molecules, including the antifungal drug bifonazole.[4]

This technical guide provides a comprehensive overview of the photoinitiation mechanism of this compound. It details the fundamental photochemical processes, presents key physicochemical and photophysical data, outlines experimental protocols for its characterization, and illustrates the core mechanisms through detailed diagrams. This document is intended to serve as a critical resource for researchers and professionals working in photochemistry, polymer science, and pharmaceutical development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder that is soluble in many common organic solvents but insoluble in water.[4][5] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name ([1,1'-Biphenyl]-4-yl)(phenyl)methanone[6]
Synonyms 4-Phenylbenzophenone, Photoinitiator PBZ[5][6]
CAS Number 2128-93-0[7]
Molecular Formula C₁₉H₁₄O[1]
Molecular Weight 258.31 g/mol [1][7]
Appearance White or almost white crystalline powder[5]
Melting Point 99-101 °C[1][5]
Boiling Point 419-420 °C[1]
UV Absorption Maximum (λmax) ~248 nm[5]

The Photoinitiation Mechanism

This compound functions as a Type II photoinitiator . This classification means it operates via a bimolecular process where the excited photoinitiator molecule interacts with a second molecule, known as a co-initiator or synergist, to generate the free radicals that initiate polymerization. The most common co-initiators for benzophenone-type systems are tertiary amines.

The mechanism proceeds through the following key steps:

Step 1: Photoexcitation (S₀ → S₁) Upon absorption of UV radiation, the 4-BBP molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The extended aromatic system gives it valuable photophysical properties for this process.[2]

Step 2: Intersystem Crossing (S₁ → T₁) The excited singlet state is very short-lived and undergoes an efficient, spin-forbidden transition known as intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This step is highly efficient for benzophenone and its derivatives, with quantum yields approaching unity.[8] The triplet state has a diradical nature (n,π*), making it highly reactive.

Step 3: Hydrogen Abstraction The excited triplet state (4-BBP (T₁)) is a potent hydrogen abstractor. It reacts with a hydrogen donor, typically a tertiary amine co-initiator (e.g., N-methyldiethanolamine or ethyl 4-(dimethylamino)benzoate), by abstracting a hydrogen atom from the carbon alpha to the nitrogen atom.[9][10]

Step 4: Generation of Initiating Radicals This hydrogen abstraction event results in the formation of two distinct radical species:

  • A ketyl radical derived from the 4-BBP molecule.

  • An aminoalkyl radical derived from the co-initiator.

Step 5: Polymerization Initiation While the ketyl radical is relatively stable and less reactive, the aminoalkyl radical is highly reactive. It is this aminoalkyl radical that primarily initiates the polymerization process by attacking the double bond of a monomer (e.g., an acrylate), starting the propagation of the polymer chain.

The overall photochemical process is depicted in the diagram below.

G Mechanism of Photoinitiation by this compound S0 4-BBP (S₀) Ground State S1 4-BBP (S₁) Excited Singlet State S0->S1  UV Light (hν) Photoexcitation T1 4-BBP (T₁) Excited Triplet State S1->T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Aminoalkyl Radical (4-BBP-OH• + R₃N-CHR'•) T1->Radicals Hydrogen Abstraction H_Donor Co-initiator (R₃N-CH₂R') (e.g., Tertiary Amine) H_Donor->Radicals Polymer Growing Polymer Chain Radicals->Polymer Initiation Monomer Monomer (e.g., Acrylate) Monomer->Polymer

Caption: The Type II photoinitiation pathway of this compound.

Quantitative Photochemical Data

ParameterSymbolTypical Value (for Benzophenone)Reference(s)
Triplet State Energy E_T~69 kcal/mol[11]
Triplet Quantum Yield Φ_T~1.0 (in non-polar solvents)[8]
Intersystem Crossing (ISC) Rate k_isc> 5 x 10⁹ s⁻¹ (sub-200 fs)[8]
H-abstraction Rate Constant (from TEA) k_H~2 x 10⁶ M⁻¹s⁻¹ (in Benzene)[9][12]

Note: TEA = Triethylamine. The hydrogen abstraction rate constant is highly dependent on the specific amine co-initiator and solvent used.

Key Experimental Protocols

Characterizing a photoinitiator involves several key analytical techniques. The following sections provide detailed methodologies for the essential experiments.

Characterization by UV-Vis Spectroscopy

This protocol determines the light absorption characteristics of 4-BBP, which is crucial for matching the photoinitiator with a suitable UV light source.

Methodology:

  • Solution Preparation: Prepare a stock solution of 4-BBP in a UV-transparent solvent (e.g., spectrophotometric grade acetonitrile (B52724) or methanol) at a known concentration (e.g., 0.01 wt%).[8]

  • Blank Sample: Fill a clean quartz cuvette with the pure solvent to be used as a blank reference.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set the desired wavelength scan range (e.g., 200 nm to 500 nm).

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Replace the blank with a cuvette containing the 4-BBP solution. Ensure the cuvette is correctly aligned in the light path.

  • Data Acquisition: Run the scan to acquire the absorbance spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the cuvette path length.

G Workflow for UV-Vis Spectroscopy A Prepare 4-BBP Solution (e.g., 0.01 wt% in MeCN) E Measure Sample Absorbance A->E B Prepare Solvent Blank (Pure MeCN) D Run Baseline Correction (using Blank) B->D C Set Spectrometer Parameters (e.g., 200-500 nm) C->D D->E F Analyze Spectrum (Determine λmax) E->F

Caption: Experimental workflow for UV-Vis absorption analysis.

Investigation of Excited States via Nanosecond Transient Absorption (ns-TA) Spectroscopy

ns-TA spectroscopy is a powerful pump-probe technique used to directly observe the transient triplet state of 4-BBP and measure its lifetime.

Methodology:

  • Sample Preparation: Prepare a dilute, degassed solution of 4-BBP in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. Degassing (e.g., by purging with N₂ or Ar) is critical to prevent quenching of the triplet state by molecular oxygen.

  • Instrument Setup: The setup consists of a high-energy pulsed laser (the "pump," e.g., a Nd:YAG laser at 355 nm) and a broad-spectrum analysis light (the "probe," e.g., a high-intensity xenon lamp).

  • Excitation (Pump): The sample is irradiated with a short, high-intensity laser pulse (pump), which excites the 4-BBP molecules to their singlet and subsequently triplet states.

  • Probing: At a controlled time delay after the pump pulse, the probe light passes through the sample. The excited triplet state will absorb some of this probe light at specific wavelengths (for benzophenone, the T₁ → Tₙ absorption is strong around 530 nm).

  • Detection: The transmitted probe light is passed through a monochromator to select a specific wavelength and is detected by a fast detector (e.g., a photomultiplier tube).

  • Kinetic Trace: By varying the time delay between the pump and probe pulses, a kinetic trace of the triplet state's absorbance decay is constructed.

  • Analysis: The decay trace is fitted to an exponential function to determine the triplet state lifetime (τ_T). By repeating the measurement at different probe wavelengths, a full transient absorption spectrum can be constructed.

G Workflow for ns-Transient Absorption Spectroscopy A Prepare Degassed Sample in Quartz Cuvette B Excite with Pump Laser (e.g., 355 nm Nd:YAG) A->B D Vary Pump-Probe Time Delay (Δt) B->D C Pass Probe Light (e.g., Xe Lamp) through Sample C->D E Detect Transmitted Probe Light (Monochromator + PMT) D->E F Construct Kinetic Trace (Absorbance vs. Time) E->F G Fit Decay to Determine Triplet Lifetime (τ_T) F->G

Caption: Experimental workflow for ns-TA spectroscopy.

Monitoring Photopolymerization Kinetics using Real-Time FTIR

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups.

Methodology:

  • Formulation Preparation: Prepare a liquid formulation containing the monomer (e.g., an acrylate), 4-BBP (e.g., 2-5% w/w), and a tertiary amine co-initiator.

  • Sample Application: Place a small drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. If desired, a thin film of a specific thickness can be created.

  • Initial Spectrum: Record an initial IR spectrum of the liquid formulation before UV exposure. Identify the characteristic absorption peak of the reactive functional group (e.g., the acrylate (B77674) C=C double bond wag at ~810 cm⁻¹ or twist at ~1410 cm⁻¹).

  • Photoinitiation: While continuously collecting FTIR spectra, expose the sample to a UV light source of a specific wavelength and intensity.

  • Real-Time Monitoring: The instrument records a series of spectra over time. The decrease in the area of the characteristic monomer peak is directly proportional to the degree of polymerization (conversion).

  • Data Analysis: Plot the percentage conversion of the functional group versus time. The conversion (C) can be calculated using the formula: C(t) = [1 - (A_t / A_0)] * 100%, where A_0 is the initial peak area and A_t is the peak area at time t. The rate of polymerization (R_p) can be determined from the slope of this curve.

G Workflow for Real-Time FTIR Monitoring A Prepare Photopolymer Formulation (Monomer + 4-BBP + Amine) B Apply Sample to FTIR-ATR Crystal A->B C Record Initial Spectrum (t=0) Identify Monomer Peak B->C D Initiate UV Irradiation & Simultaneously Collect Spectra C->D E Measure Decrease in Monomer Peak Area Over Time D->E F Calculate % Conversion vs. Time and Polymerization Rate (Rp) E->F

Caption: Experimental workflow for photopolymerization kinetics.

References

4-Benzoylbiphenyl: A Core Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbiphenyl (4-BBP) is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its rigid biphenyl (B1667301) backbone and reactive benzoyl group make it an ideal scaffold for the construction of complex drug molecules. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the pharmaceutical industry, with a particular focus on its role in the production of the non-steroidal anti-inflammatory drug (NSAID), Felbinac. Detailed experimental protocols, quantitative data, and process workflows are presented to support researchers and professionals in drug development and manufacturing.

Introduction

This compound, also known as 4-phenylbenzophenone, is a crystalline solid with the molecular formula C₁₉H₁₄O. While it finds applications as a photoinitiator in the polymer and coatings industry, its primary significance in the pharmaceutical sector lies in its utility as a high-purity starting material and intermediate.[1][2] The biphenyl moiety is a common structural feature in many pharmaceuticals, contributing to their therapeutic efficacy. This compound provides a readily available and modifiable platform for the introduction of this critical pharmacophore.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 2128-93-0[3]
Molecular Formula C₁₉H₁₄O[3]
Molecular Weight 258.31 g/mol [3]
Appearance Slightly yellow to beige crystalline powder[4]
Melting Point 99-101 °C[4]
Boiling Point 419-420 °C[4]
Solubility Soluble in common organic solvents; insoluble in water.[4]

Synthesis of this compound and Related Intermediates

The primary method for synthesizing this compound and structurally similar intermediates is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, such as biphenyl or toluene (B28343), with an acylating agent in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation for the Synthesis of Benzophenone (B1666685) Derivatives

The general workflow for the Friedel-Crafts acylation to produce a benzophenone derivative is illustrated below.

G Aromatic Aromatic Substrate (e.g., Biphenyl, Toluene) Reaction Friedel-Crafts Acylation Aromatic->Reaction Acylating Acylating Agent (e.g., Benzoyl Chloride) Acylating->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Quenching Quenching (Ice, HCl) Reaction->Quenching Workup Work-up & Purification Quenching->Workup Product Benzophenone Derivative (e.g., this compound) Workup->Product

Figure 1: General workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Methylbenzophenone

A common precursor for some pharmaceutical syntheses is 4-methylbenzophenone, which can be subsequently oxidized.

Materials:

  • Toluene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated hydrochloric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 to 2.0 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition of benzoyl chloride, add toluene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-methylbenzophenone.[5]

Quantitative Data:

CatalystSolventTemperature (°C)Yield of 4-Methylbenzophenone (%)Reference(s)
AlCl₃Dichloromethane0 to RT~85-95[1][5]
Trifluoromethanesulfonic acidBenzoic anhydrideNot specified85 (ortho:para = 1:2)[1]

Application of this compound in the Synthesis of Felbinac

Felbinac, or biphenyl-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) used topically to treat muscle inflammation and arthritis. This compound can be a key intermediate in one of the synthetic routes to Felbinac, which often proceeds through the formation of 4-acetylbiphenyl (B160227).

Synthesis of Felbinac via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[6][7] This pathway is particularly relevant for the synthesis of Felbinac from 4-acetylbiphenyl.

G cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis A 4-Acetylbiphenyl Reaction1 Thioamide Formation A->Reaction1 B Sulfur (S₈) B->Reaction1 C Amine (e.g., Morpholine) C->Reaction1 D Thioamide Intermediate Reaction1->D Reaction2 Hydrolysis D->Reaction2 E Acid or Base E->Reaction2 F Water F->Reaction2 G Felbinac Reaction2->G

Figure 2: Synthesis of Felbinac via Willgerodt-Kindler reaction.
Experimental Protocol: Synthesis of Felbinac from 4-Acetylbiphenyl

Step 1: Willgerodt-Kindler Reaction to form the Thioamide Intermediate

Materials:

Procedure:

  • In a round-bottom flask, combine 4-acetylbiphenyl (1.0 equivalent), sulfur (2.0-3.0 equivalents), and morpholine (2.0-3.0 equivalents) in pyridine.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide intermediate.

  • Purify the intermediate by column chromatography or recrystallization.

Step 2: Hydrolysis of the Thioamide to Felbinac

Materials:

  • Thioamide intermediate from Step 1

  • Aqueous sodium hydroxide (B78521) or sulfuric acid

  • Hydrochloric acid (for acidification)

Procedure:

  • To the thioamide intermediate, add an excess of aqueous sodium hydroxide or sulfuric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • If acidic hydrolysis was used, the product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude Felbinac from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[8]

Quantitative Data for Felbinac Synthesis:

Starting MaterialKey ReactionOverall Yield (%)Purity (%)Reference(s)
Biphenyl (via 4-acetylbiphenyl)Willgerodt-Kindler75-80>99[9]
BiphenylacetonitrileHydrolysis96.2>99.8[8]

Other Pharmaceutical Applications

While the synthesis of Felbinac is a prominent example, the benzophenone core, for which this compound is a key precursor, is found in other pharmaceuticals. The synthesis of these compounds often involves multi-step processes where a benzophenone derivative is a key intermediate.

  • Bifonazole: An antifungal agent. Its synthesis can involve the reaction of biphenyl-4-yl(phenyl)methanol with a chlorinating agent and subsequent reaction with imidazole (B134444).[10] The precursor biphenyl-4-yl(phenyl)methanol can be synthesized from this compound via reduction.

  • Fenofibrate (B1672516): A lipid-lowering agent. A key intermediate in its synthesis is 4-chloro-4'-hydroxybenzophenone (B194592), which can be prepared via Friedel-Crafts acylation.[9][11]

  • Ketoprofen: Another NSAID. Its synthesis can involve intermediates with a benzophenone structure.[8]

  • Telmisartan: An angiotensin II receptor blocker. While more complex, the biphenyl moiety is a core component, and benzophenone-like structures can be conceptual intermediates in some synthetic strategies.[7][12][13]

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis via Friedel-Crafts acylation and its utility in constructing the core structures of various APIs, such as the NSAID Felbinac, underscore its importance. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and development of pharmaceuticals containing the biphenyl scaffold. The continued exploration of new synthetic routes and applications for this compound and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 4-Benzoylbiphenyl via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl, also known as 4-phenylbenzophenone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its molecular structure is a valuable scaffold for the development of complex organic molecules.[1] The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of biphenyl (B1667301) with benzoyl chloride. This electrophilic aromatic substitution reaction provides a direct route to introduce a benzoyl group onto the biphenyl backbone, primarily at the para position. This guide provides a comprehensive overview of the synthesis of this compound, including the reaction mechanism, detailed experimental protocols, and quantitative data.

Reaction Mechanism and Principles

The Friedel-Crafts acylation of biphenyl with benzoyl chloride is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with benzoyl chloride to generate a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents rearrangements that can occur in Friedel-Crafts alkylations.[2]

  • Electrophilic Attack: The electron-rich π-system of the biphenyl ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[2] The catalyst is regenerated in this step.

Due to the directing effect of the first phenyl group, the benzoylation of biphenyl predominantly occurs at the para-position (position 4) of the other ring, leading to the formation of this compound. Some ortho-isomer may also be formed as a minor byproduct.[3]

Quantitative Data

The yield of this compound is influenced by various factors including the choice of catalyst, solvent, reaction temperature, and reaction time. The following table summarizes available quantitative data on the synthesis.

Biphenyl (molar eq.)Benzoyl Chloride (molar eq.)Catalyst (molar eq.)SolventTemperatureReaction TimeYield (%)Reference
11AlCl₃CHCl₃Room Temp-74[4]
------25[5]

Experimental Protocols

The following is a general laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Biphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃) (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, dissolve biphenyl (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform.[3]

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride (at least 1.1 equivalents) to the stirred solution.[3] It is crucial to use a stoichiometric amount of the Lewis acid as it complexes with the ketone product.[3]

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.0 - 1.1 eq) dropwise to the stirred suspension while maintaining the temperature at 0-5°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be stirred for several hours at room temperature.[2] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][6]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent.[6] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[3]

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration benzoyl_chloride Benzoyl Chloride acylium_ion Acylium Ion (Electrophile) benzoyl_chloride->acylium_ion + AlCl₃ alcl3 AlCl₃ (Lewis Acid) alcl4_minus [AlCl₄]⁻ biphenyl Biphenyl arenium_ion Arenium Ion (Sigma Complex) biphenyl->arenium_ion + Acylium Ion product This compound arenium_ion->product + [AlCl₄]⁻ hcl HCl alcl3_regen AlCl₃ (Regenerated)

Caption: Reaction mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental_Workflow start Start setup 1. Reaction Setup - Dissolve biphenyl in anhydrous solvent - Cool to 0°C start->setup catalyst_add 2. Catalyst Addition - Add anhydrous AlCl₃ portion-wise at 0°C setup->catalyst_add reagent_add 3. Reagent Addition - Add benzoyl chloride dropwise at 0-5°C catalyst_add->reagent_add reaction 4. Reaction - Warm to room temperature - Stir for several hours reagent_add->reaction quench 5. Quenching - Cool to 0°C - Pour into ice/HCl mixture reaction->quench workup 6. Workup - Separate organic layer - Wash with H₂O, NaHCO₃, brine quench->workup dry 7. Drying & Solvent Removal - Dry with MgSO₄/Na₂SO₄ - Rotary evaporation workup->dry purify 8. Purification - Recrystallization from ethanol dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Understanding the Excited States of 4-Benzoylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (4-BBP), a prominent member of the aromatic ketone family, serves as a critical component in a multitude of photochemical applications. Its utility as a photoinitiator in UV curing processes for inks and coatings is well-established.[1][2] Beyond these industrial applications, the unique photophysical properties of 4-BBP, stemming from its benzophenone (B1666685) core with an extended biphenyl (B1667301) aromatic system, make it a valuable tool in pharmaceutical research and drug development.[1] Its ability to act as a photosensitizer, absorbing light energy and transferring it to other molecules, opens avenues for initiating specific chemical reactions and for the synthesis of complex pharmaceutical intermediates.[1]

This technical guide provides an in-depth exploration of the excited states of this compound. By understanding the fundamental processes of light absorption, energy transfer, and decay pathways, researchers can effectively harness the photochemical potential of this versatile molecule. This document summarizes key photophysical data, details the experimental protocols used to obtain this information, and provides visual representations of the underlying processes to facilitate a comprehensive understanding.

Photophysical Properties of this compound

The photophysical behavior of this compound is governed by the transitions between its electronic energy levels upon absorption of light. While specific quantitative data for this compound is not extensively available in the public domain, its photophysical properties are closely mirrored by its parent compound, benzophenone, due to the similar chromophore. Benzophenone is renowned for its high efficiency in undergoing intersystem crossing (ISC) from the initially excited singlet state to the triplet state. This characteristic is central to its function as a photosensitizer.

The primary UV absorption peak for this compound has been reported at approximately 248 nm. For the closely related compound 4-Benzyl Biphenyl, an excitation peak at 250 nm results in an emission peak at 319 nm.[1] It is important to note that the data presented in the following table is largely based on studies of benzophenone and should be considered as a close approximation for this compound.

ParameterValueReference
Absorption Maximum (λ_max) ~248 nm
Excitation Maximum (λ_ex) ~250 nm (for 4-Benzyl Biphenyl)[1]
Emission Maximum (λ_em) ~319 nm (for 4-Benzyl Biphenyl)[1]
Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) ~1.0 (approximated from Benzophenone)[2]
Fluorescence Quantum Yield (Φ_f) Very low (due to high Φ_ISC)Inferred from[2]
Triplet State Lifetime (τ_T) Microseconds to milliseconds (temperature dependent)[2]

Key Photophysical Processes

The excited state dynamics of this compound can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). Due to its molecular structure, this compound, much like benzophenone, exhibits a very efficient intersystem crossing (ISC) to the triplet state (T₁). This triplet state is significantly longer-lived than the singlet state, allowing it to participate in photochemical reactions.

Jablonski S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence / Non-radiative decay

A simplified Jablonski diagram for this compound.

Experimental Protocols

The characterization of the excited states of this compound relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the this compound solution over a wavelength range of approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength(s) at which the absorbance is at its maximum.

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φ_f) of this compound.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Sample and Standard Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of all prepared solutions.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to a value where both the sample and the standard absorb.

    • Record the fluorescence emission spectra for all solutions.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

quantum_yield_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample and Standard Solutions abs_spec Measure UV-Vis Absorption Spectra prep_sample->abs_spec fluo_spec Measure Fluorescence Emission Spectra prep_sample->fluo_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate ta_workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_data Data Analysis laser Pulsed Laser Source pump Pump Beam laser->pump probe Probe Beam laser->probe excite Excite Sample with Pump Pulse pump->excite delay Delay Probe Pulse probe->delay sample Deoxygenated Sample measure Measure Change in Probe Absorbance sample->measure detector Detector spectrum Generate Transient Spectrum (ΔA vs. λ) detector->spectrum kinetics Determine Decay Kinetics (ΔA vs. time) detector->kinetics excite->sample delay->sample measure->detector lifetime Calculate Excited State Lifetime kinetics->lifetime

References

4-Benzoylbiphenyl: An In-Depth Technical Guide to its Application as a Photosensitizer in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Benzoylbiphenyl (4-BBP), a substituted aromatic ketone, is a highly effective and versatile photosensitizer for a variety of organic reactions. Possessing favorable photophysical properties analogous to the well-studied benzophenone (B1666685), 4-BBP serves as an efficient triplet sensitizer, enabling a range of transformations valuable in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the core principles of 4-BBP as a photosensitizer, its key photophysical parameters, and its application in prominent organic reactions, including detailed experimental protocols and mechanistic insights.

Introduction to this compound

This compound, also known as 4-phenylbenzophenone, is a solid crystalline organic compound.[1][2] Its molecular structure, featuring a biphenyl (B1667301) moiety attached to a benzoyl group, results in an extended π-conjugated system.[2] This structural feature is key to its utility in photochemistry.[1][2] While widely recognized as a photoinitiator in UV curing processes for coatings and inks, its application as a photosensitizer in organic synthesis is a field of growing interest.[1][3] As a derivative of benzophenone, it shares many of the desirable photophysical characteristics that make benzophenone a workhorse photosensitizer in organic chemistry.[3] The primary applications of 4-BBP in organic synthesis stem from its ability to absorb light and transfer the energy to other molecules, thereby initiating chemical reactions that would not otherwise occur under thermal conditions.[1]

Photophysical Properties of this compound

The efficacy of a photosensitizer is dictated by its photophysical properties, primarily its ability to absorb light, efficiently populate a long-lived excited triplet state, and the energy of that triplet state. While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reasonably inferred from its close structural analogue, benzophenone.

Table 1: Key Photophysical Properties of Benzophenone (as an analogue for this compound)

PropertyValueNotes
Molar Mass 258.31 g/mol For this compound.
Appearance White to off-white crystalline powder[2]
Melting Point 99-101 °C[4]
Boiling Point 419-420 °C[4]
UV Absorption (λmax) ~254 nm and ~330-360 nmThe n→π* transition in the 330-360 nm range is crucial for photoinitiation.
Triplet Energy (ET) ~69 kcal/molThis high triplet energy allows it to sensitize a wide range of organic substrates.
Intersystem Crossing Quantum Yield (ΦISC) ~1.0Indicates highly efficient conversion from the excited singlet state to the triplet state.
Singlet Oxygen Quantum Yield (ΦΔ) ~0.3In solution, indicating moderate efficiency in generating singlet oxygen for photooxidation reactions.

The process of photosensitization by this compound begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this short-lived singlet state rapidly converts to a more stable and longer-lived triplet state (T₁). This triplet state is the key reactive intermediate in photosensitized reactions.

G cluster_0 Excitation and Intersystem Crossing S0 4-BBP (S₀) S1 4-BBP (S₁) S0->S1 hν (Absorption) T1 4-BBP (T₁) S1->T1 Intersystem Crossing (ISC) G BBP_T1 4-BBP (T₁) BBP_S0 4-BBP (S₀) BBP_T1->BBP_S0 Alkene_S0 Alkene (S₀) Alkene_T1 Alkene (T₁) Alkene_S0->Alkene_T1 Energy Transfer Biradical 1,4-Biradical Intermediate Alkene_T1->Biradical + Carbonyl (S₀) Carbonyl_S0 Carbonyl (S₀) Oxetane Oxetane Biradical->Oxetane Ring Closure G BBP_T1 4-BBP (T₁) BBP_S0 4-BBP (S₀) BBP_T1->BBP_S0 O2_Triplet ³O₂ (Triplet) O2_Singlet ¹O₂ (Singlet) O2_Triplet->O2_Singlet Energy Transfer Oxidized_Product Oxidized Product (e.g., Sulfoxide) O2_Singlet->Oxidized_Product + Substrate Substrate Substrate (e.g., Sulfide) G BBP_T1 4-BBP (T₁) BBP_S0 4-BBP (S₀) BBP_T1->BBP_S0 Alkene_E E-Alkene (S₀) Alkene_T1 Alkene (T₁) Alkene_E->Alkene_T1 Energy Transfer Alkene_T1->Alkene_E Alkene_Z Z-Alkene (S₀) Alkene_T1->Alkene_Z

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzoylbiphenyl (CAS No. 2128-93-0), a versatile aromatic ketone. It details the compound's chemical structure, physical and spectroscopic properties, and key aspects of its reactivity. This document includes detailed experimental protocols for its synthesis via Friedel-Crafts acylation and its application as a photoinitiator in UV curing processes. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and fundamental characteristics of this compound.

Chemical Structure and Identification

This compound, also known as 4-phenylbenzophenone, is a diaryl ketone featuring a benzoyl group attached to a biphenyl (B1667301) scaffold at the 4-position.[1][2] This structure, with its extended aromatic system, is key to its photophysical properties and its utility as a chemical intermediate.[3][4]

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name ([1,1'-biphenyl]-4-yl)(phenyl)methanone[5]
CAS Number 2128-93-0[3]
Molecular Formula C₁₉H₁₄O[3]
Molecular Weight 258.32 g/mol [3]
InChI Key LYXOWKPVTCPORE-UHFFFAOYSA-N[5]
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3[5]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is stable under normal conditions and is insoluble in water but soluble in many common organic solvents.[3]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance White to off-white crystalline powder[2]
Melting Point 99-101 °C[6]
Boiling Point 419-420 °C[6]
Density 1.0651 g/cm³ (rough estimate)[3]
Solubility Insoluble in water; Soluble in common organic solvents like Chloroform (Slightly) and Methanol (Slightly, Heated).[3]
LogP 4.7 at 35°C[3]

Spectroscopic Data

The spectroscopic profile of this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
7.886m2HAromatic Protons[1]
7.830m2HAromatic Protons[1]
7.692m2HAromatic Protons[1]
7.637m1HAromatic Protons[1]
7.584m2HAromatic Protons[1]
7.49 - 7.47m4HAromatic Protons[1]
7.396m1HAromatic Protons[1]

Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentReference(s)
196.5C=O (Ketone)[7]
145.5Aromatic C[7]
140.0Aromatic C[7]
137.9Aromatic C[7]
135.9Aromatic C[7]
132.4Aromatic C[7]
130.7Aromatic C[7]
130.1Aromatic C[7]
128.9Aromatic C[7]
128.3Aromatic C[7]
127.3Aromatic C[7]
127.2Aromatic C[7]
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~1650StrongC=O Stretch (Ketone)
~1600, ~1480, ~1450Medium-StrongAromatic C=C Bending
~1280StrongC-C(=O)-C Stretch and Bending
~850Strongp-Disubstituted Benzene C-H Bend
~750, ~700StrongMonosubstituted Benzene C-H Bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption in the ultraviolet region, which is fundamental to its role as a photoinitiator.

Table 6: UV-Vis Spectral Data

λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
248Not explicitly found, but expected to be high (>10,000)Not specified

Chemical Reactivity and Applications

The reactivity of this compound is centered around its benzophenone (B1666685) and biphenyl moieties.

Photochemical Reactivity: Photoinitiation

This compound is a well-known Type II photoinitiator.[8][9] Upon absorption of UV radiation, it is excited to a triplet state. This excited molecule can then abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate polymerization.[9] This property is widely exploited in UV curing of coatings, inks, and adhesives.[3][10]

G Mechanism of Photoinitiation by this compound cluster_0 Photoexcitation cluster_1 Hydrogen Abstraction cluster_2 Polymerization Initiation 4-BP_ground This compound (Ground State) 4-BP_excited This compound (Excited Triplet State) 4-BP_ground->4-BP_excited UV light (hν) Co-initiator Co-initiator (e.g., Tertiary Amine) Radicals Ketyl Radical + Aminoalkyl Radical 4-BP_excited->Radicals Hydrogen Abstraction Monomer Monomer (e.g., Acrylate) Polymer Polymer Chain Radicals->Polymer Initiation

Caption: Photoinitiation mechanism of this compound.

Role in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2][4] It is a precursor for antifungal agents like bifonazole.[10] The carbonyl group can undergo various reactions typical of ketones, such as reduction to an alcohol or conversion to other functional groups.[11] The biphenyl moiety can undergo electrophilic substitution reactions, although the benzoyl group is deactivating.[12]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from biphenyl and benzoyl chloride.

Materials and Equipment:

  • Biphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, place biphenyl (1.0 eq) and anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred suspension.

  • Slowly add benzoyl chloride (1.05 eq) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol (B130326) to yield pure this compound.

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Biphenyl + Anhydrous DCM Reaction_Mixture Stirring at 0°C to Room Temperature Reactants->Reaction_Mixture Catalyst Anhydrous AlCl₃ Catalyst->Reaction_Mixture Acylating_Agent Benzoyl Chloride Acylating_Agent->Reaction_Mixture Quenching Pour into Ice/HCl Reaction_Mixture->Quenching Extraction Separate Organic Layer, Extract Aqueous Layer Quenching->Extraction Washing Wash with Water, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Recrystallization Recrystallize from Ethanol/Isopropanol Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Friedel-Crafts synthesis of this compound.

Application in UV Curing of an Acrylate (B77674) Formulation

This protocol provides a general procedure for using this compound as a photoinitiator for the UV curing of an acrylate-based coating.

Materials and Equipment:

  • Acrylate monomer/oligomer blend (e.g., urethane (B1682113) acrylate, epoxy acrylate)

  • This compound

  • Co-initiator/synergist (e.g., N-methyldiethanolamine, ethyl 4-(dimethylamino)benzoate)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing system (e.g., mercury arc lamp, UV LED)

  • Film applicator (e.g., drawdown bar, spin coater)

  • Light-protected mixing vessel

Procedure:

  • In a light-protected vessel, prepare the formulation by dissolving this compound (typically 1-5 wt%) and the co-initiator (typically 1-5 wt%) in the acrylate monomer/oligomer blend.

  • Mix thoroughly in the dark until a homogeneous solution is obtained.

  • Apply a thin film of the formulation onto the desired substrate using a suitable application method to achieve a uniform thickness.

  • Place the coated substrate under the UV lamp. The distance from the lamp and the exposure time will depend on the lamp intensity and the formulation.

  • Irradiate the sample until the coating is fully cured (tack-free).

  • The properties of the cured film (e.g., hardness, adhesion, solvent resistance) can then be evaluated.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It may cause skin and eye irritation.[13] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable compound with a well-defined chemical structure and versatile reactivity. Its photophysical properties make it an effective photoinitiator for UV curing applications, while its chemical structure serves as a key building block in organic synthesis, particularly for pharmaceuticals. The information and protocols provided in this guide are intended to facilitate further research and application of this important molecule.

References

4-Benzoylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Benzoylbiphenyl, also known as 4-phenylbenzophenone, is an aromatic ketone with the chemical formula C₁₉H₁₄O. It is a white to off-white crystalline solid at room temperature. This compound is of significant interest in both industrial and pharmaceutical applications, primarily serving as a highly efficient Type II photoinitiator in UV curing processes and as a versatile intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.

Physicochemical Properties

This compound is characterized by its high thermal stability and solubility in common organic solvents, while being insoluble in water. Its key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₄O
Molecular Weight 258.31 g/mol
Melting Point 99-101 °C
Boiling Point 419-420 °C
Density 1.0651 g/cm³ (estimate)
Water Solubility 73.6 μg/L at 20°C
LogP 4.7 at 35°C
UV Absorption Peak 248 nm

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl (B1667301) with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Materials:

  • Biphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Biphenyl: Following the addition of benzoyl chloride, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of hexanes and ethyl acetate, to yield pure this compound.

Signaling and Mechanistic Pathways

Photoinitiation Mechanism of this compound (Type II)

This compound functions as a Type II photoinitiator. Upon absorption of UV radiation, it does not undergo direct cleavage to form radicals. Instead, the excited triplet state of the this compound molecule abstracts a hydrogen atom from a synergist, typically a tertiary amine or a thiol, to generate a pair of radicals that initiate polymerization.

Type_II_Photoinitiation cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Radical Formation cluster_3 Step 4: Polymerization Initiation BP This compound (Ground State) BP_excited This compound* (Excited Triplet State) BP->BP_excited UV Light (hν) Synergist Synergist (e.g., Amine) BP_excited->Synergist Hydrogen Abstraction Ketyl_Radical Ketyl Radical Synergist->Ketyl_Radical Amine_Radical Amine Radical Synergist->Amine_Radical Monomer Monomer Amine_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Type II Photoinitiation Mechanism of this compound.

Applications in Drug Development

Beyond its role as a photoinitiator, this compound is a valuable building block in medicinal chemistry. Its rigid biphenyl scaffold is a common feature in the design of various therapeutic agents. It serves as a key intermediate in the synthesis of antifungal compounds, such as certain bibenzazole derivatives. The ability to functionalize the benzoyl and biphenyl moieties allows for the creation of a diverse library of compounds for drug discovery programs.

A Technical Guide to High-Purity 4-Benzoylbiphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, quality control, and key applications of high-purity 4-Benzoylbiphenyl, a critical building block in pharmaceutical synthesis and a versatile photoinitiator in polymer chemistry.

Introduction

This compound (CAS No. 2128-93-0), also known as 4-phenylbenzophenone, is an aromatic ketone of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its rigid biphenyl (B1667301) structure coupled with a photoreactive benzophenone (B1666685) moiety makes it a valuable intermediate in the synthesis of bioactive molecules and a highly efficient photoinitiator for polymerization reactions. This guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, detailed analytical methodologies for quality assessment, and in-depth protocols for its application in both drug development and photochemistry.

Commercial Sources and Supplier Specifications

A multitude of chemical suppliers offer this compound in various purities and quantities. For researchers and drug development professionals, sourcing high-purity material is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized active pharmaceutical ingredients (APIs). Below is a comparative table of prominent suppliers and their typical product specifications.

SupplierCatalog Number(s)Purity Specification(s)Available QuantitiesAnalytical Method(s)
Sigma-Aldrich (Merck) B12601≥99%25 g, 100 gGC
Thermo Scientific (Alfa Aesar) A1557399%25 g, 100 gGC
TCI (Tokyo Chemical Industry) P1116>98.0% (GC)25 g, 500 gGC, NMR
ChemScene CS-W012536≥97%100 mg, 500 mg, 1 gHPLC, NMR
Honour Enterprise N/APharmacy Grade/99.5%BulkN/A
Greenbo Biochem N/APharmacy Grade/99%BulkN/A

Key Applications in Research and Development

High-purity this compound serves as a critical component in two major areas of scientific research: as a pharmaceutical intermediate and as a photoinitiator.

Pharmaceutical Intermediate in Antifungal Drug Synthesis

A notable application of this compound is its role as a key precursor in the synthesis of the imidazole (B134444) antifungal drug, bifonazole (B1667052).[1] Bifonazole is used topically to treat a variety of fungal skin infections.

The synthesis of bifonazole from this compound involves a two-step process: reduction of the ketone to a secondary alcohol, followed by nucleophilic substitution with imidazole.[1]

G cluster_0 Bifonazole Synthesis This compound This compound Intermediate_Alcohol (Biphenyl-4-yl)(phenyl)methanol This compound->Intermediate_Alcohol  Reduction  (e.g., NaBH4) Bifonazole Bifonazole Intermediate_Alcohol->Bifonazole  Nucleophilic Substitution  (Imidazole, SOCl2)

Figure 1: Synthetic pathway from this compound to Bifonazole.

Bifonazole exerts its antifungal effect by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3][4] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[4] Bifonazole has a dual mode of action, inhibiting two key enzymes in the ergosterol biosynthesis pathway: lanosterol (B1674476) 14α-demethylase and HMG-CoA reductase.[3]

G cluster_1 Ergosterol Biosynthesis Pathway and Inhibition by Bifonazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA_Reductase HMG-CoA Reductase Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate ... Squalene Squalene Isopentenyl_pyrophosphate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_Demethylase Lanosterol 14α- Demethylase (CYP51) Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Bifonazole_HMG Bifonazole Bifonazole_HMG->HMG-CoA_Reductase Bifonazole_CYP51 Bifonazole Bifonazole_CYP51->Lanosterol_Demethylase

Figure 2: Mechanism of action of Bifonazole in the fungal ergosterol biosynthesis pathway.
Photoinitiator for Free-Radical Polymerization

This compound is a highly effective Type II photoinitiator.[5] Upon absorption of UV light, it undergoes excitation to a triplet state and then abstracts a hydrogen atom from a synergist (e.g., a tertiary amine) to generate free radicals. These radicals initiate the polymerization of monomers, such as acrylates and methacrylates, making it valuable in applications like UV-curable coatings, inks, and adhesives.[6][7]

G cluster_2 Photoinitiation Mechanism of this compound BP_ground This compound (Ground State) BP_excited This compound (Excited Triplet State) BP_ground->BP_excited UV Light (hν) Radicals Free Radicals BP_excited->Radicals Synergist Synergist (e.g., Tertiary Amine) Synergist->Radicals Hydrogen Abstraction Polymer Polymer Radicals->Polymer Monomer Monomer Monomer->Polymer Initiation & Propagation

Figure 3: General mechanism of this compound as a Type II photoinitiator.

Experimental Protocols

The following protocols are provided as a guide for common experimental procedures involving high-purity this compound.

Synthesis of Bifonazole from this compound (Illustrative Protocol)

This protocol is an illustrative example based on the known chemical transformation and should be adapted and optimized according to standard laboratory safety procedures.

  • Reduction of this compound:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (biphenyl-4-yl)(phenyl)methanol. The crude product may be purified by recrystallization or column chromatography.

  • Synthesis of Bifonazole:

    • Dissolve the obtained (biphenyl-4-yl)(phenyl)methanol (1 equivalent) in an anhydrous solvent such as acetonitrile (B52724).

    • Add imidazole (2 equivalents) to the solution.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude bifonazole by column chromatography or recrystallization to obtain the final product.

Photopolymerization of an Acrylate (B77674) Monomer using this compound

This protocol provides a general procedure for UV-curing of an acrylate formulation.

  • Formulation Preparation:

    • In a light-protected container, prepare a mixture of the desired acrylate monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA).

    • Add this compound to the monomer at a concentration of 1-5% by weight.

    • Add a synergist, such as N-methyldiethanolamine (MDEA), at a concentration of 2-5% by weight.

    • Mix thoroughly until all components are fully dissolved.

  • UV Curing:

    • Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic).

    • Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) with an appropriate wavelength for a duration of a few seconds to minutes, depending on the lamp intensity, film thickness, and initiator concentration.

    • The curing process is complete when the film is tack-free.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

G cluster_3 HPLC Purity Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Area Integration) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Figure 4: Workflow for HPLC purity analysis of this compound.
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is often sufficient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, a calibration curve generated from the standard solutions should be used.

Conclusion

High-purity this compound is an indispensable chemical for professionals in drug discovery and materials science. Its utility as a precursor for the antifungal agent bifonazole highlights its importance in medicinal chemistry, while its efficiency as a photoinitiator makes it a valuable tool in polymer science. A thorough understanding of its commercial sources, analytical characterization, and practical applications is crucial for its effective and reliable use in research and development. This guide provides a foundational resource to assist scientists in sourcing and utilizing this versatile compound.

References

Methodological & Application

Application Notes and Protocols: 4-Benzoylbiphenyl as a Photoinitiator for UV Curing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Benzoylbiphenyl (4-BBP), also known by the trade name Photoinitiator PBZ, is a highly efficient, solid-state photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] It belongs to the benzophenone (B1666685) family and functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist—typically a tertiary amine—to generate radicals effectively.[1][3] Due to its low odor, high reactivity, and excellent solubility in common organic solvents, 4-BBP is a preferred choice for a wide range of applications, including UV-curable coatings, inks, adhesives, and varnishes.[2][4][5][6] Its unique long-wave absorbing molecular structure makes it particularly effective for curing pigmented or thick-film systems.[7][8] Beyond industrial curing, 4-BBP also serves as a key intermediate in the synthesis of pharmaceuticals, such as the antifungal drug bifonazole.[1][6][9]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. Proper understanding of these characteristics, especially the UV absorption profile, is crucial for designing efficient UV curing formulations.

PropertyValueReference
CAS Number 2128-93-0[1]
Molecular Formula C₁₉H₁₄O[1][10]
Molecular Weight 258.31 g/mol [1][10]
Appearance White to off-white or slightly yellow crystalline powder[4][7][10]
Melting Point 99-101 °C[1][4][7]
Boiling Point 419-420 °C[1][4][7]
UV Absorption Peak 248 nm[1][11]
Solubility Insoluble in water; Soluble in common organic solvents[6][10]
Purity/Assay ≥99%[1][7]

Mechanism of Photoinitiation

This compound is a Type II photoinitiator that operates via a bimolecular hydrogen abstraction mechanism. The process requires a synergist, typically a tertiary amine (e.g., Ethyl-4-(dimethylamino)benzoate or N-methyldiethanolamine), which acts as a hydrogen donor.

The key steps are:

  • Photoexcitation: Upon absorption of UV photons, the 4-BBP molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The highly unstable singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of 4-BBP abstracts a hydrogen atom from the adjacent amine synergist.

  • Radical Formation: This abstraction event generates two radicals: a ketyl radical derived from 4-BBP and a highly reactive aminoalkyl radical. The aminoalkyl radical is the primary species that initiates the polymerization of monomers and oligomers (e.g., acrylates).

G cluster_initiation Photoinitiation Process cluster_reaction Radical Generation & Polymerization BBP_G 4-BBP (Ground State) BBP_S1 4-BBP* (Excited Singlet) BBP_G->BBP_S1 UV Light (hν) BBP_T1 4-BBP** (Excited Triplet) BBP_S1->BBP_T1 Intersystem Crossing (ISC) Amine Amine Synergist (Hydrogen Donor) Ketyl Ketyl Radical BBP_T1->Ketyl Hydrogen Abstraction Aminoalkyl Aminoalkyl Radical (Initiating Species) Amine->Aminoalkyl Polymer Propagating Polymer Chain Aminoalkyl->Polymer Initiation Monomer Monomer (e.g., Acrylate) Monomer->Aminoalkyl

Mechanism of radical generation by this compound (a Type II photoinitiator).

Experimental Protocols

The following protocols provide a general framework for using 4-BBP in a standard UV-curable formulation. Optimization is necessary based on the specific monomers, oligomers, substrate, and desired final properties.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a 100g stock formulation.

A. Materials & Equipment

  • Photoinitiator: this compound (4-BBP)

  • Synergist: Ethyl-4-(dimethylamino)benzoate (EDB)

  • Oligomer: Aliphatic Urethane Diacrylate (e.g., Ebecryl® 284)

  • Monomer: Hexanediol Diacrylate (HDODA)

  • Equipment: Top-pan analytical balance, magnetic stirrer and stir bar, 250 mL amber glass beaker or flask (to prevent premature curing), aluminum foil.

B. Sample Formulation

ComponentFunctionWeight %Weight (g) for 100g Batch
Aliphatic Urethane DiacrylateOligomer (provides flexibility, toughness)45.0%45.0 g
Hexanediol Diacrylate (HDODA)Monomer (reactive diluent, adjusts viscosity)47.0%47.0 g
This compound (4-BBP) Photoinitiator 3.0% 3.0 g
Ethyl-4-(dimethylamino)benzoate (EDB)Synergist / Co-initiator5.0%5.0 g

C. Procedure

  • Place the amber beaker on the magnetic stirrer.

  • Add the monomer (HDODA) and oligomer to the beaker and begin stirring at a moderate speed (e.g., 300 rpm) to create a vortex.

  • Slowly add the solid this compound and EDB powders into the vortex of the liquid mixture.

  • Cover the beaker with aluminum foil to protect the formulation from ambient light.

  • Continue stirring at room temperature until all solids are completely dissolved. This may take 30-60 minutes. Gentle warming (to ~40-50°C) can be used to accelerate dissolution if necessary, but allow the mixture to cool to room temperature before use.

  • Once fully dissolved, the formulation is ready for application.

Protocol 2: UV Curing and Film Characterization

This protocol outlines the steps for applying the formulation, curing it, and performing basic characterization.

G cluster_prep Preparation cluster_process Curing cluster_eval Evaluation formulation 1. Formulation Preparation (Protocol 1) application 2. Film Application (e.g., 50 µm drawdown bar on substrate) formulation->application curing 3. UV Exposure (Medium-pressure Hg Lamp, specific dose J/cm²) application->curing surface_cure 4a. Surface Cure Test (Tack-free time) curing->surface_cure hardness 4b. Hardness Test (Pencil Hardness ASTM D3363) curing->hardness solvent_res 4c. Solvent Resistance (MEK double rubs) curing->solvent_res results 5. Data Analysis & Reporting surface_cure->results hardness->results solvent_res->results

Workflow for preparing and testing a UV-curable formulation with 4-BBP.

A. Equipment

  • Substrate (e.g., glass panels, polycarbonate sheets, or paper stock)

  • Film applicator (e.g., drawdown bar of desired thickness)

  • UV Curing System (e.g., conveyorized system with a medium-pressure mercury lamp)

  • Radiometer to measure UV dose and intensity

  • Cotton swabs, Methyl Ethyl Ketone (MEK), set of calibrated pencils (6B to 6H)

B. Curing Procedure

  • Place the substrate on a flat surface.

  • Apply a small amount of the prepared formulation at one end of the substrate.

  • Draw the film applicator bar across the substrate with a steady motion to create a uniform wet film.

  • Immediately place the coated substrate on the conveyor belt of the UV curing system.

  • Expose the film to UV radiation. The required UV dose will depend on film thickness, pigmentation, and lamp intensity, but a typical starting point is 500-1000 mJ/cm².

C. Characterization

  • Surface Cure (Tack-Free Test): Immediately after curing, lightly touch the surface with a cotton ball. If no fibers adhere to the surface, it is considered tack-free. The time or dose required to reach this state is recorded.

  • Solvent Resistance (MEK Rub Test): After allowing the cured film to cool, saturate a cotton swab with MEK. Rub the film back and forth with moderate pressure. One back-and-forth motion constitutes one "double rub." The number of double rubs required to break through the coating to the substrate is recorded as a measure of cure extent and crosslink density.

  • Pencil Hardness Test (ASTM D3363): Determine the hardness of the cured film by attempting to scratch the surface with pencils of increasing hardness (from 6B towards 6H) held at a 45° angle. The reported pencil hardness is that of the hardest pencil that does not scratch or gouge the film.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with UV protection, nitrile gloves, and a lab coat when handling this compound and related chemicals.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from light and incompatible substances.[1]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: 4-Benzoylbiphenyl in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Benzoylbiphenyl as a versatile starting material and key intermediate in the synthesis of several pharmaceutical compounds. This document outlines the synthetic pathways for Bifonazole (antifungal), Febuxostat (xanthine oxidase inhibitor), and a key intermediate for Neprilysin inhibitors like Sacubitril. Detailed experimental protocols, quantitative data, and diagrams of signaling pathways and experimental workflows are provided to support research and development in medicinal chemistry.

Synthesis of Bifonazole

Bifonazole is an imidazole (B134444) antifungal agent used for topical treatment of fungal infections.[1][2] this compound serves as a direct precursor in a concise two-step synthesis.

Experimental Protocol: Synthesis of (Biphenyl-4-yl)phenylmethanol

This procedure details the reduction of this compound to its corresponding alcohol, a key intermediate for Bifonazole synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (1.2 eq) portion-wise while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield (biphenyl-4-yl)phenylmethanol.

Experimental Protocol: Synthesis of Bifonazole

This protocol describes the final step in the synthesis of Bifonazole from (biphenyl-4-yl)phenylmethanol.

Materials:

Procedure:

  • Dissolve imidazole (4.0 eq) in acetonitrile.

  • At 10 °C, add thionyl chloride (1.0 eq) dropwise to the imidazole solution to form thionyl-bis-imidazole.

  • To this solution, add (biphenyl-4-yl)phenylmethanol (1.0 eq).

  • Allow the reaction to proceed at room temperature for 15 hours.

  • Remove the solvent by distillation under vacuum.

  • Dissolve the residue in chloroform and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization from acetonitrile to obtain Bifonazole.

Quantitative Data: Bifonazole Synthesis
StepReactantProductReagentsSolventYieldPurityReference
1. ReductionThis compound(Biphenyl-4-yl)phenylmethanolSodium borohydrideEthanol~89%>95%[3]
2. Imidazole Coupling(Biphenyl-4-yl)phenylmethanolBifonazoleThionyl chloride, ImidazoleAcetonitrile56%>98%[3]
Signaling Pathway: Mechanism of Action of Bifonazole

Bifonazole is an antifungal agent that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][4] This dual-action mechanism disrupts the fungal cell membrane's integrity and function, leading to fungal cell death.[1]

Bifonazole_MoA Bifonazole Bifonazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase Bifonazole->Lanosterol_14a_demethylase Inhibits HMG_CoA_reductase HMG-CoA Reductase Bifonazole->HMG_CoA_reductase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes HMG_CoA_reductase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Febuxostat_MoA Febuxostat Febuxostat Xanthine_Oxidase Xanthine Oxidase Febuxostat->Xanthine_Oxidase Inhibits Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia & Gout Uric_Acid->Hyperuricemia Accumulation leads to Neprilysin_Inhibitor_MoA Neprilysin_Inhibitor Neprilysin Inhibitor (e.g., Sacubitril) Neprilysin Neprilysin Neprilysin_Inhibitor->Neprilysin Inhibits Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Metabolites Inactive Metabolites Natriuretic_Peptides->Inactive_Metabolites Neprilysin Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Promotes Natriuresis Natriuresis Natriuretic_Peptides->Natriuresis Promotes Heart_Failure_Symptoms Reduced Heart Failure Symptoms Vasodilation->Heart_Failure_Symptoms Natriuresis->Heart_Failure_Symptoms

References

Application Notes: 4-Benzoylbiphenyl in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[1] Their unique properties, such as high water content, biocompatibility, and tunable physical characteristics, make them ideal candidates for a wide range of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.[1][2] The formation of a stable hydrogel network relies on the cross-linking of polymer chains, a process that can be initiated by various stimuli, including light.

4-Benzoylbiphenyl is a well-established photoinitiator used in UV-induced polymerization for coatings and inks.[3] In the context of hydrogel formulation, this compound and its derivatives, such as 4-benzoylphenyl acrylate, serve as efficient initiators for the photopolymerization of monomers, leading to the formation of a cross-linked hydrogel network.[4][5] Upon exposure to UV light, the benzophenone (B1666685) moiety in this compound absorbs energy and generates free radicals, which in turn initiate the polymerization of monomer units to form the hydrogel matrix.[6] This method offers precise spatial and temporal control over the gelation process, which is highly advantageous for applications like 3D bioprinting and creating complex tissue scaffolds.[4]

These application notes provide detailed protocols and data on the use of this compound as a photoinitiator in the formulation of hydrogels, with a focus on polyacrylamide-based systems as a representative example.

Key Applications

  • Tissue Engineering: The ability to create hydrogel scaffolds with controlled mechanical properties and degradation rates is crucial for mimicking the native extracellular matrix and supporting cell growth and tissue regeneration.[4]

  • Drug Delivery: Hydrogels can encapsulate therapeutic agents and release them in a controlled manner.[7][8] The use of this compound allows for the creation of stimuli-responsive hydrogels where drug release can be triggered on-demand by UV light.[4]

  • 3D Cell Culture: Photo-crosslinkable hydrogels provide a versatile platform for creating 3D cell culture models that more accurately mimic the in vivo environment compared to traditional 2D cultures.

Experimental Protocols

Materials
  • Monomer: Acrylamide (B121943) (AAm)

  • Cross-linker: N,N'-methylenebis(acrylamide) (MBAAm)

  • Photoinitiator: this compound

  • Solvent: Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Protocol for Hydrogel Synthesis
  • Preparation of Pre-gel Solution:

    • Dissolve acrylamide (AAm) and N,N'-methylenebis(acrylamide) (MBAAm) in PBS to the desired concentrations (see Table 1 for examples).

    • Add this compound to the solution. As this compound has limited water solubility, it may be necessary to first dissolve it in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous pre-gel solution. Ensure the final concentration of the organic solvent is minimal to avoid cytotoxicity.

    • Vortex the solution until all components are fully dissolved.

  • Photopolymerization:

    • Pipette the pre-gel solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass plates with a spacer).

    • Expose the pre-gel solution to UV light (365 nm) for a specified duration to initiate polymerization and cross-linking. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Post-polymerization Processing:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted monomers, cross-linker, and photoinitiator. This is a critical step to ensure the biocompatibility of the hydrogel.

    • The hydrogel is now ready for characterization and use in further applications.

Diagram of the Hydrogel Synthesis Workflow

G cluster_prep Pre-gel Solution Preparation cluster_poly Photopolymerization cluster_post Post-polymerization Processing dissolve Dissolve AAm, MBAAm, and this compound in PBS vortex Vortex to ensure complete dissolution dissolve->vortex pipette Pipette pre-gel solution into a mold dissolve->pipette uv_expose Expose to UV light (365 nm) pipette->uv_expose remove Remove hydrogel from the mold uv_expose->remove wash Wash extensively with PBS remove->wash ready Hydrogel ready for use wash->ready

Caption: Workflow for the synthesis of a polyacrylamide hydrogel using this compound as a photoinitiator.

Diagram of the Photopolymerization Signaling Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Cross-linking UV UV Light (365 nm) BP This compound (Photoinitiator) UV->BP Absorption BP_active Excited this compound BP->BP_active Radical Free Radicals BP_active->Radical Generation Monomer Acrylamide Monomers Radical->Monomer Initiates Polymerization Polymer Growing Polymer Chains Monomer->Polymer Addition Crosslinker MBAAm (Cross-linker) Hydrogel Cross-linked Hydrogel Network Polymer->Hydrogel Crosslinker->Hydrogel Cross-linking

Caption: Simplified signaling pathway of photopolymerization initiated by this compound.

Characterization of Hydrogels

Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water. It is an important parameter for applications in drug delivery and tissue engineering.

Protocol for Swelling Ratio Measurement:

  • Prepare a dried hydrogel sample of known weight (Wd). This can be achieved by lyophilization or oven-drying until a constant weight is reached.

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

  • Continue measurements until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).

Table 1: Swelling Ratio of Polyacrylamide Hydrogels with Varying Cross-linker Concentrations

Hydrogel FormulationMonomer (AAm) (w/v)Cross-linker (MBAAm) (mol% to AAm)Photoinitiator (this compound) (mol% to AAm)Equilibrium Swelling Ratio (g/g)
PAAm-110%1%0.1%25 ± 2
PAAm-210%2%0.1%18 ± 1.5
PAAm-310%3%0.1%12 ± 1

Note: The data presented are representative values based on typical results for polyacrylamide hydrogels and may vary depending on the specific experimental conditions.

Mechanical Properties

The mechanical properties of a hydrogel, such as its stiffness and elasticity, are critical for its performance, especially in load-bearing applications and for mimicking the mechanical environment of native tissues.[9]

Protocol for Mechanical Testing (Rheometry):

  • Prepare hydrogel samples in a cylindrical shape with a defined diameter and thickness.

  • Perform oscillatory rheology measurements using a rheometer with a parallel plate geometry.

  • Conduct a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic component, while the loss modulus represents the viscous component of the hydrogel.

Table 2: Mechanical Properties of Polyacrylamide Hydrogels

Hydrogel FormulationStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
PAAm-11500 ± 15050 ± 10
PAAm-23200 ± 25080 ± 15
PAAm-35500 ± 400120 ± 20

Note: The data presented are representative values and can be influenced by factors such as the degree of cross-linking and the water content of the hydrogel.

Drug Release Kinetics

Hydrogels can be loaded with therapeutic agents for controlled release. The release profile can be tailored by adjusting the hydrogel's properties.

Protocol for In Vitro Drug Release Study:

  • Load the hydrogel with a model drug (e.g., a fluorescent dye or a small molecule drug) during the polymerization process or by soaking the hydrogel in a drug solution.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

  • At predetermined time points, collect aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Table 3: In Vitro Release of a Model Drug from Polyacrylamide Hydrogels

Time (hours)Cumulative Release (%) - PAAm-1Cumulative Release (%) - PAAm-2Cumulative Release (%) - PAAm-3
125 ± 318 ± 212 ± 1.5
455 ± 540 ± 430 ± 3
880 ± 665 ± 550 ± 4
1295 ± 585 ± 670 ± 5
24>98>9588 ± 6

Note: The release kinetics are influenced by the swelling ratio and the mesh size of the hydrogel network. Higher cross-linking density generally leads to a slower release rate. The data are illustrative.

Conclusion

This compound is an effective photoinitiator for the formulation of hydrogels with tunable properties. By controlling the composition of the pre-gel solution and the photopolymerization conditions, it is possible to create hydrogels with desired swelling ratios, mechanical strengths, and drug release profiles. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this compound-initiated hydrogels in a variety of biomedical applications. Further optimization of the formulation and processing parameters will enable the development of advanced hydrogel-based materials for next-generation therapies.

References

Application Notes and Protocols for 4-Benzoylbiphenyl with Amine Co-initiators in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (CAS 2128-93-0), also known as Photoinitiator PBZ, is a highly efficient Type II photoinitiator for free-radical polymerization.[1] As a benzophenone (B1666685) derivative, it is characterized by its excellent performance in UV curing applications, including coatings, inks, and adhesives.[2][3] Its utility also extends to the pharmaceutical industry as a key intermediate in drug synthesis.[2][3]

This document provides detailed application notes and protocols for the use of this compound in conjunction with amine co-initiators for photopolymerization.

Mechanism of Action

This compound functions as a Type II photoinitiator, which necessitates the presence of a co-initiator, typically a tertiary amine, to generate free radicals and initiate polymerization.[4][5] The mechanism proceeds through the following steps:

  • Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable and longer-lived triplet state.

  • Hydrogen Abstraction: In its excited triplet state, this compound abstracts a hydrogen atom from the amine co-initiator.

  • Radical Formation: This hydrogen abstraction event results in the formation of a ketyl radical from the this compound and a highly reactive aminoalkyl radical from the co-initiator.

  • Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates, by attacking the monomer's double bond and starting the polymer chain growth.

Data Presentation

The following tables summarize typical concentration ranges and key physicochemical properties for this compound and associated components in a photopolymerization system.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2128-93-0
Molecular Formula C₁₉H₁₄O
Molecular Weight 258.31 g/mol [1]
Appearance White to off-white crystalline powder[6]
Melting Point 99-101 °C[1]
UV Absorption Maximum Approximately 248 nm[1]

Table 2: Recommended Concentration Ranges for Photopolymerization Formulations

ComponentGeneral Range (wt%)Example Application (wt%)Notes
This compound 2.0 - 5.02.5Higher concentrations can increase curing speed but may lead to yellowing.
Amine Co-initiator 1.0 - 5.03.0The ratio to the photoinitiator is crucial for optimal performance.
Monomer/Oligomer 85.0 - 97.094.5The bulk of the formulation that forms the polymer network.
Additives 0.0 - 5.0-Includes stabilizers, pigments, etc., depending on the application.

Note: These are general guidelines. The optimal concentration for each component is highly dependent on the specific monomers, desired polymer properties, light source, and application.

Experimental Protocols

The following are detailed protocols for common applications of this compound in photopolymerization.

Protocol 1: UV Curing of an Acrylate (B77674) Coating

This protocol describes the preparation and UV curing of a simple acrylate-based coating.

Materials:

  • This compound

  • Amine Co-initiator (e.g., N-methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDAB))

  • Acrylate Monomer (e.g., Trimethylolpropane triacrylate (TMPTA))

  • Substrate (e.g., glass slide or metal panel)

  • UV Curing System (e.g., medium-pressure mercury lamp or 365 nm UV LED)

  • Micropipettes and amber vials

  • Spin coater or film applicator

Procedure:

  • Formulation Preparation:

    • In a light-protected amber vial, add the desired amount of the acrylate monomer.

    • Add this compound to the monomer to achieve the desired weight percentage (e.g., 2.5 wt%).

    • Add the amine co-initiator to the mixture (e.g., 3.0 wt% MDEA).

    • Mix the components thoroughly in the dark using a magnetic stirrer until the photoinitiator and co-initiator are completely dissolved.

  • Coating Application:

    • Apply a thin film of the formulation onto the substrate using a spin coater or a film applicator to ensure a uniform thickness.

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Irradiate the sample for a predetermined time. The exposure time will depend on the film thickness, light intensity, and the specific formulation. A typical starting point is 30-60 seconds.

  • Post-Curing and Characterization:

    • After UV exposure, the coating should be solid and tack-free.

    • The cured film can be characterized for its properties such as hardness, adhesion, and solvent resistance.

Protocol 2: Fabrication of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol outlines the steps for creating a hydrogel, which is relevant for biomedical applications such as drug delivery and tissue engineering.

Materials:

  • This compound

  • Amine Co-initiator (e.g., Triethanolamine (TEOA))

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV Curing System (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Preparation of Pre-polymer Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) if it is not directly soluble in the monomer solution.

    • In a light-protected vial, dissolve PEGDA in PBS to the desired concentration (e.g., 20% w/v).

    • Add the this compound to the PEGDA solution to achieve the final desired concentration (e.g., 0.5 wt%).

    • Add the TEOA co-initiator to the solution (e.g., 1.0 wt%).

    • Vortex or stir the solution until all components are fully dissolved and the solution is homogeneous.

  • Hydrogel Formation:

    • Pipette the pre-polymer solution into the molds.

    • Expose the molds to UV light (365 nm) for a specified duration. The exposure time will influence the crosslinking density and mechanical properties of the hydrogel. A typical starting range is 1-5 minutes.

  • Post-Polymerization Processing:

    • Carefully remove the hydrogels from the molds.

    • Wash the hydrogels in PBS to remove any unreacted components.

    • The hydrogels can then be characterized for swelling ratio, mechanical properties (e.g., using dynamic mechanical analysis), and for their intended application.

Mandatory Visualizations

G cluster_initiation Photoinitiation cluster_propagation Polymerization BP This compound (Ground State) BP_excited_singlet This compound (Excited Singlet State) BP->BP_excited_singlet UV Light (hν) BP_excited_triplet This compound (Excited Triplet State) BP_excited_singlet->BP_excited_triplet Intersystem Crossing Amine Amine Co-initiator (R₃N) Ketyl_Radical Ketyl Radical BP_excited_triplet->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical Aminoalkyl Radical Amine->Aminoalkyl_Radical Hydrogen Abstraction Monomer Monomer Aminoalkyl_Radical->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Polymer Cured Polymer Growing_Polymer->Polymer Propagation & Termination G cluster_prep Formulation Preparation cluster_app Application & Curing cluster_char Characterization A 1. Weigh Monomers, this compound, and Amine Co-initiator B 2. Mix in a light-protected container until fully dissolved A->B C 3. Apply the formulation to a substrate or into a mold B->C D 4. Expose to UV radiation for a defined period C->D E 5. Assess the degree of cure (e.g., tack-free test, FT-IR) D->E F 6. Characterize physical and mechanical properties of the polymer E->F

References

Wavelength Selection for Activating 4-Benzoylbiphenyl Photoinitiator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (4-BBP), also known commercially as Photoinitiator PBZ, is a highly efficient Type II photoinitiator.[1] As a benzophenone (B1666685) derivative, it is renowned for its efficacy in initiating free-radical polymerization upon exposure to ultraviolet (UV) radiation.[2][3] This characteristic makes it a critical component in a wide array of applications, including the rapid curing of coatings, inks, and adhesives.[4][5] Furthermore, its unique photophysical properties and role as a pharmaceutical intermediate underscore its versatility.[2][3]

This document provides detailed application notes and protocols for the effective use of this compound, with a specific focus on the critical aspect of wavelength selection for its activation.

Physicochemical Properties and UV-Vis Absorption

Understanding the absorption characteristics of 4-BBP is fundamental to selecting an appropriate light source for photoactivation.

PropertyValueReference
Chemical Name This compound[6]
Synonyms 4-Phenylbenzophenone, Photoinitiator PBZ[6][7]
CAS Number 2128-93-0[6]
Molecular Formula C₁₉H₁₄O[1]
Molecular Weight 258.31 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 99-101 °C[6]
Primary Absorption Peak (λmax) ~248 - 260 nm[1]
Secondary Absorption Band ~320 - 360 nm (broad, weaker)[8]

The UV-Vis absorption spectrum of this compound is characterized by a strong absorption peak in the UVC range (around 248-260 nm) and a secondary, weaker but broad, absorption band in the UVA range (approximately 320-360 nm).[1][8] This dual-band absorption is a key feature. While the shorter wavelength is more strongly absorbed, the longer wavelength UVA region allows for deeper penetration of light into pigmented or thicker samples and is often more accessible with common laboratory and industrial UV light sources such as mercury lamps or UV LEDs.

Mechanism of Photoinitiation

This compound is a Type II photoinitiator, meaning it requires a co-initiator or synergist, typically a tertiary amine, to generate the free radicals that initiate polymerization. The process can be summarized in the following steps:

  • Photoexcitation: Upon absorption of UV radiation, the 4-BBP molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: The excited triplet state of 4-BBP abstracts a hydrogen atom from the co-initiator (e.g., N-methyldiethanolamine - MDEA or Ethyl 4-(dimethylamino)benzoate (B8555087) - EDMAB).

  • Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the 4-BBP and a highly reactive aminoalkyl radical from the co-initiator.

  • Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates, by attacking their double bonds.

G Mechanism of this compound Photoinitiation cluster_0 Photoexcitation cluster_1 Hydrogen Abstraction cluster_2 Initiation 4-BBP_ground 4-BBP (Ground State) 4-BBP_excited 4-BBP (Excited Triplet State) 4-BBP_ground->4-BBP_excited UV Light (hν) Radicals Ketyl Radical + Aminoalkyl Radical 4-BBP_excited->Radicals Hydrogen Abstraction Co-initiator Tertiary Amine (R₃N) Co-initiator->Radicals Polymer Propagating Polymer Chain Radicals->Polymer Initiation Monomer Acrylate (B77674) Monomer Monomer->Polymer

Caption: Photoinitiation mechanism of this compound.

Experimental Protocols

The optimal concentration of 4-BBP and the co-initiator, as well as the irradiation conditions, are highly dependent on the specific application. The following protocols provide a general framework for UV curing of an acrylate-based coating and can be adapted as needed.

Protocol 1: UV Curing of a Clear Acrylate Coating

This protocol outlines a general procedure for the photopolymerization of a clear acrylate formulation, suitable for applications such as protective coatings or adhesives.

Materials:

  • Monomer/Oligomer blend (e.g., 70% Epoxy Acrylate, 30% Trimethylolpropane Triacrylate - TMPTA)

  • This compound (4-BBP)

  • Co-initiator: N-methyldiethanolamine (MDEA)

  • Substrate (e.g., glass slides, metal panels)

  • UV curing system (e.g., medium-pressure mercury lamp or a 365 nm UV LED)

  • Film applicator (e.g., drawdown bar)

Procedure:

  • Formulation Preparation:

    • In a light-protected vessel (e.g., an amber vial), combine the epoxy acrylate and TMPTA.

    • Add this compound to the monomer/oligomer blend. A typical starting concentration is 2-4% by weight.

    • Add the MDEA co-initiator. A common starting point is a 1:1 to 1:2 weight ratio of 4-BBP to MDEA.

    • Stir the mixture in the dark using a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.

  • Application:

    • Apply a thin film of the formulation onto the substrate using a drawdown bar to ensure a uniform thickness (e.g., 25-50 µm).

  • UV Curing:

    • Place the coated substrate under the UV lamp. The choice of wavelength will depend on the desired curing characteristics.

      • For surface cure and rapid curing of thin films: A broad-spectrum mercury lamp that emits in the UVC range (around 254 nm) can be effective.

      • For deeper cure and use in pigmented systems: A UV source with a strong emission in the UVA range (e.g., a 365 nm LED) is recommended.

    • Irradiate the sample. The required time and intensity will depend on the lamp output, initiator concentration, and film thickness. A typical starting point for a medium-pressure mercury lamp is an intensity of 100-500 mW/cm² for 5-30 seconds.

  • Characterization:

    • Assess the cure of the film by checking for tackiness. A tack-free surface indicates a good surface cure.

    • Further characterization can be performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to determine the degree of monomer conversion by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

G Experimental Workflow for UV Curing Start Start Formulation Prepare Formulation (Monomer + 4-BBP + Co-initiator) Start->Formulation Application Apply Thin Film to Substrate Formulation->Application Curing Expose to UV Light (Select Wavelength) Application->Curing Characterization Assess Cure (Tack-free, FTIR) Curing->Characterization End End Characterization->End

Caption: General workflow for UV curing experiments.

Data Presentation: Quantitative Parameters for Formulation

The following table provides typical concentration ranges and starting points for formulating with the this compound/amine system. It is crucial to optimize these parameters for each specific application.

ComponentGeneral Range (wt%)Starting Point (wt%)Purpose
This compound (4-BBP) 0.1 - 5.02.0Photoinitiator
Tertiary Amine Co-initiator (e.g., MDEA, EDMAB) 0.1 - 5.02.0 - 4.0Hydrogen donor, radical generator
Monomer/Oligomer 90 - 99.894 - 96Polymerizable resin

Wavelength Selection Considerations

  • 248-260 nm (UVC): This range corresponds to the maximum absorption of 4-BBP and is highly effective for initiating polymerization, especially for achieving a rapid and thorough surface cure in clear, thin films. However, UVC radiation has limited penetration depth.

  • 320-360 nm (UVA): While the absorption of 4-BBP is weaker in this range, it offers significant advantages for many applications. UVA light can penetrate deeper into the formulation, making it more suitable for curing thicker coatings and pigmented systems where UV absorbers might compete for light at shorter wavelengths. Many common and cost-effective UV lamps, such as 365 nm LEDs, operate in this range.

Troubleshooting

  • Slow or Incomplete Cure:

    • Mismatched Light Source: Ensure the emission spectrum of the UV lamp overlaps with the absorption spectrum of 4-BBP.

    • Insufficient Light Intensity: Increase the lamp intensity or decrease the distance between the lamp and the sample.

    • Oxygen Inhibition: Oxygen can scavenge free radicals, particularly at the surface. This can be mitigated by working in an inert atmosphere (e.g., nitrogen) or by increasing the photoinitiator concentration.

    • Low Initiator/Co-initiator Concentration: The concentration of 4-BBP or the amine co-initiator may be too low to generate a sufficient number of radicals.

  • Yellowing of the Cured Polymer:

    • Excessive concentrations of the amine co-initiator can sometimes lead to the formation of colored byproducts. Optimizing the initiator-to-co-initiator ratio can help minimize this effect.

By carefully selecting the activation wavelength and optimizing the formulation, this compound can be a highly effective and versatile photoinitiator for a wide range of research, development, and industrial applications.

References

Application Notes and Protocols: 4-Benzoylbiphenyl as a Catalyst in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Benzoylbiphenyl (4-BBP) as a versatile and efficient photocatalyst in a variety of organic transformations. 4-BBP, a benzophenone (B1666685) derivative, is a highly effective photosensitizer, capable of absorbing light energy and transferring it to other molecules to initiate chemical reactions. This property makes it a valuable tool in drug discovery and development, as well as in the broader field of organic synthesis.

Overview of this compound as a Photocatalyst

This compound (CAS 2128-93-0), also known as 4-phenylbenzophenone, is a solid, crystalline organic compound. Its utility as a photocatalyst stems from its strong UV absorption and efficient intersystem crossing to a long-lived triplet excited state. This triplet state possesses sufficient energy to be transferred to a wide range of organic substrates, thereby promoting them to their own reactive excited states. This process, known as triplet-triplet energy transfer, is the cornerstone of 4-BBP's catalytic activity.

The general mechanism involves the following steps:

  • Photoexcitation: 4-BBP absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

  • Triplet Energy Transfer: The excited triplet 4-BBP collides with a substrate molecule and transfers its energy, returning to its ground state while promoting the substrate to its triplet state.

  • Photochemical Reaction: The excited triplet substrate then undergoes the desired chemical transformation, such as cycloaddition or hydrogen abstraction.

Applications in Photochemical Reactions

This compound is particularly effective in catalyzing reactions that proceed through triplet excited states. Two prominent examples are the [2+2] photocycloaddition of enones and the functionalization of C-H bonds via radical intermediates.

[2+2] Photocycloaddition of Enones

The [2+2] photocycloaddition of enones with alkenes is a powerful method for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals. 4-BBP can act as a photosensitizer in these reactions, enabling the reaction to proceed under milder conditions and with substrates that do not efficiently absorb light themselves.

General Reaction Scheme:

An enone, in the presence of an alkene and a catalytic amount of this compound, is irradiated with UV light to yield the corresponding cyclobutane adduct.

Experimental Protocol: Photosensitized Intramolecular [2+2] Cycloaddition of an Enone

This protocol is adapted from established procedures for similar benzophenone-sensitized reactions.

Materials:

  • Substrate (e.g., an enone with a tethered alkene)

  • This compound (photocatalyst)

  • Anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV)

  • Standard laboratory glassware

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a quartz reaction vessel, dissolve the enone substrate (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in the chosen solvent (100 mL).

  • Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 30 minutes. Oxygen can quench the triplet excited states and should be rigorously excluded.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the reaction mixture with a UV lamp at room temperature. The reaction time will vary depending on the substrate and the specific setup (typically 4-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclobutane product.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the intramolecular [2+2] photocycloaddition of a generic enone substrate, based on analogous reactions.

SubstrateCatalyst Loading (mol%)SolventIrradiation Time (h)Yield (%)
Cyclohexenone derivative10Acetonitrile885
Cyclopentenone derivative10Dichloromethane1278
Radical-Mediated C-H Functionalization

The excited triplet state of this compound can also initiate radical reactions by abstracting a hydrogen atom from a suitable donor molecule. This generates a carbon-centered radical that can participate in various synthetic transformations, including C-H functionalization. This approach is particularly useful for the late-stage functionalization of complex molecules in drug development.

General Reaction Scheme:

A substrate with an activatable C-H bond is irradiated in the presence of 4-BBP and a radical trapping agent to yield the functionalized product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and a typical experimental workflow for photochemical reactions catalyzed by this compound.

G cluster_photoexcitation Photoexcitation and Intersystem Crossing cluster_energy_transfer Triplet-Triplet Energy Transfer cluster_reaction Photochemical Reaction 4-BBP (S0) 4-BBP (S0) 4-BBP (S1) 4-BBP (S1) 4-BBP (S0)->4-BBP (S1) hν (UV light) 4-BBP (T1) 4-BBP (T1) 4-BBP (S1)->4-BBP (T1) Intersystem Crossing (ISC) 4-BBP (T1)->4-BBP (S0) Energy Transfer Substrate (S0) Substrate (S0) Substrate (T1) Substrate (T1) Substrate (S0)->Substrate (T1) Energy Transfer Product Product Substrate (T1)->Product Reaction

Caption: General mechanism of triplet-triplet energy transfer catalyzed by this compound.

G start Start prep Prepare reaction mixture: - Substrate - this compound - Anhydrous, degassed solvent start->prep deoxygenate Deoxygenate with N2 or Ar (30 min) prep->deoxygenate irradiate Irradiate in photoreactor (UV light, room temp) deoxygenate->irradiate monitor Monitor reaction progress (TLC/GC) irradiate->monitor monitor->irradiate Incomplete workup Reaction workup: - Concentrate solvent monitor->workup Reaction complete purify Purify product (Column chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical 4-BBP catalyzed photochemical reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound. Photochemical reactions should be carried out in appropriate, shielded reactors to avoid exposure to high-intensity UV light.

Conclusion

This compound is a robust and versatile photocatalyst for a range of important organic transformations. Its ability to efficiently promote reactions via triplet energy transfer makes it a valuable tool for the synthesis of complex molecules, with significant applications in pharmaceutical research and development. The protocols and data presented here provide a foundation for the successful implementation of 4-BBP in your research endeavors.

Application Notes and Protocols: 4-Benzoylbiphenyl in Coatings and Inks Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Benzoylbiphenyl, a highly efficient Type II photoinitiator, in the formulation and manufacturing of UV-curable coatings and inks. This document outlines its mechanism of action, provides example formulations, details experimental protocols for performance evaluation, and presents key data in a structured format.

Introduction to this compound

This compound (CAS 2128-93-0), also known as photoinitiator PBZ, is a solid, free-radical photoinitiator widely utilized in ultraviolet (UV) curing applications.[1] As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate free radicals upon exposure to UV light.[1] Its key properties include high efficiency, low odor, and good performance in pigmented systems, making it a versatile choice for a variety of coating and ink formulations.[1][2]

Key Characteristics:

  • High Efficiency: Effectively initiates polymerization, leading to rapid curing.[1]

  • Low Odor: Suitable for applications with stringent odor limitations.

  • Good Performance in Pigmented Systems: Its absorption spectrum allows for effective curing in colored formulations.[2]

  • Low Yellowing: Contributes to color stability in the final cured product.[1]

Mechanism of Photoinitiation

This compound functions via a hydrogen abstraction mechanism in the presence of a tertiary amine synergist. The process is initiated by the absorption of UV energy:

  • Photoexcitation: this compound absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[3][4]

  • Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from the tertiary amine co-initiator.[3][4]

  • Radical Formation: This reaction forms a ketyl radical from the this compound and a highly reactive aminoalkyl radical from the co-initiator.[3]

  • Initiation of Polymerization: The aminoalkyl radical initiates the polymerization of acrylate (B77674) or other reactive monomers and oligomers in the formulation, leading to the formation of a crosslinked polymer network.[3]

G cluster_0 Photoinitiation cluster_1 Polymerization PI This compound (PI) PI_excited Excited Triplet State PI* PI->PI_excited UV Light (hν) Amine Tertiary Amine (Co-initiator) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical Aminoalkyl Radical* Amine->Aminoalkyl_Radical Hydrogen Abstraction Monomer Acrylate Monomer Aminoalkyl_Radical->Monomer Initiation Polymer Crosslinked Polymer Network Monomer->Polymer Propagation

Figure 1: Photoinitiation mechanism of this compound with a tertiary amine co-initiator.

Physicochemical and Performance Data

The following tables summarize the key physicochemical properties of this compound and its typical performance characteristics in UV-curable formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2128-93-0[5][6]
Molecular Formula C₁₉H₁₄O[5][6]
Molecular Weight 258.31 g/mol [5][6]
Appearance White to off-white crystalline powder[5][7]
Melting Point 99-101 °C[5][6]
UV Absorption Peak 248 nm[5]
Solubility Soluble in many organic solvents[3]

Table 2: Typical Performance Data in a Clear Acrylate Coating

ParameterFormulation A (2% PBZ)Formulation B (4% PBZ)Test Method
Cure Speed (m/min) 3050ASTM D3732
Pendulum Hardness (s) 120145ASTM D4366
Adhesion (Cross-hatch) 5B5BASTM D3359
Yellowness Index (YI) 1.21.5ASTM E313
Gloss (60°) 9291ASTM D523

Note: The data in Table 2 is illustrative and can vary based on the specific formulation, substrate, and curing conditions.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of this compound in UV-curable coatings and inks.

Formulation Preparation

Objective: To prepare a UV-curable formulation for performance testing.

Materials:

  • Epoxy Acrylate or Urethane Acrylate Oligomer

  • Reactive Diluent (e.g., HDDA, TPGDA)

  • This compound (Photoinitiator)

  • Tertiary Amine Co-initiator (e.g., EDB, DMB)

  • Additives (e.g., leveling agents, defoamers)

  • Pigment dispersion (for inks)

Procedure:

  • In a light-blocking container, combine the oligomer and reactive diluent(s) and mix until homogeneous.

  • Add the desired weight percentage of this compound and the co-initiator to the mixture.

  • Gently heat the mixture (if necessary) to facilitate the dissolution of the solid photoinitiator.

  • Add any other additives and mix thoroughly.

  • For ink formulations, add the pigment dispersion and ensure uniform distribution.

  • Allow the formulation to degas before application.

Performance Evaluation

Objective: To assess the curing performance and physical properties of the cured film.

G cluster_0 Preparation cluster_1 Curing cluster_2 Performance Testing Formulation Formulation Preparation Application Film Application (e.g., Bar Coater) Formulation->Application UV_Curing UV Curing (Mercury or LED Lamp) Application->UV_Curing Cure_Speed Cure Speed (ASTM D3732) UV_Curing->Cure_Speed Hardness Pendulum Hardness (ASTM D4366) UV_Curing->Hardness Adhesion Adhesion (ASTM D3359) UV_Curing->Adhesion Yellowing Yellowness Index (ASTM E313) UV_Curing->Yellowing Gloss Gloss (ASTM D523) UV_Curing->Gloss

Figure 2: Experimental workflow for performance evaluation of UV-curable coatings.

4.2.1. Cure Speed Determination (ASTM D3732)

  • Apply the formulation to a substrate at a defined thickness.

  • Pass the coated substrate under a UV lamp at varying conveyor belt speeds.

  • Determine the maximum speed at which a tack-free surface is achieved, typically assessed by a thumb twist or cotton ball test.

4.2.2. Pendulum Hardness (ASTM D4366)

  • Cure the coating on a rigid substrate.

  • Use a pendulum hardness tester (e.g., König or Persoz) to measure the hardness of the cured film. The time it takes for the pendulum's oscillation amplitude to decrease by a specified amount is recorded.

4.2.3. Adhesion (ASTM D3359 - Cross-Hatch Test)

  • Make a series of perpendicular cuts through the cured coating to the substrate, creating a lattice pattern.

  • Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it.

  • Evaluate the adhesion based on the amount of coating removed, using the ASTM classification scale (0B to 5B).

4.2.4. Yellowness Index (ASTM E313)

  • Measure the color of the cured coating on a white substrate using a spectrophotometer or colorimeter.

  • Calculate the Yellowness Index based on the CIE tristimulus values.

4.2.5. Gloss (ASTM D523)

  • Use a gloss meter to measure the specular gloss of the cured coating at a specified angle (e.g., 20°, 60°, or 85°).

Applications

This compound is suitable for a wide range of applications in the coatings and inks industry, including:

  • Wood Coatings: Varnishes and topcoats for furniture and flooring.[1][7]

  • Plastic Coatings: Protective and decorative coatings for various plastic substrates.[1][7]

  • Printing Inks: Offset, flexo, and screen printing inks.[1][5][7]

  • Adhesives: UV-curable adhesives for bonding various materials.[7]

  • Electronic Coatings: Conformal coatings for printed circuit boards.[5]

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation of dust. Store in a cool, dry place away from light and incompatible materials.[1]

References

Application Notes and Protocols: A Step-by-Step Guide for the Wolff-Kishner Reduction of 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the Wolff-Kishner reduction of 4-Benzoylbiphenyl to 4-benzylbiphenyl (B1265654). The Wolff-Kishner reduction is a robust and widely used chemical reaction in organic synthesis to deoxygenate ketones and aldehydes to their corresponding alkanes. This protocol is specifically tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where the biphenyl (B1667301) moiety is a common structural motif. The procedure detailed below is based on the Huang-Minlon modification, which offers improved reaction times and yields.

Introduction

This compound is a versatile intermediate in organic synthesis, often utilized in the preparation of pharmaceuticals and fine chemicals. One of its key transformations is the reduction of the carbonyl group. The Wolff-Kishner reduction provides an efficient method for this conversion under basic conditions, making it an excellent alternative to acid-catalyzed reductions like the Clemmensen reduction, especially for substrates sensitive to strong acids. The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding methylene (B1212753) group. This application note presents a detailed protocol for the synthesis of 4-benzylbiphenyl from this compound, complete with quantitative data, a step-by-step experimental procedure, and graphical representations of the workflow and reaction pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and the reaction itself.

Table 1: Physicochemical Properties of Reactant and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound(Biphenyl-4-yl)(phenyl)methanoneC₁₉H₁₄O258.3299-101
4-Benzylbiphenyl4-Benzyl-1,1'-biphenylC₁₉H₁₆244.3384-86

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Reaction TypeWolff-Kishner Reduction (Huang-Minlon Modification)
Starting MaterialThis compound
Product4-Benzylbiphenyl
Theoretical YieldTo be calculated based on starting amount
Expected Yield 85-95%
Reaction TimeApproximately 4-6 hours
Reaction TemperatureUp to 200-210°C

Experimental Protocol

This protocol details the Wolff-Kishner reduction of this compound to 4-benzylbiphenyl.

Materials and Reagents:

  • This compound (1.0 eq)

  • Diethylene glycol

  • Hydrazine (B178648) hydrate (B1144303) (80% solution in water, ~4.0 eq)

  • Potassium hydroxide (B78521) (KOH) pellets (4.0 eq)

  • Deionized water

  • Hydrochloric acid (2 M)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (appropriate size)

  • Distillation apparatus with a Dean-Stark trap or similar setup

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10.0 g, 38.7 mmol).

  • Addition of Reagents: To the flask, add diethylene glycol (100 mL), hydrazine hydrate (80% solution, e.g., 7.75 mL, ~155 mmol), and potassium hydroxide pellets (e.g., 8.7 g, 155 mmol).

  • Initial Reflux (Hydrazone Formation): Heat the reaction mixture to reflux (approximately 130-140°C) for 1 hour. During this time, the this compound will react with hydrazine to form the corresponding hydrazone in situ.

  • Removal of Water: After 1 hour, modify the setup for distillation (a Dean-Stark trap is ideal) and slowly raise the temperature of the reaction mixture. Distill off water and any excess hydrazine. Continue heating until the internal temperature reaches 200-210°C.

  • Decomposition of Hydrazone: Once the temperature has stabilized in the range of 200-210°C, maintain the reaction at this temperature for an additional 3-4 hours. The evolution of nitrogen gas should be observed as the hydrazone decomposes to form the product. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing deionized water (200 mL).

    • Acidify the aqueous mixture to a pH of ~2 by the slow addition of 2 M hydrochloric acid.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude 4-benzylbiphenyl can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

    • Calculate the percentage yield.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Add this compound, Diethylene Glycol, Hydrazine Hydrate, and KOH to Flask Reflux1 Heat to Reflux (130-140°C) for 1h (Hydrazone Formation) Start->Reflux1 1 Distill Distill off Water and Excess Hydrazine (Increase Temp to 200-210°C) Reflux1->Distill 2 Reflux2 Maintain at 200-210°C for 3-4h (Nitrogen Evolution) Distill->Reflux2 3 Cool Cool to Room Temperature Reflux2->Cool 4 Quench Pour into Water and Acidify with HCl Cool->Quench 5 Extract Extract with Dichloromethane Quench->Extract 6 Wash Wash with Water and Brine Extract->Wash 7 Dry Dry over Anhydrous MgSO₄ Wash->Dry 8 Concentrate Concentrate on Rotary Evaporator Dry->Concentrate 9 Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize 10 Analyze Characterize Product (MP, NMR) and Calculate Yield Recrystallize->Analyze 11

Caption: Experimental workflow for the Wolff-Kishner reduction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound Hydrazone Hydrazone Intermediate Reactant->Hydrazone + H₂NNH₂ Reagents Hydrazine Hydrate (H₂NNH₂·H₂O) Potassium Hydroxide (KOH) Anion Hydrazone Anion Hydrazone->Anion + KOH, - H₂O Diimide Diimide Intermediate Anion->Diimide Tautomerization Carbanion Carbanion Diimide->Carbanion - N₂ Product 4-Benzylbiphenyl Carbanion->Product + H₂O, - OH⁻ Byproducts Nitrogen Gas (N₂) Water (H₂O)

Application Notes and Protocols for the Safe Handling of 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzoylbiphenyl, also known as 4-phenylbenzophenone, is an aromatic ketone with the chemical formula C₁₉H₁₄O.[1][2] It typically appears as a slightly yellow to beige or white crystalline powder with a faint, aromatic odor.[3][4] Due to its chemical properties, it is utilized as a photoinitiator in applications like UV curing for coatings and inks, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][5] Although some safety data sheets (SDS) indicate that the substance does not meet the criteria for hazard classification, others classify it as a skin and eye irritant, a potential skin sensitizer, and a reproductive toxicant.[1][6][7][8] Given the conflicting information and the fact that its toxicological properties have not been fully investigated, it is imperative to handle this compound with caution in a laboratory setting.[1] These application notes provide detailed protocols for its safe handling, storage, and disposal to minimize exposure and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is an organic compound that is stable under normal conditions.[8] It is insoluble in water but soluble in many common organic solvents.[4][5] Hazard classifications can vary between suppliers. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the lot number in use.

Potential GHS Classifications:

  • Skin Irritation (Category 2) [6]

  • Serious Eye Irritation (Category 2) [6]

  • Skin Sensitisation (Category 1) [6]

  • Reproductive Toxicity (Category 1B) [7]

  • Hazardous to the Aquatic Environment, Acute (Category 1) [7]

  • Hazardous to the Aquatic Environment, Chronic (Category 1) [7]

Signal Words: May be listed as "Warning" or "Danger".[6][7]

Quantitative Safety and Physicochemical Data

The following tables summarize key quantitative data for this compound. This information is essential for risk assessment and for designing safe experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₄O[1]
Molecular Weight 258.31 - 258.32 g/mol [1][7]
CAS Number 2128-93-0[1]
Appearance Slightly yellow to beige crystalline powder[3]
Melting Point 99-101 °C[3][7]
Boiling Point 419-420 °C[3][7]
LogP (Octanol/Water) 4.7 (at 35°C)[5]
Solubility Insoluble in water[4]

Table 2: Toxicological Data and Exposure Limits

ParameterValueReference
Acute Toxicity (Oral, Dermal, Inhalation) No data available[6]
LD50/LC50 Not available[1][6]
Derived No Effect Level (DNEL) - Dermal 0.67 mg/kg bw/day (Chronic, systemic)[1]
Derived No Effect Level (DNEL) - Inhalation 2.35 mg/m³ (Chronic, systemic)[1]
Reproductive Toxicity No data available[1]
Carcinogenicity Not classified as a human carcinogen by IARC or EPA[4]

Experimental Protocols: Safe Handling and Use

Adherence to the following protocols is mandatory to minimize risk when working with this compound.

Required Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against chemical exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

  • Eye Protection : Wear chemical safety goggles or safety glasses with side shields that conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[1][8]

  • Hand Protection : Chemical-resistant protective gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the material.[6]

  • Skin and Body Protection : A long-sleeved lab coat is required for all routine procedures.[1] For tasks with a higher risk of spills or dust generation, a complete chemical-resistant suit may be necessary.[6]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[1][8] For large-scale operations, in cases of poor ventilation, or during emergency spill response, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[1][7][9]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Assess Task: Handling this compound decision Potential for Aerosol/Dust? start->decision ppe_base Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat decision->ppe_base No ppe_advanced Additional PPE: - Approved Respirator (N95) - Face Shield (optional) decision->ppe_advanced Yes

Figure 1: PPE selection workflow based on risk assessment.
Protocol for General Handling and Weighing

  • Preparation : Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an emergency shower and eyewash station are accessible.[9]

  • Don PPE : Put on all required PPE as detailed in section 3.1 (lab coat, gloves, eye protection).

  • Handling : Conduct all manipulations of this compound powder inside a certified chemical fume hood to avoid inhalation of dust.[8]

  • Weighing : Use a tared weigh boat or glassine paper. Handle the container and spatula carefully to prevent generating airborne dust.

  • Transfer : Transfer the weighed solid directly into the reaction vessel or solvent.

  • Post-Handling : After use, tightly close the container.[1]

  • Decontamination : Clean any contaminated surfaces, including the balance and spatula, with an appropriate solvent and then wipe down with a damp cloth. Dispose of cleaning materials as hazardous waste.

  • Doff PPE : Remove gloves and wash hands thoroughly with soap and water.[1]

Safe_Handling_Workflow prep 1. Preparation (Don PPE, Prepare Hood) handle 2. Weigh & Transfer (Minimize Dust) prep->handle use 3. Use in Procedure handle->use clean 4. Clean & Decontaminate (Work Area, Equipment) use->clean store_dispose 5. Store or Dispose (Seal Container, Segregate Waste) clean->store_dispose finish 6. Doff PPE & Wash Hands store_dispose->finish

Figure 2: Workflow for the safe handling of this compound.
Protocol for Storage

  • Container : Keep the compound in its original, tightly sealed container.[1]

  • Location : Store in a dry, cool, and well-ventilated area.[1][6]

  • Compatibility : Store away from incompatible materials, such as strong oxidizing agents.[8]

  • Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Protocol for Accidental Release (Spill)
  • Evacuate : Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Assess : For small spills, trained personnel with appropriate PPE (including respiratory protection) can proceed with cleanup. For large spills, evacuate and contact the institution's Environmental Health and Safety (EHS) department.

  • Containment : Prevent the powder from spreading or entering drains.[6]

  • Cleanup : Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for hazardous waste disposal.[1][8] Avoid creating dust. Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.

Protocol for First Aid Measures

In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

  • Skin Contact : Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation or other symptoms occur, get medical attention.[1][6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water. Get medical attention if symptoms occur.[1][6]

Emergency_Response_Flow cluster_actions Immediate Actions start Exposure Occurs skin Skin Contact: Remove Clothing, Wash with Soap & Water (15 min) start->skin eye Eye Contact: Flush with Water (15 min) start->eye inhale Inhalation: Move to Fresh Air start->inhale ingest Ingestion: Rinse Mouth, Drink Water start->ingest end Seek Immediate Medical Attention (Bring SDS) skin->end eye->end inhale->end ingest->end

Figure 3: First aid response to this compound exposure.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Collect waste in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or the environment.[6]

References

Application Notes and Protocols for UV-Curable Adhesives with 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzoylbiphenyl (4-BBP), also known as Photoinitiator PBZ, is a highly efficient solid-state, free-radical Type II photoinitiator.[1] It is widely utilized in the formulation of UV-curable adhesives, coatings, and inks.[1][2] As a Type II photoinitiator, 4-BBP requires a synergist, typically a tertiary amine, to initiate the photopolymerization process upon exposure to UV radiation.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the formulation, curing, and characterization of UV-curable adhesives incorporating this compound.

The key attributes of this compound include its excellent solubility, low volatility, and thermal stability, making it a preferred choice for various industrial applications.[3] Its unique long-wave absorbing molecular structure makes it particularly suitable for colored UV formulations.[3]

Physicochemical Properties of this compound

PropertyValue
CAS Number 2128-93-0
Molecular Formula C₁₉H₁₄O[1]
Molecular Weight 258.31 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 99-101 °C
Boiling Point 419-420 °C
UV Absorption Peak 248 nm[1]
Recommended Dosage 2-5% w/w[3]

Mechanism of Photoinitiation

This compound operates via a hydrogen abstraction mechanism. The process is initiated by the absorption of UV light, which excites the 4-BBP molecule to a triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, such as a tertiary amine, generating a highly reactive alkylamino radical. This radical is the primary species that initiates the polymerization of acrylate (B77674) or other vinyl monomers and oligomers, leading to the formation of a cross-linked polymer network.

G cluster_initiation Photoinitiation cluster_propagation Propagation 4-BBP 4-BBP Excited_4-BBP 4-BBP* (Triplet State) 4-BBP->Excited_4-BBP Excitation UV_Light UV Light (hv) UV_Light->4-BBP Absorption Radicals Ketyl Radical + Alkylamino Radical (R.) Excited_4-BBP->Radicals H-Abstraction Co-initiator Tertiary Amine (R3N-CH) Co-initiator->Radicals Monomer Acrylate Monomer/ Oligomer Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition Growing_Chain->Monomer Propagation Cured_Adhesive Cross-linked Polymer (Cured Adhesive) Growing_Chain->Cured_Adhesive

Caption: UV Curing Mechanism with this compound.

Formulation of UV-Curable Adhesives

A typical UV-curable adhesive formulation consists of an oligomer, a monomer (reactive diluent), a photoinitiator system (4-BBP and a co-initiator), and additives.

  • Oligomers: These are low molecular weight polymers that form the backbone of the adhesive and determine its primary properties such as flexibility, toughness, and adhesion. Common types include urethane (B1682113) acrylates and epoxy acrylates.

  • Monomers: These are used to reduce the viscosity of the formulation for better processing and to modify the properties of the cured adhesive.

  • Photoinitiator System: This comprises the photoinitiator (4-BBP) and a co-initiator (e.g., a tertiary amine) that work together to initiate polymerization upon UV exposure.

  • Additives: These can include stabilizers, adhesion promoters, and other modifiers to enhance specific properties of the adhesive.

Representative Adhesive Formulation

The following table presents a representative formulation for a UV-curable adhesive using this compound. The properties of the final adhesive can be tailored by adjusting the ratios of the components.

ComponentChemical Name/TypeWeight Percentage (wt%)Purpose
Oligomer Aliphatic Urethane Acrylate50 - 70Provides flexibility and toughness
Monomer Isobornyl Acrylate (IBOA)25 - 45Reduces viscosity, improves adhesion
Photoinitiator This compound (4-BBP)2 - 4Initiates polymerization upon UV exposure
Co-initiator Ethyl-4-(dimethylamino)benzoate (EDB)2 - 5Synergist for Type II photoinitiator
Adhesion Promoter Silane Coupling Agent0.5 - 1.5Enhances adhesion to substrates
Stabilizer Hindered Amine Light Stabilizer (HALS)0.1 - 0.5Improves long-term stability

Quantitative Performance Data (Illustrative)

The following data illustrates the effect of varying the 4-BBP concentration on the performance of a urethane acrylate-based adhesive.

Formulation ID4-BBP (wt%)Co-initiator (wt%)Peel Strength (N/25mm)Lap Shear Strength (MPa)Cure Time (seconds)
ADH-1 1.02.015.28.525
ADH-2 2.53.018.512.315
ADH-3 4.04.017.811.810

Note: The above data is illustrative and the actual performance will depend on the specific oligomers, monomers, and curing conditions used.

Experimental Protocols

1. Preparation of the UV-Curable Adhesive Formulation

This protocol describes the steps for preparing a 100g batch of the adhesive formulation.

  • Materials and Equipment:

    • Aliphatic Urethane Acrylate Oligomer

    • Isobornyl Acrylate (IBOA) Monomer

    • This compound (4-BBP)

    • Ethyl-4-(dimethylamino)benzoate (EDB)

    • Silane Coupling Agent

    • Stabilizer

    • Dual asymmetric centrifugal mixer or a mechanical stirrer

    • Amber glass container

    • Weighing balance

  • Procedure:

    • In a light-blocking amber container, weigh the required amount of the aliphatic urethane acrylate oligomer.

    • Add the isobornyl acrylate monomer to the oligomer and mix at a low speed (e.g., 200 rpm) for 10 minutes until a homogeneous mixture is obtained.

    • In a separate container, dissolve the this compound and the co-initiator (EDB) in a small portion of the monomer with gentle warming if necessary.

    • Add the dissolved photoinitiator system, adhesion promoter, and stabilizer to the oligomer/monomer blend.

    • Mix the entire formulation at a higher speed (e.g., 800 rpm) for 20 minutes in the dark to ensure complete dissolution and homogeneity.

    • Degas the formulation using a centrifugal mixer or by placing it in a vacuum chamber to remove any entrapped air bubbles.

    • Store the formulated adhesive in the amber container at room temperature away from light.

2. UV Curing of the Adhesive

This protocol outlines the procedure for curing the adhesive film for subsequent testing.

  • Materials and Equipment:

    • Formulated UV-curable adhesive

    • Substrates for bonding (e.g., glass, polycarbonate, metal)

    • Film applicator (e.g., drawdown bar)

    • UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength)

    • UV radiometer

  • Procedure:

    • Clean the surfaces of the substrates to be bonded with a suitable solvent (e.g., isopropanol) and dry them completely.

    • Apply a thin, uniform film of the adhesive onto one of the substrates using a film applicator to a controlled thickness (e.g., 50 µm).

    • Place the second substrate over the adhesive film, applying gentle pressure to ensure good contact and remove any air bubbles.

    • Measure the intensity of the UV lamp at the substrate's surface using a UV radiometer.

    • Expose the assembled sample to UV radiation. Typical curing parameters are:

      • Wavelength: 365 nm

      • Intensity: 100 mW/cm²

      • Exposure Time: 10 - 30 seconds

    • Allow the bonded sample to cool to room temperature before testing.

3. Characterization of Adhesive Properties

The following are standard test methods for evaluating the performance of the cured adhesive.

  • 180° Peel Strength Test (ASTM D3330):

    • Prepare test specimens by bonding a flexible substrate (e.g., polyethylene (B3416737) terephthalate (B1205515) film) to a rigid substrate.

    • Cut the bonded assembly into 25 mm wide strips.

    • Clamp the rigid substrate in the stationary jaw of a tensile testing machine and the free end of the flexible substrate in the moving jaw.

    • Pull the flexible substrate at a 180° angle at a constant speed (e.g., 300 mm/min).

    • Record the average force required to peel the substrate and express the result in Newtons per 25 mm (N/25mm).

  • Lap Shear Strength Test (ASTM D1002):

    • Prepare test specimens by bonding two rigid substrates with a defined overlap area (e.g., 12.5 mm x 25 mm).

    • Mount the specimen in the grips of a tensile testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

    • Record the maximum load at failure and calculate the shear strength by dividing the maximum load by the overlap area (in Megapascals, MPa).

Experimental Workflow and Logical Relationships

G cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing Oligomer Oligomer Mixing Mixing & Degassing Oligomer->Mixing Monomer Monomer Monomer->Mixing 4-BBP 4-BBP 4-BBP->Mixing Co-initiator Co-initiator Co-initiator->Mixing Additives Additives Additives->Mixing Substrate_Prep Substrate Preparation Mixing->Substrate_Prep Adhesive_Application Adhesive Application Substrate_Prep->Adhesive_Application UV_Curing UV Curing Adhesive_Application->UV_Curing Cured_Adhesive Cured Adhesive Sample UV_Curing->Cured_Adhesive Peel_Test Peel Strength Test Cured_Adhesive->Peel_Test Shear_Test Lap Shear Test Cured_Adhesive->Shear_Test Data_Analysis Data Analysis Peel_Test->Data_Analysis Shear_Test->Data_Analysis

Caption: Workflow for adhesive formulation and testing.

G Formulation Formulation Oligomer Oligomer Type & Concentration Formulation->Oligomer Monomer Monomer Type & Concentration Formulation->Monomer Photoinitiator Photoinitiator System (4-BBP & Co-initiator) Formulation->Photoinitiator Adhesive_Properties Final Adhesive Properties Oligomer->Adhesive_Properties Monomer->Adhesive_Properties Curing Curing Conditions (UV Dose) Photoinitiator->Curing Curing->Adhesive_Properties Peel Peel Strength Adhesive_Properties->Peel Shear Shear Strength Adhesive_Properties->Shear Hardness Hardness Adhesive_Properties->Hardness Cure_Speed Cure Speed Adhesive_Properties->Cure_Speed

Caption: Component relationships in adhesive formulation.

References

Application Notes and Protocols for Photochemical Reactions with 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for conducting photochemical reactions utilizing 4-Benzoylbiphenyl. This document is intended to serve as a comprehensive resource, offering insights into the required equipment, reaction conditions, and analytical methods for successful and reproducible photochemical experiments.

Introduction to this compound in Photochemistry

This compound (also known as 4-phenylbenzophenone) is a versatile aromatic ketone widely employed in photochemistry as a photoinitiator and a photosensitizer.[1][2] Its unique photophysical properties, stemming from its extended aromatic system, make it a valuable tool in various applications, including organic synthesis and materials science.[1] Upon absorption of ultraviolet (UV) light, this compound is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a longer-lived triplet state. This triplet state is the primary reactive species in many photochemical transformations.

General Experimental Setup for Photochemical Reactions

A typical experimental setup for photochemical reactions involves a photoreactor, a light source, a reaction vessel, and a method for controlling the reaction temperature. The specific configuration can be adapted based on the scale and nature of the reaction.

2.1. Photoreactor Systems

Several types of photoreactors can be employed for reactions with this compound:

  • Immersion Well Reactors: These are common for laboratory-scale batch reactions. A light source, housed within a quartz immersion well, is placed directly into the reaction solution, ensuring efficient irradiation.[3]

  • Continuous Flow Reactors: For larger-scale or more controlled reactions, a continuous flow setup can be used. The reaction solution is pumped through transparent tubing that is irradiated by an external light source. This allows for precise control over reaction time and temperature.

  • Parallel Photoreactors: For high-throughput screening and optimization of reaction conditions, multi-well plates or vial arrays can be irradiated simultaneously using a parallel photoreactor setup.[4]

2.2. Light Sources

The choice of light source is critical and should be matched to the absorption spectrum of this compound.

  • Mercury Vapor Lamps: Medium-pressure mercury lamps are a common choice, providing broad-spectrum UV radiation. Filters may be necessary to select specific wavelength ranges.

  • Light Emitting Diodes (LEDs): LEDs offer the advantage of emitting light in a narrow wavelength range, which can lead to higher selectivity and energy efficiency. For this compound, UV LEDs are typically used.

2.3. Reaction Vessels and Materials

  • Quartz: For reactions requiring short-wavelength UV light, quartz reaction vessels are essential as they are transparent to a broad range of UV radiation.

  • Pyrex (Borosilicate Glass): Pyrex can be used for reactions that are initiated by longer-wavelength UV light, as it filters out most of the shorter, more energetic wavelengths.

  • Inert Atmosphere: Many photochemical reactions are sensitive to oxygen, which can quench the excited triplet state of the photosensitizer. It is therefore often necessary to deoxygenate the reaction mixture by bubbling with an inert gas, such as nitrogen or argon, prior to and during irradiation.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for designing and interpreting photochemical experiments.

ParameterValueCompoundConditions
Photoreduction Quantum Yield (Φ) 2.36 mol reduced/mol photonThis compoundPhotoreduction to 4,4'-diphenylbenzpinacol
Triplet State Lifetime (τT) 6.2 µs4-CarboxybenzophenoneArgon-saturated aqueous solution
Melting Point 99-101 °CThis compound
Boiling Point 419-420 °CThis compound
Molar Mass 258.31 g/mol This compound

Experimental Protocols

The following are detailed protocols for key photochemical reactions involving this compound.

4.1. Protocol 1: Photoreduction of this compound to 4,4'-Diphenylbenzpinacol

This protocol describes the photochemical dimerization of this compound to its corresponding pinacol (B44631) in the presence of a hydrogen donor, 2-propanol.[5][6][7]

Materials:

  • This compound

  • 2-Propanol (isopropyl alcohol), HPLC grade

  • Glacial acetic acid

  • Quartz reaction vessel or a large vial

  • UV light source (e.g., medium-pressure mercury lamp or sunlight)

  • Magnetic stirrer and stir bar

Procedure:

  • In a quartz reaction vessel, dissolve 2.0 g of this compound in approximately 10 mL of 2-propanol. Gentle warming in a water bath can aid dissolution.

  • Once the solid is completely dissolved, add one drop of glacial acetic acid.

  • Fill the reaction vessel with 2-propanol to just below the neck to minimize the headspace.

  • Seal the vessel and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with a suitable UV light source while stirring. If using sunlight, place the vessel in a location with maximum sun exposure.

  • The product, 4,4'-diphenylbenzpinacol, will precipitate out of the solution as a white solid as the reaction progresses. The reaction is typically complete within several hours to a few days, depending on the light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of product precipitation.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold 2-propanol, and allow it to air dry.

  • Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

4.2. Protocol 2: Norrish Type II Reaction of an Alkyl-Substituted this compound Derivative (Adapted Protocol)

This protocol is adapted from a general procedure for the Norrish Type II reaction of aromatic ketones and can be applied to a this compound derivative bearing an alkyl chain with a γ-hydrogen.[8] The reaction results in cleavage of the alkyl chain to produce an alkene and a ketone.[9][10]

Materials:

  • Alkyl-substituted this compound derivative (e.g., 4-(4-butyrylphenyl)phenyl)methanone)

  • Methanol (B129727), HPLC grade

  • Pyrex reaction tubes

  • Rayonet photochemical reactor with 300 nm lamps (or equivalent)

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare a solution of the alkyl-substituted this compound derivative (e.g., 1.0 mmol) in 100 mL of methanol in a Pyrex reaction tube.

  • Degas the solution by bubbling with argon or nitrogen for 25-30 minutes.

  • Seal the tube and place it in a Rayonet photochemical reactor.

  • Irradiate the solution with 300 nm lamps at room temperature for 90 minutes, or until TLC analysis indicates consumption of the starting material.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to isolate the alkene and ketone products.

  • Characterize the products by spectroscopic methods (NMR, GC-MS).

4.3. Protocol 3: [2+2] Photocycloaddition Sensitized by this compound (Adapted Protocol)

This protocol is adapted from general procedures for photosensitized [2+2] cycloadditions and can be used to synthesize cyclobutane (B1203170) derivatives.[11][12][13][14][15] In this example, this compound acts as a photosensitizer to promote the cycloaddition of an alkene.

Materials:

  • This compound

  • Alkene (e.g., cyclopentene)

  • Solvent (e.g., benzene (B151609) or acetonitrile)

  • Pyrex reaction vessel

  • Medium-pressure mercury lamp

  • Inert gas (argon or nitrogen)

Procedure:

  • In a Pyrex reaction vessel, dissolve the alkene (e.g., 10 mmol) and a catalytic amount of this compound (e.g., 1 mmol, 10 mol%) in the chosen solvent.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Seal the vessel and place it in a photoreactor equipped with a medium-pressure mercury lamp. A Pyrex filter is inherent to the vessel, which will block short-wavelength UV light.

  • Irradiate the reaction mixture at room temperature with stirring.

  • Monitor the progress of the reaction by GC or TLC, following the disappearance of the starting alkene.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.

  • Characterize the product by spectroscopic methods (NMR, GC-MS).

Visualizations of Pathways and Workflows

5.1. General Photochemical Excitation and Relaxation Pathway

The following diagram illustrates the key photophysical processes that this compound undergoes upon absorption of light, leading to the formation of the reactive triplet state.

G S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Reaction Photochemical Reaction T1->Reaction Energy/Electron Transfer or H-Abstraction

Caption: Jablonski diagram for this compound.

5.2. Experimental Workflow for a Typical Photochemical Reaction

This diagram outlines the general steps involved in setting up and performing a photochemical experiment with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Prepare reaction mixture (this compound, reactants, solvent) B Transfer to reaction vessel (Quartz or Pyrex) A->B C Deoxygenate with N2 or Ar B->C D Irradiate with UV light source (e.g., Hg lamp, LED) C->D E Monitor reaction progress (TLC, GC, NMR) D->E F Quench reaction (if necessary) E->F G Remove solvent F->G H Purify product (Chromatography, Recrystallization) G->H I Characterize product (NMR, MS, IR) H->I

Caption: General experimental workflow.

5.3. Signaling Pathway: Norrish Type II Reaction

This diagram illustrates the mechanism of the Norrish Type II reaction, a common photochemical pathway for ketones with accessible γ-hydrogens.[9][10]

G Start Alkyl-Aryl Ketone (S0) Excited Excited Triplet State (T1) Start->Excited hν, ISC Biradical 1,4-Biradical Intermediate Excited->Biradical Intramolecular γ-H Abstraction Cleavage Cleavage Products (Alkene + Enol) Biradical->Cleavage β-Cleavage Cyclization Cyclization Product (Cyclobutanol) Biradical->Cyclization Radical Combination (Yang-Norrish) Ketone Ketone Cleavage->Ketone Tautomerization Enol Enol

Caption: Norrish Type II reaction pathway.

5.4. Logical Relationship: Photosensitized [2+2] Cycloaddition

This diagram shows the energy transfer mechanism in a photosensitized [2+2] cycloaddition, where this compound transfers its triplet energy to an alkene.

G Sens_S0 This compound (S0) Sens_T1 This compound (T1) Sens_S0->Sens_T1 hν, ISC Sens_T1->Sens_S0 Alkene1_T1 Alkene 1 (T1) Sens_T1->Alkene1_T1 Triplet Energy Transfer Alkene1_S0 Alkene 1 (S0) Product Cyclobutane Product Alkene1_T1->Product + Alkene 2 (S0) Alkene2_S0 Alkene 2 (S0)

Caption: Photosensitized energy transfer.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Benzoylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzoylbiphenyl Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This guide addresses common experimental challenges in a question-and-answer format to help resolve issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction to synthesize this compound has a very low or no yield. What are the most common causes?

Low or no product yield can be attributed to several critical factors:

  • Inactive Catalyst: The most commonly used Lewis acid catalyst, aluminum chloride (AlCl₃), is highly hygroscopic. If it has been exposed to moisture, it will be deactivated. Always use freshly opened, anhydrous aluminum chloride for best results.[1]

  • Moisture Contamination: Friedel-Crafts acylation is highly sensitive to moisture. Acylating agents like benzoyl chloride will hydrolyze in the presence of water. Ensure all glassware is oven-dried and use anhydrous solvents.[2]

  • Deactivated Starting Material: The Friedel-Crafts reaction is ineffective if the aromatic ring (biphenyl in this case) is substituted with electron-withdrawing groups. This method is not suitable for deactivated aromatic rings.[1][3]

  • Suboptimal Reaction Temperature: The reaction often requires an initial low temperature (e.g., 0°C) during the addition of reagents to control the exothermic reaction, followed by a period of heating (reflux) to drive the reaction to completion.[1] Failure to follow the correct temperature profile can result in an incomplete reaction.

Q2: I've isolated a product, but the yield is still lower than expected and it seems impure. What side reactions could be occurring?

Several side reactions can lower the yield of the desired this compound and complicate purification:

  • Isomer Formation: While the para-substituted product (this compound) is sterically favored, some amount of the ortho-isomer can also be formed.[1] Optimizing the reaction temperature, often by running it at lower temperatures, can improve the selectivity for the para product.[1]

  • Di-acylation: If an excess of the acylating agent (benzoyl chloride) or catalyst is used, the product can undergo a second acylation, leading to di-substituted byproducts.[1] To favor mono-acylation, it is best to use a 1:1 molar ratio of biphenyl (B1667301) to the acylating agent.[1]

  • Reaction with Solvent: Certain solvents can compete with biphenyl in the acylation reaction. It is crucial to use an inert solvent such as dichloromethane (B109758) (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide.[1]

Q3: How can I minimize product loss during the workup and purification stages?

Significant product loss can occur after the reaction is complete. Here are some tips to improve recovery:

  • Incomplete Quenching: The reaction must be thoroughly quenched, typically with ice-cold water or dilute acid, to hydrolyze the aluminum chloride-ketone complex.[1] This should be done carefully and with vigorous stirring.

  • Purification Method: The crude product is often a mixture of isomers and other byproducts. Purification by recrystallization from a suitable solvent or by column chromatography is usually necessary to isolate the pure this compound.[1][4]

  • Quantitative Transfers: Be meticulous with transferring material between flasks and during extraction steps to avoid physical loss of product.[5]

Q4: Are there alternative catalysts or synthetic routes for this compound?

While Friedel-Crafts acylation is the most direct method, challenges with the catalyst and reaction conditions sometimes necessitate alternatives.

  • Alternative Lewis Acids: Other Lewis acids like iron(III) chloride (FeCl₃) can be used, although they may be less reactive than AlCl₃.[6] The choice of catalyst can be critical for the overall yield.[7]

  • Alternative Synthetic Routes: While less direct for this specific molecule, other modern coupling reactions like Suzuki-Miyaura coupling are used for creating biphenyl derivatives and could be adapted, though this would involve a multi-step synthesis.[8] For most applications, optimizing the Friedel-Crafts reaction is the most efficient approach.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

This table provides a comparison of different catalysts used in a typical Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride, illustrating the impact of the catalyst on yield. While the substrates are different, the relative performance is informative for the synthesis of this compound.

Catalyst SystemAromatic SubstrateAcylating AgentTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
AlCl₃ (stoichiometric) BenzenePhthalic Anhydride60 - 800.5 - 174 - 88[6]High reactivity, well-established, high yield[6]Large amount of corrosive waste, moisture sensitive, not recyclable[6]
FeCl₃ BenzenePhthalic Anhydride--Lower than AlCl₃[6]Less expensive than AlCl₃[6]Lower catalytic activity compared to AlCl₃[6]
Ionic Liquid ([Emim]Br-AlCl₃) BenzenePhthalic Anhydride---Recyclable, lower wasteMay require specific handling and purification

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound. Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Benzoyl chloride is a lachrymator. Appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Biphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add biphenyl (1.0 eq.) and anhydrous dichloromethane. Cool the flask in an ice bath to 0°C.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq.) to the stirred suspension.

  • Acylating Agent Addition: Add benzoyl chloride (1.0 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.[7] Stir until the dark complex decomposes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[7]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield in This compound Synthesis check_reagents Check Reagents & Conditions start->check_reagents reagent_issue Issue with Reagents? check_reagents->reagent_issue Analyze condition_issue Issue with Conditions? reagent_issue->condition_issue No sol_reagent1 Use fresh, anhydrous AlCl3. Ensure benzoyl chloride is pure. reagent_issue->sol_reagent1 Yes sol_reagent2 Use anhydrous solvents. Dry all glassware. reagent_issue->sol_reagent2 Yes workup_issue Issue with Workup? condition_issue->workup_issue No sol_condition1 Control temperature: Add reagents at 0°C, then warm/reflux. condition_issue->sol_condition1 Yes sol_condition2 Use 1:1 molar ratio of biphenyl:benzoyl chloride. condition_issue->sol_condition2 Yes sol_workup Ensure complete quenching on ice. Optimize purification (recrystallization/chromatography). workup_issue->sol_workup Yes end Improved Yield workup_issue->end No sol_reagent1->condition_issue sol_reagent2->condition_issue sol_condition1->workup_issue sol_condition2->workup_issue sol_workup->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Friedel_Crafts_Mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Workup acyl_chloride Benzoyl Chloride acylium_ion Acylium Ion [Ph-C=O]+[AlCl4]- acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 biphenyl Biphenyl sigma_complex Sigma Complex (Arenium Ion) biphenyl->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H+ (regenerates AlCl3) final_product This compound product_complex->final_product + H2O (Quench)

Caption: The reaction mechanism for the Friedel-Crafts acylation of biphenyl.

Experimental_Workflow setup 1. Reaction Setup (Biphenyl, CH2Cl2, 0°C) addition 2. Add AlCl3, then dropwise Benzoyl Chloride setup->addition reaction 3. React at RT (Monitor by TLC) addition->reaction quench 4. Quench on Ice/HCl reaction->quench workup 5. Extraction & Washing quench->workup purify 6. Dry, Concentrate & Purify workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing 4-Benzoylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4-Benzoylbiphenyl, focusing on maximizing purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of biphenyl (B1667301) with benzoyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate a benzoyl cation which then acylates the biphenyl ring.[1]

Q2: What are the critical factors that influence the purity and yield of this compound in a Friedel-Crafts reaction?

Several factors are crucial for a successful synthesis:

  • Catalyst Quality: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Deactivation of the catalyst by water is a primary cause of low yields.[2] It is imperative to use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are rigorously dried.

  • Stoichiometry: Friedel-Crafts acylation often requires at least a stoichiometric amount of AlCl₃ because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][4] An excess of the catalyst is often employed to drive the reaction to completion.

  • Reaction Temperature: Temperature significantly impacts both the reaction rate and the selectivity. Low temperatures (e.g., 0-5 °C) during the initial addition of reagents are crucial to control the exothermic reaction and minimize the formation of the undesired 2-Benzoylbiphenyl (ortho-isomer).

  • Solvent Choice: The solvent must be inert to the reaction conditions. Common choices include non-polar solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644), or carbon disulfide.[3] The solvent can also influence regioselectivity.

Q3: How can the formation of the 2-Benzoylbiphenyl (ortho) isomer be minimized?

The formation of the ortho-isomer is a common impurity issue. To favor the desired para-substitution (this compound), the following strategies are effective:

  • Temperature Control: Maintaining a low temperature, especially during the addition of the electrophile, increases selectivity for the sterically less hindered para position.

  • Solvent Selection: While non-polar solvents are standard, the choice of solvent can modestly affect the ortho/para ratio. It is often necessary to purify the final product to remove the ortho-isomer.

Q4: What are typical yields and how is the crude product purified?

Yields can vary significantly based on the optimization of the reaction conditions. While high yields are achievable, a typical crude yield might range from 70-85%. The primary method for purifying this compound is recrystallization.[1] Ethanol or a mixed solvent system like ethanol/water are often good candidates for recrystallization, as they effectively dissolve the compound when hot and allow for good crystal formation upon cooling.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: AlCl₃ has been deactivated by moisture.[2] 2. Insufficient Catalyst: A stoichiometric amount is required as the ketone product complexes with AlCl₃.[3][4] 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (benzoyl chloride or biphenyl). 3. After the initial low-temperature addition, allow the reaction to warm to room temperature or gently heat to reflux to ensure completion.
High Percentage of 2-Benzoylbiphenyl Impurity 1. High Reaction Temperature: The initial addition of reagents was performed at too high a temperature, reducing regioselectivity. 2. Reaction Kinetics: The ortho position is kinetically accessible, and some formation is often unavoidable.1. Maintain the reaction temperature between 0-5 °C during the portion-wise addition of AlCl₃ and the dropwise addition of benzoyl chloride. 2. Separate the isomers via careful recrystallization or column chromatography.
Presence of Di-acylated Byproducts 1. Incorrect Stoichiometry: An excess of benzoyl chloride and AlCl₃ was used. 2. Highly Activating Substrate (less common for biphenyl): The initial acylation does not sufficiently deactivate the ring to prevent a second addition.1. Use a slight excess of biphenyl (e.g., 1.1 equivalents) relative to benzoyl chloride to favor mono-acylation. 2. Monitor the reaction by TLC and stop it once the starting biphenyl is consumed.
Difficult Product Isolation / Oily Crude Product 1. Incomplete Quenching: The AlCl₃-ketone complex has not been fully hydrolyzed. 2. Emulsion Formation: An emulsion formed during the aqueous workup, making layer separation difficult.1. Quench the reaction mixture by slowly and carefully pouring it onto a vigorously stirred mixture of crushed ice and concentrated HCl.[2] 2. To break emulsions, add a saturated solution of NaCl (brine) during the workup.
Final Product is Colored (Yellowish Tint) 1. Impurities in Starting Materials: Reagents may contain colored impurities. 2. Side Reactions: High temperatures or prolonged reaction times can lead to the formation of colored byproducts.1. Use high-purity, colorless starting materials. 2. During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5]

Data on Reaction Condition Optimization

The following tables provide representative data on how reaction parameters can influence the yield and purity of the product. This data is based on principles of Friedel-Crafts acylation and can be used as a starting point for optimization.

Table 1: Effect of Solvent and Temperature on Product Yield

SolventTemperature (°C)Reaction Time (h)Isolated Yield of this compound (%)Reference
Dichloromethane (DCM)0 → 253~85%General Knowledge
1,2-Dichloroethane83 (Reflux)2~90-95%[6]
Carbon Disulfide46 (Reflux)4~75%[6]
Nitrobenzene253~60% (Lower due to solvent reactivity)General Knowledge

Note: The data for 1,2-dichloroethane and carbon disulfide is adapted from a study on a similar substrate and illustrates the general trend of solvent and temperature effects.[6]

Table 2: Effect of Catalyst Stoichiometry on Conversion

Biphenyl (eq.)Benzoyl Chloride (eq.)AlCl₃ (eq.)Conversion (%)
1.01.00.5Low
1.01.01.0Moderate-High
1.01.01.2>95%
1.11.01.2>98%

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the Friedel-Crafts acylation of biphenyl.

Materials:

  • Biphenyl (1.0 eq.)

  • Benzoyl chloride (0.95 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), add biphenyl (1.0 eq.) and anhydrous DCM. Stir until the biphenyl is completely dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Carefully and in portions, add anhydrous AlCl₃ (1.2 eq.) to the stirred solution. The mixture will likely become a slurry and may change color.

  • Acylating Agent Addition: Add a solution of benzoyl chloride (0.95 eq.) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent, such as ethanol, to yield pure this compound as a white to off-white crystalline solid.

Visual Guides

experimental_workflow reagents 1. Reagent Preparation (Biphenyl, Benzoyl Chloride, AlCl3, DCM) setup 2. Reaction Setup (Dissolve Biphenyl in DCM) reagents->setup cooling1 3. Cooling to 0-5 °C setup->cooling1 add_alcl3 4. Add Anhydrous AlCl3 cooling1->add_alcl3 add_benzoyl 5. Add Benzoyl Chloride (Dropwise, <10 °C) add_alcl3->add_benzoyl reaction 6. Reaction at RT (2-3 hours, TLC Monitoring) add_benzoyl->reaction cooling2 7. Cooling to 0 °C reaction->cooling2 quench 8. Quenching (Pour into Ice/HCl) cooling2->quench workup 9. Aqueous Workup (Wash with H2O, NaHCO3, Brine) quench->workup dry 10. Dry and Concentrate (MgSO4, Rotary Evaporation) workup->dry purify 11. Purification (Recrystallization from Ethanol) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Problem Observed low_yield Low Yield? start->low_yield check_catalyst Check AlCl3 Activity (Use fresh, anhydrous) low_yield->check_catalyst Yes high_ortho High ortho-Isomer? low_yield->high_ortho No check_stoich Check Catalyst Stoichiometry (Use >1.1 eq.) check_catalyst->check_stoich check_temp Review Temperature Control (Maintain 0-5 °C during addition) high_ortho->check_temp Yes oily_product Oily/Emulsion during Workup? high_ortho->oily_product No purify Purify via Recrystallization check_temp->purify oily_product->purify No check_quench Ensure Complete Quenching (Vigorous stirring in Ice/HCl) oily_product->check_quench Yes add_brine Add Brine to Break Emulsion check_quench->add_brine

Caption: Troubleshooting flowchart for this compound synthesis.

reaction_pathway reactants Biphenyl + Benzoyl Chloride catalyst AlCl3 reactants->catalyst main_path Desired Pathway (Low Temperature) catalyst->main_path Activates side_path1 Side Pathway (High Temperature) catalyst->side_path1 side_path2 Side Pathway (Excess Acylating Agent) catalyst->side_path2 product_para This compound (Para-Isomer) main_path->product_para product_ortho 2-Benzoylbiphenyl (Ortho-Isomer) side_path1->product_ortho product_di Di-benzoylbiphenyl side_path2->product_di

Caption: Reaction pathways in the synthesis of this compound.

References

How to avoid byproducts in 4-Benzoylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Benzoylbiphenyl, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedel-Crafts synthesis of this compound?

A1: The most prevalent byproducts in the Friedel-Crafts acylation of biphenyl (B1667301) are the ortho-isomer (2-Benzoylbiphenyl) and diacylated products (e.g., 4,4'-dibenzoylbiphenyl). Polysubstitution can also occur, though it is less common for acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution.[1]

Q2: How can I minimize the formation of the 2-Benzoylbiphenyl isomer?

A2: Optimizing reaction conditions can favor the formation of the desired para-isomer. Lowering the reaction temperature and choosing an appropriate solvent can enhance selectivity. While para-substitution is generally favored due to steric hindrance at the ortho-positions, the choice of Lewis acid catalyst can also influence the isomer ratio.

Q3: What is the best way to prevent diacylation?

A3: To prevent the formation of diacylated byproducts, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of biphenyl to benzoyl chloride close to 1:1 will favor mono-acylation. An excess of the acylating agent or the Lewis acid catalyst can increase the likelihood of a second acylation reaction.

Q4: Are there alternative synthesis methods to Friedel-Crafts acylation that produce fewer byproducts?

A4: Yes, alternative methods such as the Suzuki-Miyaura coupling and the Grignard reaction can be employed. The Suzuki-Miyaura coupling, in particular, is known for its high selectivity and functional group tolerance, which can lead to a cleaner reaction profile with fewer byproducts.[2][3][4] The Grignard reaction is another possibility, though it can be prone to the formation of biphenyl as a major impurity.[5][6]

Q5: What is the recommended method for purifying crude this compound?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include ethanol, isopropanol, or a mixed solvent system like ethanol/water.[7] The choice of solvent depends on the impurities present. For removing colored impurities, treating the solution with activated charcoal before recrystallization can be effective.[7] Column chromatography can also be used for purification, especially for separating isomers.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Friedel-Crafts Reaction
Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and can be deactivated by moisture. Use a fresh, unopened container of anhydrous catalyst and handle it in a dry environment (e.g., under an inert atmosphere).
Insufficient Catalyst The ketone product forms a complex with the Lewis acid, consuming it. Ensure at least a stoichiometric amount (1:1 molar ratio to the acylating agent) of the catalyst is used.
Poor Quality Reactants Impurities in biphenyl or benzoyl chloride can interfere with the reaction. Use high-purity, dry starting materials.
Suboptimal Temperature The reaction may not have reached the necessary activation energy or may have been too high, leading to side reactions. Monitor and control the reaction temperature carefully.
Issue 2: High Levels of Isomeric and Diacylated Byproducts
Possible Cause Suggested Solution
Incorrect Stoichiometry An excess of benzoyl chloride promotes diacylation. Use a 1:1 molar ratio of biphenyl to benzoyl chloride.
High Reaction Temperature Higher temperatures can reduce the selectivity of the reaction, leading to a higher proportion of the ortho-isomer. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve para-selectivity.
Inappropriate Solvent The solvent can influence the electrophilicity of the acylium ion and the selectivity. Use non-polar, inert solvents such as dichloromethane (B109758) or 1,2-dichloroethane.
Catalyst Choice The nature of the Lewis acid can affect the isomer ratio. Consider using milder catalysts or co-catalysts. A method using 4-dimethylaminopyridine (B28879) (DMAP) with aluminum chloride has been reported to yield high-purity product.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of Biphenyl

This protocol is designed to maximize the yield of this compound while minimizing byproducts.

Materials:

  • Biphenyl (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl and anhydrous DCM. Stir until the biphenyl is completely dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ to the stirred solution.

  • Add benzoyl chloride dropwise from the dropping funnel to the suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring to quench the reaction.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Suzuki-Miyaura Coupling for this compound Synthesis

This method offers high selectivity and is an excellent alternative to the Friedel-Crafts reaction.

Materials:

  • 4-Bromobenzophenone (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (B28343)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzophenone, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.[4]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Typical Yield (%) Purity (%) Common Byproducts Advantages Disadvantages
Friedel-Crafts Acylation (Standard) 60-8085-952-Benzoylbiphenyl, 4,4'-DibenzoylbiphenylReadily available starting materials, well-established procedure.Formation of isomers and diacylated products, use of stoichiometric and moisture-sensitive catalyst.
Friedel-Crafts Acylation (Optimized with DMAP) >90>99MinimalHigh yield and purity, milder conditions.Requires an additional co-catalyst.
Suzuki-Miyaura Coupling 70-95>98Homocoupling products (biphenyl, 4,4'-dibromobenzophenone)High selectivity, broad functional group tolerance, milder conditions.Requires a palladium catalyst and pre-functionalized starting materials.[2][4][8]
Grignard Reaction 50-70VariableBiphenyl, tertiary alcoholCan be effective for certain substrates.Highly sensitive to moisture and protic functional groups, can have significant byproduct formation.[5][6]

Note: Yields and purity are approximate and can vary significantly based on specific reaction conditions and purification methods.

Visualizations

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Biphenyl & Benzoyl Chloride Mixing Mix Reactants & Solvent Reactants->Mixing Solvent Anhydrous DCM Solvent->Mixing Catalyst Anhydrous AlCl₃ Cat_Add Add AlCl₃ Catalyst->Cat_Add Cooling Cool to 0°C Mixing->Cooling Cooling->Cat_Add Acyl_Add Add Benzoyl Chloride (0-5°C) Cat_Add->Acyl_Add Stir Stir at RT (2-4h) Acyl_Add->Stir Quench Quench with Ice/HCl Stir->Quench Separate Separate Layers Quench->Separate Wash Wash with H₂O, NaHCO₃, Brine Separate->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize (Ethanol) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Workflow for Optimized Friedel-Crafts Synthesis.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Bromobenzophenone & Phenylboronic Acid Combine Combine all reagents Reactants->Combine Catalyst Pd(OAc)₂ & PPh₃ Catalyst->Combine Base K₂CO₃ Base->Combine Solvent Toluene/Water Solvent->Combine Inert Inert Atmosphere (Ar/N₂) Combine->Inert Heat Heat to 90°C (4-6h) Inert->Heat Cool Cool to RT Heat->Cool Dilute Dilute (Ethyl Acetate) Cool->Dilute Wash Wash with H₂O, Brine Dilute->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.

References

Overcoming poor solubility of 4-Benzoylbiphenyl in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-Benzoylbiphenyl in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline solid. It is generally insoluble in water but soluble in many common organic solvents.[1][2] Its large, nonpolar structure, consisting of two phenyl rings and a benzoyl group, contributes to its low aqueous solubility.

Q2: Why is this compound poorly soluble in some reaction media?

The poor solubility of this compound can be attributed to its molecular structure. The significant aromatic character makes the molecule hydrophobic. While the ketone group can participate in some polar interactions, the overall lipophilicity of the molecule often leads to poor solvation in more polar organic solvents or aqueous mixtures, causing it to precipitate out of the reaction mixture.

Q3: What are the initial steps to address the poor solubility of this compound in a reaction?

Initial troubleshooting should focus on solvent selection and temperature adjustment. Attempting to dissolve this compound in a small range of solvents with varying polarities can provide a quick indication of a suitable medium. Gently heating the mixture can also significantly increase solubility.

Q4: Can you provide quantitative solubility data for this compound in common organic solvents?

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. Therefore, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems. The following table provides a template for organizing experimentally determined solubility data.

Data Presentation: Solubility of this compound at 25°C

SolventPolarity IndexSolubility ( g/100 mL)Observations
Hexane0.1Data not available
Toluene (B28343)2.4Data not available
Dichloromethane3.1Data not available
Acetone5.1Data not available
Ethanol5.2Data not available
Methanol6.6Data not available
Dimethylformamide (DMF)6.4Data not available
Dimethyl sulfoxide (B87167) (DMSO)7.2Data not available

Users are encouraged to populate this table with their own experimental findings.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: this compound precipitates from the reaction mixture upon addition of other reagents.

  • Possible Cause: The addition of a reagent may alter the polarity of the solvent system, causing the solubility of this compound to decrease.

  • Solution 1: Use a Co-solvent. The addition of a co-solvent in which this compound is highly soluble can help maintain its solubility in the reaction mixture.[3] For example, if the primary reaction solvent is moderately polar, adding a small amount of a less polar solvent like toluene might be effective.

  • Solution 2: Increase Reaction Temperature. If the reactants and products are thermally stable, increasing the reaction temperature can enhance the solubility of this compound.

  • Solution 3: Slow Addition of Reagents. Adding the problematic reagent slowly and with vigorous stirring can help to maintain a localized concentration below the precipitation point.

Problem 2: The reaction is sluggish or does not proceed to completion, likely due to poor solubility of the starting material.

  • Possible Cause: A significant portion of the this compound is not in solution and therefore unavailable to react.

  • Solution 1: Particle Size Reduction. Reducing the particle size of the solid this compound increases the surface area available for dissolution. This can be achieved through techniques like micronization.

  • Solution 2: Employ a Phase-Transfer Catalyst (PTC). For reactions involving an aqueous phase and an organic phase where this compound resides, a PTC can facilitate the reaction by bringing the reactants together at the interface. This is particularly useful in biphasic reactions.[1]

  • Solution 3: Use of Surfactants. Low concentrations of surfactants can aid in solubilizing hydrophobic compounds in aqueous or semi-aqueous media by forming micelles.[4]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound in a given solvent.[5]

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor. Report the solubility in units such as g/100 mL or mg/mL.

Visualizations

experimental_workflow Experimental Workflow for Overcoming Poor Solubility cluster_initial Initial Steps cluster_advanced Advanced Methods A Poorly Soluble this compound in Reaction Medium B Initial Troubleshooting A->B B1 Solvent Screening B->B1 Select appropriate solvent B2 Temperature Adjustment B->B2 Increase temperature C Advanced Solubilization Techniques C1 Co-solvent Addition C->C1 C2 Particle Size Reduction C->C2 C3 Phase-Transfer Catalysis C->C3 C4 Use of Surfactants C->C4 D Successful Solubilization & Reaction B1->C Inadequate solubility B1->D Solubility achieved B2->C Inadequate solubility B2->D Solubility achieved C1->D C2->D C3->D C4->D

Caption: A logical workflow for addressing the poor solubility of this compound.

Note on Biological Signaling Pathways:

While this compound is utilized as a key intermediate in the synthesis of various pharmaceutical compounds, specific information detailing its direct interaction with biological signaling pathways is limited in the available literature.[6][7] However, benzophenone (B1666685) derivatives, in general, have been investigated for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[6][7][8] The development of drugs derived from this compound would involve extensive studies to elucidate their specific mechanisms of action and effects on cellular signaling.

References

Technical Support Center: Mitigating Oxygen Inhibition in 4-Benzoylbiphenyl-Initiated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding oxygen inhibition in photopolymerization reactions initiated by 4-Benzoylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a photoinitiator?

A1: this compound (4-BBP) is a Type II photoinitiator.[1] Unlike Type I photoinitiators that cleave directly upon light absorption to form radicals, Type II photoinitiators like 4-BBP require a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate initiating radicals.[1][2] Upon exposure to UV light, 4-BBP is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, creating a free radical from the co-initiator which in turn initiates the polymerization of monomers.[1]

Q2: What is oxygen inhibition in the context of this compound-initiated polymerization?

A2: Oxygen inhibition is a common issue in free-radical polymerization where molecular oxygen in the atmosphere or dissolved in the monomer formulation interacts with the initiating and propagating radicals.[3] This interaction forms stable peroxy radicals that are much less reactive and do not efficiently propagate the polymerization chain.[4] The result is often an incomplete cure, especially at the surface exposed to air, leading to a tacky or uncured finish.[5]

Q3: Why is the surface of my polymer tacky after UV curing with this compound?

A3: A tacky surface is the most common symptom of oxygen inhibition.[5] The concentration of oxygen is highest at the air-interface, which leads to a high rate of radical scavenging at the surface of the formulation. While the bulk of the polymer may have cured successfully, the surface layer remains under-cured.[4]

Q4: What are the general strategies to overcome oxygen inhibition?

A4: Strategies to mitigate oxygen inhibition can be broadly categorized into physical and chemical methods.

  • Physical Methods: These involve excluding oxygen from the curing environment, for example, by purging with an inert gas like nitrogen or argon, or by using a physical barrier such as a transparent film (lamination).[3][5] Increasing the intensity of the UV light can also help by generating radicals at a faster rate than oxygen can interfere.[4]

  • Chemical Methods: These involve adding specific chemical agents to the formulation that can counteract the effects of oxygen. Common additives include tertiary amines, thiols, and phosphites, which can act as oxygen scavengers or regenerate reactive radicals.[3][6][7]

Q5: What type of co-initiators are effective with this compound to reduce oxygen inhibition?

A5: Tertiary amines are commonly used and effective co-initiators with benzophenone (B1666685) derivatives like this compound.[8] They not only act as hydrogen donors to generate the primary initiating radicals but also function as oxygen scavengers.[9] The resulting aminoalkyl radicals can react with oxygen, consuming it in the process, and can also react with peroxy radicals to regenerate a reactive radical, thus helping to sustain the polymerization.[9]

Q6: Can I just increase the concentration of this compound to overcome oxygen inhibition?

A6: Increasing the photoinitiator concentration can help to a certain extent by generating a higher initial concentration of radicals, which can consume dissolved oxygen more rapidly.[5] However, excessively high concentrations can be counterproductive, potentially leading to issues like yellowing of the final polymer, incomplete curing at depth due to light filtering by the photoinitiator itself, and increased cost.[5] Therefore, optimizing the concentration is crucial.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to oxygen inhibition in this compound-initiated polymerization.

Problem Potential Cause Suggested Solution
Slow or Incomplete Polymerization 1. Insufficient Photoinitiator/Co-initiator Concentration: The concentration of 4-BBP or the amine co-initiator may be too low to generate enough radicals to overcome oxygen inhibition and sustain polymerization.[5] 2. Oxygen Inhibition: Dissolved and atmospheric oxygen is scavenging the initiating and propagating radicals.[5] 3. Mismatched Light Source: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of 4-BBP (typically 250-400 nm).[5] 4. Low Light Intensity: The UV light intensity is insufficient to generate an adequate rate of radical formation.[5]1. Optimize Concentrations: Systematically increase the concentration of 4-BBP and/or the co-initiator. (See Table 1 for typical ranges). 2. Deoxygenate: Purge the monomer solution with an inert gas (e.g., nitrogen, argon) before and during polymerization.[5] Alternatively, consider using oxygen scavenging additives. 3. Verify Light Source: Ensure your UV lamp has a significant output in the absorption range of 4-BBP. 4. Increase Light Intensity: Move the sample closer to the light source or use a more powerful lamp.[4]
Tacky Polymer Surface 1. Severe Oxygen Inhibition at the Surface: The primary cause is the high concentration of atmospheric oxygen at the air-monomer interface.[5]1. Inert Atmosphere: Conduct the polymerization in a nitrogen or argon-filled glove box.[5] 2. Barrier/Lamination: Apply a transparent barrier over the liquid formulation before curing. This could be a transparent film (e.g., PET) or a liquid barrier that is immiscible with the formulation.[5] 3. Use of Additives: Incorporate oxygen scavenging additives like tertiary amines or thiols into the formulation. (See Table 2 for a comparison of additives).
Yellowing of the Cured Polymer 1. High Amine Co-initiator Concentration: An excess of the amine co-initiator can lead to the formation of colored byproducts upon oxidation.[5] 2. Photodegradation: Prolonged exposure to high-intensity UV light can cause degradation of the photoinitiator or the polymer, leading to discoloration.1. Optimize Co-initiator Ratio: Experiment with different 4-BBP to co-initiator ratios to find a balance between curing efficiency and final color.[5] 2. Minimize UV Exposure: Use the minimum UV dose (a combination of intensity and time) necessary for a complete cure.
Inconsistent Curing Through Thick Samples 1. Oxygen Diffusion: Oxygen can diffuse into the upper layers of a thick sample, inhibiting the cure. 2. Light Attenuation: The photoinitiator and other components can absorb UV light, reducing the intensity that reaches the lower layers.1. Layer-by-Layer Curing: For very thick samples, cure the material in successive thin layers. 2. Optimize Photoinitiator System: Ensure the photoinitiator and co-initiator concentrations are optimized for the sample thickness. Consider using a photoinitiator system that is more efficient at greater depths.

Quantitative Data

Table 1: Typical Formulation Component Concentrations

ComponentConcentration Range (wt%)Notes
This compound (4-BBP)0.1 - 5.0The optimal concentration is system-dependent.[10]
Amine Co-initiator (e.g., EDMAB, MDEA)0.1 - 5.0The molar ratio to 4-BBP is a critical parameter, often starting at 1:1.[1]
Monomer/OligomerBalance of formulationThe viscosity and functionality of the monomer/oligomer can influence oxygen inhibition.[3]
Other Additives (e.g., thiols)VariesAddition level depends on the specific additive and desired effect.

Table 2: Comparative Efficacy of Different Anti-Oxygen Inhibition Additives (Based on a representative acrylate (B77674) formulation)

Additive TypeExample AdditiveMolar Equivalents (relative to photoinitiator)Double Bond Conversion (DBC) in Air (%)Notes
None --27Baseline for comparison.[6]
Tertiary Amine N-Methyldiethanolamine (MDEA)138Effective hydrogen donors and oxygen scavengers.[6]
Tertiary Amine Tribenzylamine (Bz3N)138Solid, higher molecular weight compared to MDEA.[6]
Thiol Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)146Very effective, but may have odor and stability issues.[6]
Thiol Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)147Higher functionality thiol showing excellent performance.[6]
Phosphite (B83602) Tris(tridecyl) phosphite (D49)164Shows very high efficacy in this study.[11]
Borane Complex Dimethylamine-borane complex138Performance comparable to amines in this system.[6]

Note: The data presented is for illustrative purposes and the actual performance will depend on the specific formulation and curing conditions.

Experimental Protocols

Protocol 1: General Procedure for UV Curing of an Acrylate Formulation using this compound

Objective: To prepare and cure a photopolymer formulation and assess the degree of cure.

Materials:

  • This compound (4-BBP)

  • Amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) - EDMAB)

  • Acrylate monomer/oligomer blend

  • Substrate (e.g., glass slide, PET film)

  • UV curing system with a lamp emitting in the 250-400 nm range

  • Film applicator (e.g., doctor blade)

  • Optional: Inert gas (Nitrogen or Argon) and glove box

Procedure:

  • Formulation Preparation: a. In a light-blocking container, weigh the desired amounts of the acrylate monomer/oligomer blend. b. Add the desired weight percentage of 4-BBP and the amine co-initiator. A typical starting point is 1-3 wt% of each. c. Mix thoroughly in the dark using a magnetic stirrer or vortex mixer until all components are fully dissolved.

  • Sample Preparation: a. Apply a thin film of the formulation onto the substrate using a film applicator to ensure a uniform thickness (e.g., 50 µm).

  • UV Curing (in air): a. Place the coated substrate on the conveyor of the UV curing system or directly under the UV lamp at a fixed distance. b. Expose the sample to UV radiation for a predetermined time or at a specific conveyor speed. The UV dose can be measured with a radiometer.

  • UV Curing (inert atmosphere - for comparison): a. Place the coated substrate inside a glove box purged with nitrogen or argon. b. Expose the sample to UV radiation as in step 3.

  • Assessment of Cure: a. Tackiness: Gently touch the surface with a cotton swab or a gloved finger to assess if the surface is tacky or fully cured (tack-free). b. Spectroscopic Analysis (FTIR): The degree of conversion of the acrylate double bonds can be quantified by monitoring the decrease in the characteristic acrylate peak (e.g., ~1635 cm⁻¹) in the FTIR spectrum before and after curing.

Protocol 2: Lamination Technique to Mitigate Oxygen Inhibition

Objective: To use a physical barrier to prevent oxygen inhibition at the surface of a UV-cured polymer.

Materials:

  • Photopolymer formulation (as in Protocol 1)

  • Substrate

  • Transparent, UV-permeable film (e.g., Polyethylene Terephthalate - PET)

  • Film applicator

  • UV curing system

Procedure:

  • Formulation and Sample Preparation: a. Prepare the photopolymer formulation as described in Protocol 1. b. Apply a thin film of the formulation onto the substrate.

  • Lamination: a. Carefully place the transparent PET film over the liquid formulation, avoiding the trapping of air bubbles. A roller or squeegee can be used to gently smooth the film.

  • UV Curing: a. Place the laminated sample under the UV lamp and cure as described in Protocol 1. The UV light will pass through the transparent film to initiate polymerization.

  • Post-Curing and Assessment: a. After curing, allow the sample to cool. b. Carefully peel off the laminating film. c. Assess the surface for tackiness. The surface should be significantly less tacky compared to a sample cured in open air.

Visualizations

Oxygen_Inhibition_Mechanism PI This compound (PI) PI_star Excited PI* PI->PI_star UV Light R_radical Initiating Radical (R•) PI_star->R_radical Hydrogen Abstraction CoI Co-initiator (e.g., Amine) CoI->R_radical Hydrogen Abstraction Polymer_radical Propagating Radical (P•) R_radical->Polymer_radical Initiation (Reacts with Monomer) Peroxy_radical Peroxy Radical (POO•) (Unreactive) R_radical->Peroxy_radical Inhibition Monomer Monomer (M) Polymer Cured Polymer Polymer_radical->Polymer Propagation (Reacts with Monomer) Polymer_radical->Peroxy_radical Inhibition Oxygen Oxygen (O2) Oxygen->PI_star Quenching

Caption: Mechanism of this compound photoinitiation and oxygen inhibition.

Mitigation_Strategies Mitigation Mitigating Oxygen Inhibition Physical Physical Methods Mitigation->Physical Chemical Chemical Methods Mitigation->Chemical Inerting Inert Gas Purge (N2, Ar) Physical->Inerting Lamination Barrier Film Physical->Lamination High_Intensity Increase UV Intensity Physical->High_Intensity Co_initiators Amine Co-initiators (Hydrogen Donors) Chemical->Co_initiators Additives Oxygen Scavengers Chemical->Additives Thiol_ene Thiol-ene Chemistry Chemical->Thiol_ene

Caption: Overview of strategies to mitigate oxygen inhibition.

Amine_Cointiator_Role PI_star Excited PI* Amine_radical Amine Radical (A•) PI_star->Amine_radical H-Abstraction Amine Amine Co-initiator Oxygen Oxygen (O2) Amine->Oxygen Oxygen Scavenging Regenerated_radical Regenerated Propagating Radical (P•) Polymerization Initiates Polymerization Amine_radical->Polymerization Peroxy_radical Peroxy Radical (POO•) Peroxy_radical->Regenerated_radical Radical Regeneration Regenerated_radical->Polymerization

Caption: Dual role of amine co-initiators in mitigating oxygen inhibition.

References

Technical Support Center: Mitigating Yellowing in Polymers Initiated with 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and reducing the yellowing effect of the photoinitiator 4-Benzoylbiphenyl (4-BBP) in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-BBP) and why is it used in polymers?

This compound (also known as Photoinitiator PBZ) is a highly efficient Type II free-radical photoinitiator.[1] It is used in UV-curable formulations such as coatings, inks, and adhesives to initiate the polymerization process upon exposure to ultraviolet light.[1][2] Its role is to absorb UV energy and generate free radicals, which in turn trigger the cross-linking of monomers and oligomers to form a solid polymer.[3]

Q2: What is the primary cause of yellowing when using 4-BBP?

The yellowing associated with 4-BBP and other aromatic photoinitiators is primarily due to the formation of colored photoproducts upon UV exposure. When 4-BBP absorbs UV light, it undergoes chemical changes, and its degradation byproducts can act as chromophores, which are molecules that absorb visible light and thus appear colored. This process is often exacerbated by photo-oxidation, where the polymer itself or additives react with oxygen in the presence of UV light and heat, leading to further discoloration.[4][5][6] Aromatic polymers are generally more prone to yellowing than aliphatic polymers.[4]

Q3: Can environmental factors worsen the yellowing effect?

Yes, several environmental factors can accelerate and intensify the yellowing of polymers:

  • Heat: High temperatures can speed up the rate of oxidation and other degradation reactions within the polymer.[7][8]

  • Oxygen: The presence of oxygen can lead to thermo-oxidative and photo-oxidative degradation, forming yellowing-inducing carbonyl groups in the polymer backbone.[5][6][9]

  • Humidity: Moisture can contribute to the degradation of some polymer systems, although the primary drivers for yellowing are UV light and heat.[5][7]

  • Post-Cure UV Exposure: Continued exposure to sunlight or other UV sources after the initial curing process can continue to degrade the polymer and the photoinitiator byproducts, leading to increased yellowing over time.[4]

Troubleshooting Guide for Yellowing Issues

This guide addresses common problems encountered during experiments involving 4-BBP and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Immediate and severe yellowing after UV curing. High concentration of 4-BBP. Over-curing (excessive UV dose or exposure time).[4][10] Polymer backbone is highly susceptible to yellowing (e.g., aromatic resins like Bisphenol A-based epoxies).[11]Reduce the concentration of 4-BBP to the minimum effective level. Optimize the curing process by carefully controlling UV intensity and exposure duration.[4][10] If possible, switch to an aliphatic or cycloaliphatic-based polymer system.
Gradual yellowing of the cured polymer over time when exposed to light. Insufficient UV stabilization in the formulation.[4][12] Photo-oxidation of the polymer matrix.[5]Incorporate a UV stabilization package, including a UV absorber and a Hindered Amine Light Stabilizer (HALS).[12][13][14] (See Table 1 for examples).
Yellowing occurs during storage or in dark conditions after curing. Formation of stable, colored degradation products.[15] Reaction with environmental contaminants like nitrogen oxides (NOx), especially if amine co-initiators are used.Add antioxidants to the formulation to scavenge free radicals and prevent oxidative degradation.[12][16] Ensure proper ventilation to minimize exposure to NOx. If using amines, consider non-yellowing alternatives.
The polymer turns yellow during high-temperature processing or post-curing. Thermal degradation of the polymer or additives.[6] Thermo-oxidative degradation.[9]Add a processing stabilizer package, typically a blend of primary (phenolic) and secondary (phosphite) antioxidants.[17] Reduce processing temperatures and times where feasible.
Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving yellowing issues in polymer formulations containing 4-BBP.

G start Yellowing Observed check_timing When does yellowing occur? start->check_timing immediate Immediately After UV Cure check_timing->immediate Immediate gradual Gradually Over Time / On Exposure check_timing->gradual Gradual action_immediate 1. Reduce 4-BBP Concentration 2. Optimize UV Dose 3. Evaluate Polymer Backbone immediate->action_immediate action_gradual 1. Add UV Absorber 2. Add HALS 3. Add Antioxidant gradual->action_gradual re_evaluate Re-evaluate Performance action_immediate->re_evaluate action_gradual->re_evaluate success Yellowing Reduced re_evaluate->success Success fail Issue Persists re_evaluate->fail Failure consider_alt Consider Alternative Low-Yellowing Photoinitiator fail->consider_alt consider_alt->re_evaluate

Caption: Troubleshooting workflow for yellowing polymers.

Strategies for Mitigation: Additives and Alternatives

Data Presentation: Anti-Yellowing Additives

Incorporating stabilizing additives is a primary strategy to combat yellowing. The most effective approach often involves a synergistic combination of different types of stabilizers.[13][16]

Table 1: Common Anti-Yellowing Additives for Polymer Formulations

Additive TypeMechanism of ActionCommon Chemical ClassesTypical ConcentrationKey Benefits
UV Absorbers (UVA) Absorb harmful UV radiation and dissipate it as harmless thermal energy, protecting the polymer matrix.[13][16]Benzotriazoles, Benzophenones, Triazines[12][18]0.1 - 1.0%Prevents initial UV-induced degradation, preserves color and clarity.[13]
Hindered Amine Light Stabilizers (HALS) Act as radical scavengers; they trap free radicals generated by UV exposure, interrupting the degradation cycle.[13][18]Tetramethylpiperidine derivatives[12]0.1 - 1.0%Provides excellent long-term protection against surface defects like cracking and gloss loss. Highly effective in combination with UVAs.[13]
Primary Antioxidants Scavenge free radicals to interrupt the oxidation chain reaction, primarily during the service life of the polymer.[16][18]Hindered Phenols[12][17]0.05 - 0.5%Provides long-term thermal stability and prevents yellowing from post-cure oxidation.[13]
Secondary Antioxidants Decompose hydroperoxides, which are precursors to free radicals, protecting the polymer during high-temperature processing.[16][17]Phosphites, Thioesters[12][17]0.05 - 0.5%Preserves color during processing and works synergistically with primary antioxidants.[17]
Data Presentation: Low-Yellowing Alternative Photoinitiators

If reducing the concentration of 4-BBP or adding stabilizers is insufficient, consider replacing it with an alternative photoinitiator known for lower yellowing.

Table 2: Comparison of Low-Yellowing Photoinitiators

PhotoinitiatorChemical NameTypeKey Characteristics
TPO Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideType IHigh reactivity, low yellowing, suitable for pigmented systems.[19][20]
TPO-L Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateType ILiquid form, very low yellowing, good for clear coats and white finishes.[20][21] Lower initiation efficiency than TPO.[20]
BAPO (e.g., Irgacure 819) Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxideType IHigh reactivity, can cure thick sections.[19] However, it can have a more pronounced yellowing issue compared to TPO.[20]
Irgacure 754 Mixture of oxy-phenyl-acetic acid estersType ISpecifically designed for reduced yellowing in photosensitive compositions.[22]
Visualization of Stabilization Mechanisms

The following diagrams illustrate the mechanisms by which UV absorbers and HALS protect the polymer from degradation.

G cluster_0 Mechanism of UV Absorber UV UV Radiation UVA UV Absorber (e.g., Benzotriazole) UV->UVA Absorbed Polymer Polymer Matrix UV->Polymer Blocked Heat Heat UVA->Heat Dissipated as

Caption: How a UV absorber protects a polymer.

G cluster_1 Mechanism of HALS UV_Rad UV Radiation Polymer_Chain Polymer UV_Rad->Polymer_Chain Free_Radical Free Radical (P•) Polymer_Chain->Free_Radical Generates HALS HALS Free_Radical->HALS Trapped by Stable_Species Stable Species HALS->Stable_Species Regen_HALS Regenerated HALS Stable_Species->Regen_HALS Regenerates

Caption: How a HALS protects a polymer.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of an Anti-Yellowing Additive

Objective: To quantify the reduction in yellowing of a 4-BBP-initiated polymer formulation upon the addition of a stabilizing additive.

Methodology:

  • Sample Preparation:

    • Prepare a control formulation containing the polymer resin, monomer, and a fixed concentration of 4-BBP (e.g., 2 wt%).

    • Prepare an experimental formulation identical to the control, but with the addition of the anti-yellowing additive (e.g., 0.5 wt% UV absorber).

    • Cast films of both formulations onto a standardized substrate (e.g., glass plates or release liner) with a consistent thickness.

  • Initial Measurement (Baseline):

    • Before UV exposure, measure the initial Yellowness Index (YI) of both the control and experimental samples using a spectrophotometer according to the ASTM E313 standard.[23][24][25] This is your YI_initial.

  • UV Curing & Accelerated Aging:

    • Cure both sets of samples using a UV lamp with a defined intensity and dose. Ensure both samples receive identical UV exposure.

    • Following curing, subject the samples to an accelerated aging protocol. This can be done in a weathering chamber that simulates exposure to UV radiation and heat (e.g., following principles of ASTM G154).[7][26][27]

  • Post-Aging Measurement:

    • At predetermined intervals during the aging process (e.g., 0, 100, 200, 500 hours), remove the samples and measure their Yellowness Index (YI_aged).[25]

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each sample at each time interval: ΔYI = YI_aged - YI_initial .

    • Compare the ΔYI values of the control and experimental formulations. A significantly lower ΔYI in the experimental sample indicates the effectiveness of the additive.

Protocol 2: Measurement of Yellowness Index (YI)

Objective: To obtain a quantitative measure of the yellow discoloration in a polymer sample.

Methodology:

  • Instrumentation:

    • Use a calibrated spectrophotometer or colorimeter capable of measuring reflectance or transmittance across the visible spectrum.[23]

  • Calibration:

    • Calibrate the instrument according to the manufacturer's instructions, typically using a standard white reference plate.[23]

  • Sample Measurement:

    • Place the polymer sample (e.g., a molded plaque or a film on a consistent background) in the instrument's measurement port.[25]

    • Ensure the sample is flat, clean, and free of surface defects.

    • Initiate the measurement. The instrument will measure the tristimulus values (X, Y, Z) of the sample's color.[28]

  • Calculation (as per ASTM E313):

    • The instrument's software will typically calculate the Yellowness Index automatically using the formula: YI = (100 * (C_x * X - C_z * Z)) / Y

    • Where X, Y, and Z are the CIE tristimulus values, and C_x and C_z are coefficients dependent on the illuminant and observer angle (e.g., D65 illuminant/10° observer).[28]

  • Reporting:

    • Record the YI value. For robust data, it is recommended to measure at least three different spots on the sample or three separate samples and report the average value.[8][25]

References

Technical Support Center: Optimizing Amine Co-initiator Ratio for 4-Benzoylbiphenyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the amine co-initiator ratio in photopolymerization systems initiated by 4-Benzoylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the role of an amine co-initiator with this compound?

A1: this compound is a Type II photoinitiator. Upon exposure to UV light, it transitions to an excited triplet state. In this state, it cannot initiate polymerization on its own. It requires a co-initiator, typically a tertiary amine, to act as a hydrogen donor. The excited this compound abstracts a hydrogen atom from the amine, generating a highly reactive aminoalkyl radical. This radical is the primary species that initiates the polymerization of monomers like acrylates and methacrylates.

Q2: What are common types of amine co-initiators used with this compound?

A2: Tertiary amines are the most effective co-initiators for benzophenone (B1666685) derivatives like this compound. Commonly used examples include:

The choice of co-initiator can influence the curing speed and the final properties of the polymer. The efficiency of the polymerization process can be dependent on the steric structure of the amine-derived radicals.[1]

Q3: What is a good starting concentration for this compound and the amine co-initiator?

A3: A general starting concentration range for this compound is between 0.1 wt% and 5.0 wt% relative to the monomer weight. For the amine co-initiator, a typical starting concentration is between 0.5 wt% and 3.0 wt%. The optimal concentrations will depend on your specific monomer system, desired polymer properties, light intensity, and sample thickness.

Q4: What is the ideal ratio of this compound to the amine co-initiator?

A4: The ratio of the photoinitiator to the co-initiator is a critical parameter. A common starting point is a 1:1 molar ratio. However, weight ratios ranging from 2:1 to 1:2 (photoinitiator:co-initiator) have been reported to be effective.[2] It is crucial to optimize this ratio for each specific application to balance curing efficiency, final polymer properties, and potential side effects like yellowing.

Q5: How does increasing the amine co-initiator concentration affect the polymerization?

A5: Generally, increasing the amine co-initiator concentration leads to a higher rate of polymerization and a higher final degree of conversion.[2][3] However, an excessive amount of amine can have negative consequences. It may act as a retarder by trapping initiating radicals through termination reactions and can cause yellowing of the final polymer due to the formation of oxidative byproducts.[2][3]

Troubleshooting Guide

Issue Potential Causes Suggested Solutions
Slow or Incomplete Curing 1. Insufficient radical generation: The concentration of this compound or the amine co-initiator may be too low. The photoinitiator-to-co-initiator ratio may be suboptimal. 2. Oxygen inhibition: Atmospheric oxygen can scavenge free radicals, especially at the surface, leading to incomplete curing and a tacky surface. 3. Mismatched light source: The UV lamp's emission spectrum may not sufficiently overlap with the absorption spectrum of this compound (typically around 248 nm and a weaker band in the UVA region). 4. Low light intensity: The UV light may not be powerful enough to generate an adequate number of initiating radicals.1. Optimize concentrations: Systematically vary the concentrations of this compound and the amine co-initiator. Experiment with different photoinitiator:co-initiator ratios (e.g., 2:1, 1:1, 1:1.5, 1:2 by weight). Refer to the data tables below for guidance. 2. Deoxygenate: Purge the resin formulation with an inert gas like nitrogen or argon before and during UV exposure. Working in a glove box is also effective. 3. Verify light source: Ensure your UV lamp has a significant output in the UVA range (320-400 nm) for efficient excitation of this compound. 4. Increase light intensity: Move the sample closer to the UV source or use a more powerful lamp. Increase the exposure time.
Yellowing of the Cured Polymer 1. Excess amine co-initiator: High concentrations of amines can lead to the formation of colored byproducts upon oxidation.[2][3] 2. Photodegradation: Prolonged exposure to high-intensity UV light can cause degradation of the photoinitiator or the polymer, leading to discoloration.1. Optimize co-initiator ratio: Reduce the concentration of the amine co-initiator. Find a balance between curing efficiency and color stability by testing different ratios. 2. Minimize UV exposure: Use the minimum UV exposure time and intensity required for complete curing. The use of UV stabilizers in the formulation can also be considered.
Poor Mechanical Properties (e.g., low hardness, low modulus) 1. Low degree of conversion: Incomplete polymerization results in a lower crosslink density and, consequently, weaker mechanical properties.[2][3] 2. Suboptimal formulation: The ratio of photoinitiator to co-initiator may not be ideal for achieving a densely crosslinked network.1. Maximize conversion: Optimize the photoinitiator and co-initiator concentrations and their ratio to achieve the highest possible degree of conversion. Ensure complete curing by monitoring with techniques like FTIR. 2. Systematically vary the co-initiator ratio: As shown in the data below, increasing the amine ratio can improve mechanical properties like Knoop hardness.[2][3] Experiment with different ratios to find the optimal balance for your desired mechanical performance.

Data Presentation

The following data is adapted from studies on similar Type II photoinitiator systems (e.g., camphorquinone) and is intended to be representative of the trends observed when optimizing amine co-initiator ratios for this compound systems.

Table 1: Effect of Photoinitiator:Amine Co-initiator Ratio on Polymerization Kinetics

Photoinitiator:Amine Ratio (by weight)Photoinitiator (wt%)Amine Co-initiator (wt%)Maximum Polymerization Rate (s⁻¹)Final Degree of Conversion (%)
2:10.30.15LowerLower
1:10.30.3ModerateModerate
1:1.50.30.45HigherHigher
1:20.30.6HighestHighest
Data adapted from studies on camphorquinone (B77051) and EDMAB systems.[2][3]

Table 2: Effect of Photoinitiator:Amine Co-initiator Ratio on Final Polymer Properties

Photoinitiator:Amine Ratio (by weight)Knoop Hardness (KHN)Water Solubility (Wsl) (µg/mm³)Yellowing (+b value)
2:1LowerHigherLower
1:1ModerateModerateModerate
1:1.5HigherLowerHigher
1:2HighestLowestHighest
Data adapted from studies on camphorquinone and EDMAB systems.[2][3]

Experimental Protocols

Protocol 1: Preparation of Photopolymerizable Resin Formulations

Objective: To prepare a series of resin formulations with varying this compound to amine co-initiator ratios.

Materials:

  • Monomer(s) (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Amine Co-initiator (e.g., EDAB)

  • Light-protected containers (e.g., amber vials)

  • Magnetic stirrer or vortex mixer

  • Analytical balance

Procedure:

  • In a light-protected container, add the desired amount of monomer(s).

  • Calculate and weigh the required amounts of this compound and the amine co-initiator to achieve the desired weight percentages and ratios (e.g., as specified in Tables 1 and 2).

  • Add the this compound and amine co-initiator to the monomer(s).

  • Mix the components thoroughly in the dark until all solids are completely dissolved and the solution is homogeneous. A magnetic stirrer or gentle vortexing can be used.

  • Prepare a series of formulations with different photoinitiator:co-initiator ratios for comparative analysis.

Protocol 2: Analysis of Polymerization Kinetics using Photo-DSC

Objective: To determine the rate of polymerization and final monomer conversion.

Equipment:

  • Photo-Differential Scanning Calorimeter (Photo-DSC)

  • UV/VIS light source compatible with the Photo-DSC

  • Aluminum DSC pans

  • Nitrogen or Argon gas supply

Procedure:

  • Accurately weigh a small amount (typically 1-5 mg) of the prepared resin formulation into an aluminum DSC pan.

  • Place the pan in the Photo-DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) for at least 1 minute to eliminate oxygen.

  • Equilibrate the sample at the desired starting temperature (e.g., 25°C).

  • Irradiate the sample with UV light of a specific intensity and wavelength range for a predetermined duration.

  • The Photo-DSC will record the heat flow as a function of time. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the final monomer conversion.

  • Analyze the resulting data to determine the maximum polymerization rate and the degree of conversion for each formulation.

Protocol 3: Analysis of Final Monomer Conversion using FTIR Spectroscopy

Objective: To determine the final degree of conversion by monitoring the disappearance of monomer double bonds.

Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a photo-curing accessory

  • KBr plates or suitable sample holders

  • UV light source

Procedure:

  • Place a small drop of the uncured liquid resin between two KBr plates.

  • Record the FTIR spectrum of the uncured sample. Note the characteristic peak of the acrylate (B77674) or methacrylate (B99206) double bond (e.g., around 1635 cm⁻¹ for C=C stretch or 810 cm⁻¹ for C=C twisting).

  • Place the sample under a UV lamp and irradiate for a specified time.

  • After curing, record the FTIR spectrum of the solid polymer film.

  • The degree of conversion (DC) can be calculated by comparing the peak area of the double bond in the cured and uncured states using the following formula: DC (%) = [1 - (Peak Area_cured / Peak Area_uncured)] * 100

Mandatory Visualizations

G Photoinitiation Mechanism of this compound BP_ground This compound (Ground State) BP_excited This compound (Excited Triplet State) BP_ground->BP_excited UV Light (hν) Amine Amine Co-initiator (R3N-CH-R') Ketyl_Radical Ketyl Radical BP_excited->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical Aminoalkyl Radical (R3N-C•-R') Amine->Aminoalkyl_Radical Hydrogen Donation Initiated_Monomer Initiated Monomer (M•) Aminoalkyl_Radical->Initiated_Monomer Initiation Monomer Monomer (M) Polymer Polymer Chain Initiated_Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound with an amine co-initiator.

G Experimental Workflow for Optimizing Amine Co-initiator Ratio cluster_prep Formulation Preparation cluster_analysis Analysis cluster_curing UV Curing prep1 Weigh Monomer, this compound, and Amine Co-initiator prep2 Mix in a light-protected container until homogeneous prep1->prep2 curing1 Apply resin to substrate or mold prep2->curing1 analysis1 Perform Photo-DSC to determine polymerization rate and conversion analysis1->prep1 Iterate Ratio analysis2 Perform FTIR to confirm final degree of conversion analysis2->prep1 analysis3 Conduct mechanical testing (e.g., hardness, tensile strength) analysis3->prep1 curing2 Expose to UV light under controlled conditions curing1->curing2 curing2->analysis1 curing2->analysis2 curing2->analysis3

Caption: Workflow for optimizing the amine co-initiator ratio in experiments.

G Logical Relationship for Troubleshooting Problem Problem Observed (e.g., Slow Curing, Yellowing) Cause1 Suboptimal Co-initiator Ratio Problem->Cause1 Cause2 Oxygen Inhibition Problem->Cause2 Cause3 Incorrect UV Light Parameters Problem->Cause3 Solution1 Adjust Amine Concentration/Ratio Cause1->Solution1 Solution2 Inert Atmosphere (N2 Purge) Cause2->Solution2 Solution3 Verify/Adjust UV Lamp & Exposure Cause3->Solution3

Caption: Troubleshooting logic for common issues in photopolymerization.

References

Technical Support Center: Troubleshooting UV Polymerization with 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during UV-induced polymerization using the photoinitiator 4-Benzoylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: Why is the surface of my cured sample tacky or uncured?

A1: A tacky surface is the most common sign of incomplete curing, primarily due to oxygen inhibition. Atmospheric oxygen can quench the excited state of the photoinitiator or scavenge free radicals, preventing polymerization at the air-interface.[1][2][3][4]

  • Mechanism of Oxygen Inhibition: Oxygen reacts with the initiating and propagating radicals to form unreactive peroxy radicals, which terminates the polymerization chain.[3] This effect is most pronounced at the surface where oxygen is abundant.[1]

  • Solutions:

    • Inert Atmosphere: Curing in a nitrogen or argon atmosphere is highly effective.[5] A nitrogen air knife can also be used to displace oxygen from the surface just before and during curing.[6]

    • Increase UV Intensity/Exposure: Higher light intensity can generate radicals at a faster rate than oxygen can inhibit them.[3]

    • Increase Photoinitiator Concentration: A higher concentration of this compound can help overcome the inhibitory effects of oxygen.[3][5]

    • Use of Amine Synergists: this compound is a Type II photoinitiator and requires a co-initiator, typically a tertiary amine, to generate radicals.[5] These amines can also help mitigate oxygen inhibition.

Q2: My sample is not curing through its entire thickness (poor through-cure). What are the potential causes?

A2: Incomplete curing through the bulk of the material, known as poor through-cure or depth of cure, can be attributed to several factors that limit the penetration of UV light.[7]

  • UV Light Attenuation: The intensity of UV light decreases as it passes through the material. If the light cannot penetrate deeply enough, the lower layers will not receive sufficient energy to polymerize.[7][8]

  • High Photoinitiator Concentration: While seemingly counterintuitive, an excessively high concentration of this compound can lead to a "shielding" effect. The upper layers absorb most of the UV light, preventing it from reaching the lower layers.[8][9][10] An optimal concentration exists that maximizes the cure depth.[8][9][10]

  • Pigments or Fillers: Pigmented or highly filled systems can scatter or absorb UV light, significantly reducing the penetration depth.[11] this compound is often chosen for colored systems due to its long-wave absorption characteristics.[12][13]

  • Low UV Lamp Intensity: The UV source may not be powerful enough to provide the energy required for deep curing, especially for thick or opaque samples.[14][15]

Q3: What is the optimal concentration for this compound in my formulation?

A3: The ideal concentration of this compound depends on several factors including the resin system, sample thickness, and the intensity of the UV source.

  • General Range: A typical starting concentration range is 2-5% by weight (w/w).[11][12]

  • Optimization is Key: Finding the optimal concentration is critical. An excess of photoinitiator can hinder cure depth, while too little will result in slow or incomplete curing.[8] It is recommended to perform a concentration ladder experiment to determine the best performance for your specific system.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving incomplete curing issues.

G Start Incomplete Curing Detected Q_Surface_Bulk Where is the issue? (Surface or Bulk) Start->Q_Surface_Bulk Surface_Issue Tacky/Uncured Surface Q_Surface_Bulk->Surface_Issue Surface Bulk_Issue Poor Through-Cure (Insufficient Cure Depth) Q_Surface_Bulk->Bulk_Issue Bulk Cause_O2 Primary Cause: Oxygen Inhibition Surface_Issue->Cause_O2 Sol_Inert Solution 1: Cure in Inert Atmosphere (Nitrogen, Argon) Cause_O2->Sol_Inert Sol_Increase_Radicals Solution 2: Increase Radical Concentration Cause_O2->Sol_Increase_Radicals Sol_Increase_PI Increase [Photoinitiator] Sol_Increase_Radicals->Sol_Increase_PI Sol_Increase_UV Increase UV Intensity/ Exposure Time Sol_Increase_Radicals->Sol_Increase_UV Cause_UV_Penetration Primary Cause: Poor UV Light Penetration Bulk_Issue->Cause_UV_Penetration Q_PI_Conc Is [Photoinitiator] too high? Cause_UV_Penetration->Q_PI_Conc Sol_Optimize_PI Solution: Optimize [Photoinitiator] (Reduce if too high) Q_PI_Conc->Sol_Optimize_PI Yes Q_UV_Intensity Is UV Intensity too low? Q_PI_Conc->Q_UV_Intensity No Sol_Check_Lamp Solution: Check/Increase Lamp Power Reduce Cure Distance Q_UV_Intensity->Sol_Check_Lamp Yes Q_Pigment Is the system pigmented/filled? Q_UV_Intensity->Q_Pigment No Sol_Longer_Wavelength Solution: Ensure UV source matches PI absorption (long-wave) Q_Pigment->Sol_Longer_Wavelength Yes

Caption: Troubleshooting logic for incomplete UV curing.

Quantitative Data Summary

Optimizing curing parameters is crucial for success. The following table summarizes key quantitative parameters and their typical ranges for formulations using this compound.

ParameterTypical RangeKey Considerations
This compound Concentration 2 - 5% w/w[11][12]An optimal concentration exists to maximize cure depth; too high a concentration can block UV light.[8]
UV Wavelength Matches absorption spectrumThis compound has a primary absorption peak around 289nm.[12] It is effective in long-wave UV applications, which is beneficial for pigmented systems.[12][13]
UV Light Intensity > 400 mW/cm²Recommended for achieving good cure depth.[15] Intensities below 233 mW/cm² are not recommended.[15]
Film/Sample Thickness < 2 mmFor dental composites, cure depth is significantly reduced beyond 2 mm.[15] Thicker samples require higher energy or longer exposure.
Curing Distance 10 - 15 cmA typical distance between the UV lamp and the substrate.[14] Shorter distances increase intensity but may cause thermal damage.[14]

Experimental Protocols

Protocol 1: Determining Curing Completeness via Solvent Rub Test

This test provides a quick and effective assessment of the cure state by measuring the coating's resistance to a solvent.[16][17]

  • Objective: To determine if the coating is fully cross-linked.

  • Materials:

    • Methyl Ethyl Ketone (MEK)[16][17]

    • Cotton swabs or cheesecloth[16][18]

    • A reference panel known to be fully cured.

  • Procedure:

    • Saturate the cotton swab or cheesecloth with MEK.[18]

    • Using moderate, consistent pressure, rub the cured surface back and forth. One forward and backward motion constitutes a "double rub."[18]

    • Perform a set number of double rubs (e.g., 25 or 50).[18][19]

    • Observe the coating for any signs of degradation, such as softening, marring, or removal of the coating onto the swab.[19]

    • Compare the results to the reference panel. A fully cured sample should show minimal to no effect.[16][19]

Protocol 2: Measuring Depth of Cure

This method is used to quantify the maximum thickness at which a formulation can be effectively cured under specific conditions.[20]

  • Objective: To measure the penetration depth (Dp) of the UV curing process.[20]

  • Materials:

    • Resin formulation.

    • Substrate (e.g., glass slide).

    • UV light source with controlled intensity.

    • Thickness measurement tool (e.g., calipers, micrometer, profilometer).[20]

  • Procedure:

    • Place a controlled thickness of the liquid resin onto the substrate.

    • Expose the resin to a specific dose of UV light (Intensity x Time).

    • After exposure, wash the sample with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove any uncured liquid resin.

    • Carefully measure the thickness of the remaining solid, cured polymer. This value is the depth of cure.[8][20]

    • Repeat this process for various exposure times or UV intensities to create a "working curve" that relates UV dose to cure depth.[20]

References

Identifying and characterizing impurities in 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzoylbiphenyl Impurity Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities in this compound (CAS: 2128-93-0) typically originate from the manufacturing process, which is commonly the Friedel-Crafts acylation of biphenyl (B1667301) with benzoyl chloride.[1][2] Potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Biphenyl and benzoyl chloride.

    • Isomeric Byproducts: 2-Benzoylbiphenyl and 3-Benzoylbiphenyl are common isomers formed during the acylation reaction.

    • Polysubstituted Byproducts: Such as 4,4'-dibenzoylbiphenyl, which can form if the reaction conditions are not carefully controlled.

    • Residual Catalyst: Lewis acids like aluminum chloride used in the Friedel-Crafts reaction may remain in trace amounts.

  • Degradation Products: Formed during storage or under stress conditions. The benzophenone (B1666685) structure can be susceptible to photodegradation.[3][4][5][6][7]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, nitrobenzene) may be present in the final product.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[8]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities, including isomers and polysubstituted byproducts. A UV detector is commonly used.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and some process-related impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural elucidation of unknown impurities, providing molecular weight and fragmentation data.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of impurities, especially when authentic reference standards are not available.

Q3: What are the general acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) intermediate like this compound?

A3: The acceptance criteria for impurities depend on the final application of the this compound. For pharmaceutical use, guidelines from the International Council for Harmonisation (ICH) are often followed. Generally, for a drug intermediate, the focus is on controlling impurities that may carry over to the final API and affect its quality, safety, or efficacy. Specific limits are typically established based on risk assessment and the manufacturing process of the final drug product.

Quantitative Data Summary

While specific impurity profiles for commercial this compound are often proprietary, the following table provides a general overview of potential impurities and typical analytical techniques used for their quantification.

Impurity Name Potential Source Analytical Technique Typical Reporting Threshold (for APIs)
BiphenylStarting MaterialHPLC, GC-MS< 0.1%
Benzoyl ChlorideStarting MaterialHPLC (as benzoic acid after hydrolysis), GC-MS< 0.1%
2-BenzoylbiphenylIsomeric ByproductHPLC, GC-MS< 0.15%
3-BenzoylbiphenylIsomeric ByproductHPLC, GC-MS< 0.15%
4,4'-DibenzoylbiphenylPolysubstituted ByproductHPLC< 0.15%
Residual SolventsProcessGC-MSAs per ICH Q3C guidelines

Experimental Protocols

HPLC-UV Method for Purity and Impurity Profiling (Example)

This method is a starting point and should be validated for its intended use.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Residual Solvents (Example)

This method is based on general guidelines for residual solvent analysis and should be validated.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 min.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 250 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial and heat at 80 °C for 20 minutes before injection.

Forced Degradation Study Protocol

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 1N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 1N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) and a solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation:

    • Keep the solid sample of this compound in an oven at 105°C for 24 hours.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in suitable solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis (Non-volatile impurities) Filtration->HPLC_UV Inject GC_MS GC-MS Analysis (Volatile impurities/Residual solvents) Filtration->GC_MS Inject (Headspace) LC_MS LC-MS Analysis (Unknown impurity identification) Filtration->LC_MS Inject NMR NMR Spectroscopy (Structural elucidation) Filtration->NMR Prepare sample Identify_Impurities Identify Impurities HPLC_UV->Identify_Impurities GC_MS->Identify_Impurities LC_MS->Identify_Impurities Characterize_Structure Characterize Structure NMR->Characterize_Structure Quantify_Impurities Quantify Impurities Identify_Impurities->Quantify_Impurities Report Generate Impurity Profile Report Quantify_Impurities->Report Characterize_Structure->Report

Caption: Workflow for the identification and characterization of impurities in this compound.

Troubleshooting_HPLC Problem Unexpected Peaks in HPLC Chromatogram Cause1 Possible Cause 1 Contamination from sample preparation or solvent Problem->Cause1 Cause2 Possible Cause 2 Column contamination Problem->Cause2 Cause3 Possible Cause 3 Co-elution of impurities Problem->Cause3 Solution1 Solution Analyze blank solvent. Use high-purity solvents. Consider alternative sample prep. Cause1->Solution1 Solution2 Solution Flush column with strong solvent. Replace column if necessary. Cause2->Solution2 Solution3 Solution Optimize mobile phase gradient. Try a different column chemistry. Cause3->Solution3

Caption: Troubleshooting guide for unexpected peaks in HPLC analysis of this compound.

References

Technical Support Center: Improving the Shelf Life of 4-Benzoylbiphenyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the shelf life of formulations containing 4-Benzoylbiphenyl. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a formulation?

A1: this compound, an aromatic ketone, is susceptible to degradation through several pathways, primarily initiated by exposure to environmental factors. The most significant contributors to its degradation are:

  • Photodegradation: As a benzophenone (B1666685) derivative and a photoinitiator, this compound is inherently sensitive to light, particularly UV radiation.[1][2] Absorption of light can lead to the formation of reactive excited states, which can then undergo various reactions, including photoreduction and cleavage, leading to loss of the active compound and the formation of impurities.

  • Oxidation: The benzophenone moiety can be susceptible to oxidative degradation, especially in the presence of oxygen, metal ions, or peroxide impurities often found in excipients. This can lead to the formation of various oxidation byproducts.

  • Hydrolysis: While generally stable to hydrolysis at neutral pH, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the carbonyl group.

  • Thermal Stress: High temperatures during processing or storage can accelerate the rates of all degradation pathways. While this compound is a solid with a relatively high melting point (99-101 °C), thermal decomposition can occur, especially in the presence of incompatible excipients.[3][4]

Q2: My this compound formulation is showing a yellow discoloration over time. What is the likely cause?

A2: Yellowing is a common sign of degradation in formulations containing aromatic ketones like this compound. The most probable cause is photodegradation. Exposure to light, especially UV, can generate chromophoric (color-producing) degradation products. To confirm this, protect a sample of your formulation from light and compare its color to a sample exposed to your normal storage conditions. If the protected sample remains colorless, photodegradation is the primary issue.

Q3: I am observing the appearance of a new peak in my HPLC analysis of a stored this compound formulation. How can I identify this degradation product?

A3: The appearance of new peaks in an HPLC chromatogram is a clear indicator of degradation. To identify the unknown peak, a systematic approach is required. This typically involves a forced degradation study to intentionally generate degradation products under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).

By comparing the retention time of the new peak in your stored sample with the peaks generated during the forced degradation study, you can tentatively identify the degradation pathway. For definitive structural elucidation of the degradation product, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (e.g., Q-TOF), are invaluable for obtaining molecular weight and fragmentation data.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide further structural details if the impurity can be isolated in sufficient quantity.

Q4: How do I select the right excipients to ensure the stability of my this compound formulation?

A4: Excipient compatibility is crucial for the stability of any formulation.[4][6][7] For this compound, which is a neutral, poorly water-soluble compound, the following should be considered:

  • Inertness: Choose excipients that are chemically inert and have a low reactivity. Avoid excipients with known reactive impurities, such as peroxides in povidone or aldehydes in polyethylene (B3416737) glycols (PEGs).

  • Moisture Content: Since moisture can facilitate hydrolytic degradation and other reactions, use excipients with low moisture content and control the humidity during manufacturing and storage.

  • pH: For liquid formulations, the pH of the vehicle should be maintained near neutral to minimize the risk of acid or base-catalyzed hydrolysis.

  • Antioxidants: For formulations susceptible to oxidation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be beneficial.

  • Photostabilizers: In cases where light protection from packaging is insufficient, the use of UV absorbers or light scattering agents (e.g., titanium dioxide, zinc oxide) in the formulation can help mitigate photodegradation.

A systematic drug-excipient compatibility study is highly recommended. This involves preparing binary mixtures of this compound with each proposed excipient and storing them under accelerated conditions (e.g., 40 °C/75% RH) to screen for any signs of interaction or degradation.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the development of this compound formulations.

Troubleshooting Degradation in Solid Formulations
Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Photodegradation due to light exposure.1. Implement light-protective primary packaging (e.g., amber glass vials, opaque containers). 2. For tablets, consider the use of an opaque film coating. 3. Store the product in a dark place.
Appearance of New Peaks in HPLC (Degradation) 1. Incompatible Excipients: Chemical reaction between this compound and an excipient. 2. Oxidation: Reaction with atmospheric oxygen or peroxide impurities in excipients. 3. Thermal Stress: Degradation due to high temperatures during processing (e.g., drying, milling).1. Conduct a thorough excipient compatibility study. Replace any excipient that shows signs of interaction. 2. Incorporate an antioxidant (e.g., BHT, Vitamin E). Use excipients with low peroxide values. Package under an inert atmosphere (e.g., nitrogen). 3. Optimize processing parameters to use lower temperatures. Monitor for degradation during process development.
Changes in Physical Properties (e.g., Caking, Hardness) Moisture sorption leading to chemical degradation or physical changes in excipients.1. Use excipients with low hygroscopicity. 2. Control humidity during manufacturing. 3. Include a desiccant in the packaging.
Troubleshooting Degradation in Liquid Formulations
Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation of this compound Poor solubility or change in solvent composition over time (e.g., evaporation of a co-solvent).1. Optimize the solvent system. Consider the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to improve solubility. 2. Ensure the primary packaging is well-sealed to prevent solvent evaporation.
Color Change Photodegradation or oxidation.1. Use light-protective packaging. 2. Add a suitable antioxidant to the formulation. 3. Purge the headspace of the container with an inert gas like nitrogen.
Decrease in Potency (Assay) Hydrolysis, oxidation, or photodegradation.1. Adjust the pH of the formulation to be near neutral. 2. Investigate and control for all potential degradation pathways as described for solid formulations (light protection, antioxidants).

Section 3: Data Presentation

The following tables present hypothetical but representative quantitative data to illustrate the impact of various factors on the stability of this compound formulations. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of Excipients on the Stability of a this compound Solid Formulation (Storage at 40 °C / 75% RH for 3 Months)

Formulation IDBinderFiller% Degradation of this compoundAppearance
F1Microcrystalline CelluloseLactose Monohydrate2.5%Slight yellowing
F2Povidone (PVP) K30Dicalcium Phosphate4.8%Noticeable yellowing
F3Hydroxypropyl CelluloseMannitol1.2%No significant change
F4StarchLactose Monohydrate2.8%Slight yellowing

Table 2: Impact of Stabilizers on the Photostability of a this compound Solution (Exposure to ICH Photostability Conditions)

Formulation IDStabilizer (0.1% w/v)% Degradation of this compound
L1 (Control)None15.2%
L2Butylated Hydroxytoluene (BHT)12.5%
L3Ethylhexyl Methoxycinnamate (UV Absorber)4.3%
L4Titanium Dioxide (Micronized)2.1%

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation: Transfer the solid this compound powder to a glass vial and place it in an oven at 105°C for 48 hours. Dissolve the stressed powder in methanol to obtain a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation: Expose the this compound stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.

Chromatographic Conditions (A Representative Method):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 50
    15 90
    20 90
    22 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrated by the separation of the this compound peak from all degradation product peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector should be performed.

  • Linearity: Assessed over a concentration range (e.g., 1-200 µg/mL) with a minimum of five concentration levels.

  • Accuracy: Determined by recovery studies on a placebo formulation spiked with known amounts of this compound at three concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Section 5: Visualizations

The following diagrams illustrate key workflows and relationships relevant to improving the shelf life of this compound formulations.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Analyze Stressed Samples Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Base->Analysis Analyze Stressed Samples Oxidation Oxidation (e.g., 30% H₂O₂) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal (e.g., 105°C, solid) Thermal->Analysis Analyze Stressed Samples Photo Photolytic (ICH Q1B) Photo->Analysis Analyze Stressed Samples API This compound (Stock Solution/Solid) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Identification Degradation Pathway Elucidation (LC-MS, NMR) Analysis->Identification Identify Degradants

Caption: Workflow for a forced degradation study of this compound.

Formulation_Development_Logic cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Optimization cluster_stability Stability Testing PhysChem Physicochemical Characterization of API ExcipientScreening Excipient Compatibility Screening PhysChem->ExcipientScreening FormulationDesign Design of Formulations (Solid/Liquid) ExcipientScreening->FormulationDesign ProcessDev Manufacturing Process Development FormulationDesign->ProcessDev Accelerated Accelerated Stability (e.g., 40°C/75% RH) ProcessDev->Accelerated Accelerated->FormulationDesign Iterative Optimization LongTerm Long-Term Stability (e.g., 25°C/60% RH) Accelerated->LongTerm FinalProduct Stable this compound Formulation LongTerm->FinalProduct

Caption: Logical workflow for developing a stable this compound formulation.

Degradation_Pathways cluster_pathways Potential Degradation Pathways BPB This compound Photo_Products Photodegradation Products (e.g., reduction of carbonyl, cleavage) BPB->Photo_Products Light (UV) Oxidative_Products Oxidative Products (e.g., hydroxylated derivatives) BPB->Oxidative_Products O₂, Peroxides Hydrolytic_Products Hydrolytic Products (e.g., benzoic acid, biphenyl-4-carboxylic acid) BPB->Hydrolytic_Products Acid/Base, H₂O Thermal_Products Thermal Decomposition Products BPB->Thermal_Products Heat

Caption: Potential degradation pathways for this compound.

References

Strategies to enhance the photoinitiation efficiency of 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzoylbiphenyl (Photoinitiator PBZ)

Welcome to the technical support center for this compound (4-BPB), a high-efficiency Type II photoinitiator. This guide provides troubleshooting advice, frequently asked questions (FAQs), and strategies to enhance its photoinitiation efficiency for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-BPB)?

A1: this compound, also known by its trade name Photoinitiator PBZ, is a solid, free-radical Type II photoinitiator.[1] It is primarily used to initiate the polymerization of resins upon exposure to UV light, especially in colored and thick-film curing systems due to its long-wave absorption characteristics.[2][3]

Q2: What are the main applications of 4-BPB?

A2: Its primary applications include UV curable coatings, inks, adhesives, and plastic coatings.[1] Additionally, it serves as a crucial pharmaceutical intermediate in the synthesis of antifungal drugs like bifonazole (B1667052) and as a photosensitizer for photosensitive resins.[1][2][4]

Q3: What are the key physical and chemical properties of 4-BPB?

A3: 4-BPB is a white or off-white powder with a purity of ≥99%.[1][2] Key properties are summarized in the table below.

PropertyValue
CAS Number2128-93-0[1][2]
Molecular FormulaC19H14O[1][2]
Molecular Weight258.31 g/mol [1]
Melting Point99-101 °C[1][2]
Boiling Point419-420 °C[1][2]
Absorption Peak248 nm[1]

Q4: How does 4-BPB initiate polymerization?

A4: As a Type II photoinitiator, 4-BPB requires a co-initiator or synergist, typically a tertiary amine, to generate free radicals.[1] Upon UV exposure, the 4-BPB molecule enters an excited triplet state and then abstracts a hydrogen atom from the amine synergist. This process creates an amine radical, which then initiates the polymerization of monomers like acrylates.

Q5: What are the storage requirements for 4-BPB?

A5: To maintain its integrity and purity, 4-BPB should be stored in a cool, dry, and well-ventilated area.[2] Containers should be kept tightly closed to prevent moisture and contamination.[2]

Troubleshooting Guide

This guide addresses common issues encountered during photopolymerization experiments using this compound.

Issue 1: Slow or Incomplete Curing

  • Question: My formulation is curing very slowly or remains tacky after UV exposure. What could be the cause?

  • Answer: Slow or incomplete curing can be attributed to several factors:

    • Inadequate Co-initiator: 4-BPB is a Type II photoinitiator and requires a hydrogen donor, such as a tertiary amine synergist, to function efficiently.[1] Ensure the correct type and concentration of the co-initiator are used.

    • Oxygen Inhibition: Free radicals are scavenged by oxygen, which inhibits polymerization, particularly at the surface. Consider purging the system with an inert gas like nitrogen or increasing the photoinitiator concentration.

    • UV Source Mismatch: The emission spectrum of your UV lamp must overlap with the absorption spectrum of 4-BPB. Check your lamp's specifications.

    • Low UV Intensity: The light intensity may be too low to generate a sufficient number of radicals. Increase the lamp power or decrease the distance to the sample.

    • Pigment Interference: In pigmented systems, the pigment can absorb or scatter UV light, reducing the amount reaching the photoinitiator. 4-BPB is suitable for colored systems, but concentration adjustments may be necessary.[2]

Issue 2: Yellowing of the Cured Polymer

  • Question: The final cured product has a noticeable yellow tint. How can I prevent this?

  • Answer: Yellowing can be a side effect of the photoinitiator and its byproducts. While 4-BPB is noted for relatively low yellowing, several factors can contribute:

    • High Photoinitiator Concentration: Using an excessive amount of 4-BPB can lead to more colored byproducts. Optimize the concentration to the minimum effective level.

    • Over-Curing: Extended exposure to high-intensity UV light can cause degradation of the polymer or initiator byproducts, leading to discoloration.

    • Amine Synergist Type: The choice of amine synergist can influence yellowing. Some amines are more prone to forming colored products upon oxidation.

Issue 3: Poor Through-Cure in Thick Samples

  • Question: The surface of my thick sample is cured, but the bulk remains liquid. What is happening?

  • Answer: This is a common issue related to the attenuation of UV light as it passes through the sample.

    • Light Penetration: The intensity of UV light decreases exponentially with depth. 4-BPB's long-wave absorption is advantageous for thick sections, but limitations exist.[2]

    • Photoinitiator Concentration: A very high concentration of photoinitiator can lead to excessive light absorption at the surface, preventing sufficient light from reaching the lower layers. This is known as the "inner filter" effect. Try reducing the 4-BPB concentration.

    • Dual-Wavelength Curing: If possible, using a UV source with multiple wavelengths can help achieve a more uniform cure.

Logical Flow for Troubleshooting Curing Issues

Troubleshooting_Flow start Curing Issue? check_synergist Is Amine Synergist Present and Correct? start->check_synergist check_oxygen Is Oxygen Inhibition Minimized? check_synergist->check_oxygen Yes no_synergist Add/Correct Amine Synergist check_synergist->no_synergist No check_uv_source Does UV Lamp Spectrum Match 4-BPB Absorption? check_oxygen->check_uv_source Yes oxygen_present Purge with N2 or Increase Initiator Conc. check_oxygen->oxygen_present No check_intensity Is UV Intensity Sufficient? check_uv_source->check_intensity Yes uv_mismatch Use Appropriate UV Lamp check_uv_source->uv_mismatch No check_concentration Is 4-BPB Concentration Optimized? check_intensity->check_concentration Yes low_intensity Increase Lamp Power or Decrease Distance check_intensity->low_intensity No solution Curing Should Improve check_concentration->solution Yes bad_conc Adjust Concentration (Lower for Thick Films) check_concentration->bad_conc No no_synergist->check_synergist oxygen_present->check_oxygen uv_mismatch->check_uv_source low_intensity->check_intensity bad_conc->check_concentration

Caption: Troubleshooting workflow for curing problems.

Strategies to Enhance Photoinitiation Efficiency

The efficiency of 4-BPB can be significantly enhanced by optimizing the formulation and curing conditions.

Use of Amine Synergists (Co-initiators)

As a Type II photoinitiator, 4-BPB's performance is critically dependent on the presence of a co-initiator. Tertiary amines are commonly used as they readily donate a hydrogen atom to the excited-state 4-BPB.

  • Mechanism:

    • 4-BPB absorbs a UV photon and is promoted to an excited singlet state (S1), followed by intersystem crossing to a more stable triplet state (T1).

    • The excited triplet 4-BPB* abstracts a hydrogen atom from the amine (R3N-CH-), forming a ketyl radical and an amine radical.

    • The highly reactive amine radical initiates the polymerization of monomer chains.

Mechanism of 4-BPB with an Amine Synergist

Photoinitiation_Mechanism cluster_initiation Photoinitiation Steps cluster_polymerization Polymerization 4BPB 4-BPB (Ground State) 4BPB_S1 4-BPB (Singlet Excited State) 4BPB->4BPB_S1 UV Light (hν) 4BPB_T1 4-BPB (Triplet Excited State) 4BPB_S1->4BPB_T1 Intersystem Crossing Amine Amine Synergist (e.g., EDB, MDEA) Radicals Ketyl Radical + Amine Radical Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation 4BPB_T1Amine 4BPB_T1Amine 4BPB_T1Amine->Radicals H-Abstraction

Caption: Photoinitiation mechanism of 4-BPB.

  • Common Amine Synergists:

    • Ethyl-4-(dimethylamino)benzoate (EDB)

    • 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA)

    • N-Methyldiethanolamine (MDEA)

  • Performance Enhancement Data: The choice and concentration of the amine synergist significantly impact the rate of polymerization (Rp) and final monomer conversion.

Photoinitiator System (wt%)Light Intensity (mW/cm²)Rate of Polymerization (Rp) (s⁻¹)Final Conversion (%)
4-BPB (2%)500.1545
4-BPB (2%) + EDB (3%)500.8588
4-BPB (2%) + MDEA (3%)500.7885
4-BPB (2%) + EDB (3%)1001.2092

Note: Data are representative examples for an acrylate (B77674) formulation and may vary based on the specific monomer, substrate, and experimental conditions.

Optimizing Curing Conditions
  • Light Intensity: Higher light intensity generally leads to a faster polymerization rate by increasing the rate of radical generation.[5] However, excessively high intensity can lead to surface-only curing and potential degradation.

  • Temperature: Increasing the temperature can enhance polymerization by increasing monomer mobility and the reactivity of radical species. However, high temperatures can also increase the rate of oxygen diffusion into the sample.

  • Atmosphere: As mentioned, oxygen is a potent inhibitor. Curing under a nitrogen or argon atmosphere can dramatically increase efficiency, especially for thin films.

Experimental Protocols

Measuring Polymerization Kinetics with Real-Time FTIR (RT-FTIR)

This method monitors the disappearance of the monomer's reactive functional group (e.g., acrylate C=C bond) in real-time during UV exposure.

  • Methodology:

    • Sample Preparation: Prepare the photopolymerizable formulation (monomer, 4-BPB, and co-initiator).

    • Application: Apply a thin film (typically 10-20 µm) of the liquid formulation onto a transparent substrate (e.g., BaF2 or KBr salt plate).

    • Setup: Place the sample in the IR spectrometer's sample compartment. Position a UV light source (e.g., a mercury lamp with appropriate filters) to irradiate the sample through a quartz window.

    • Data Acquisition: Begin recording IR spectra at a rapid scan rate (e.g., 2-10 spectra per second). Simultaneously, open the shutter of the UV lamp to start the polymerization.

    • Analysis: Monitor the decrease in the peak area of the characteristic monomer absorption band (e.g., ~1635 cm⁻¹ for acrylate C=C). The conversion at time 't' is calculated as: Conversion(t) = (A₀ - Aₜ) / A₀ * 100% where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization (Rp) is the first derivative of the conversion vs. time curve.

Workflow for Real-Time FTIR (RT-FTIR) Analysis

RT_FTIR_Workflow prep 1. Prepare Formulation (Monomer + 4-BPB + Synergist) apply 2. Apply Thin Film on IR-Transparent Substrate prep->apply setup 3. Place in Spectrometer Align UV Source apply->setup acquire 4. Start Rapid IR Scans Open UV Shutter setup->acquire analyze 5. Monitor Decrease in Monomer Peak Area acquire->analyze calculate 6. Calculate Conversion and Polymerization Rate analyze->calculate

Caption: Experimental workflow for RT-FTIR.

Evaluating Reaction Enthalpy with Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the liquid formulation into an aluminum DSC pan.

    • Setup: Place the sample pan and an empty reference pan into the DSC cell. The cell should be equipped with a quartz window to allow UV irradiation.

    • Equilibration: Equilibrate the cell at the desired isothermal temperature.

    • Irradiation: Irradiate the sample with a UV lamp of known intensity for a set period. The DSC will record the heat flow as a function of time.

    • Analysis: The exothermic peak on the heat flow curve represents the polymerization reaction. The total heat evolved (ΔH, in Joules) is determined by integrating the area under the peak. The rate of polymerization is proportional to the heat flow (dq/dt). The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer.

References

Addressing phase separation issues with 4-Benzoylbiphenyl in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Benzoylbiphenyl Formulations.

This resource is designed for researchers, scientists, and drug development professionals to address challenges related to phase separation and other formulation issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is an organic compound that is solid at room temperature.[1] It is known for its use as a pharmaceutical intermediate.[1][2] Due to its chemical structure, it is a crystalline substance with poor solubility in water.[1]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₄O[1]
Molecular Weight258.31 g/mol [1]
Melting Point99-101 °C[1]
Water SolubilityInsoluble[1]
LogP4.7[1]

Q2: What is phase separation and why is it a concern for formulations containing this compound?

A2: Phase separation is the process where a formulation separates into distinct phases, which can compromise the product's effectiveness and stability.[3] For this compound, which is a crystalline and poorly water-soluble compound, phase separation can occur in both liquid and solid dosage forms. In liquid formulations, this can manifest as the drug precipitating out of solution. In solid forms, such as amorphous solid dispersions, the drug can crystallize over time, leading to a decrease in its dissolution rate and bioavailability.

Q3: What are the primary causes of phase separation in this compound formulations?

A3: The main drivers of phase separation in formulations with this compound are:

  • Poor Solubility: The inherent low water solubility of this compound makes it prone to precipitation in aqueous environments if not properly solubilized.

  • Crystallization: As a crystalline material, this compound has a strong tendency to revert to its stable crystalline form from an amorphous state, which is often used to enhance solubility.

  • Excipient Incompatibility: Interactions between this compound and certain excipients can lead to instability and phase separation.

  • Environmental Factors: Temperature fluctuations and humidity can impact the stability of the formulation, potentially triggering phase separation.

Q4: What general strategies can be employed to prevent phase separation?

A4: Several formulation strategies can be used to address the challenges of poorly soluble compounds like this compound:

  • Solubility Enhancement: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can increase the solubility of this compound in liquid formulations.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[4][5][6]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its absorption.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving phase separation issues in your this compound formulations.

Troubleshooting Workflow for Phase Separation

G Troubleshooting Workflow for Phase Separation of this compound start Phase Separation Observed issue_type Identify Formulation Type start->issue_type liquid Liquid Formulation issue_type->liquid Liquid solid Solid Formulation (e.g., ASD) issue_type->solid Solid liquid_cause Potential Causes: - Insufficient Solubilizer - pH Shift - Temperature Fluctuation liquid->liquid_cause solid_cause Potential Causes: - Drug Crystallization - Polymer Incompatibility - High Drug Loading - Moisture Absorption solid->solid_cause liquid_solution Solutions: 1. Increase Solubilizer Concentration 2. Optimize pH 3. Add Co-solvents/Surfactants 4. Control Storage Temperature liquid_cause->liquid_solution end Stable Formulation Achieved liquid_solution->end solid_solution Solutions: 1. Screen for a More Compatible Polymer 2. Reduce Drug Loading 3. Incorporate a Crystallization Inhibitor 4. Protect from Moisture solid_cause->solid_solution solid_solution->end

Caption: A flowchart outlining the steps to troubleshoot phase separation in liquid and solid formulations of this compound.

Detailed Troubleshooting in Q&A Format

Issue 1: Precipitation in a Liquid Formulation

  • Q: I am observing a precipitate forming in my liquid formulation of this compound. What should I do?

    • A: First, confirm that the precipitate is indeed this compound through analytical techniques like HPLC or microscopy. If confirmed, consider the following:

      • Solubilizer Concentration: You may have insufficient solubilizing agent (e.g., co-solvent, surfactant). Try incrementally increasing the concentration of the existing solubilizer or adding a secondary one.

      • pH of the Formulation: The solubility of some compounds is pH-dependent. Although this compound is neutral, interactions with other formulation components could be influenced by pH. Evaluate the formulation's pH and assess if any adjustments are necessary.

      • Temperature Effects: Was the formulation exposed to temperature changes? Lower temperatures can decrease solubility. Ensure consistent and appropriate storage conditions.

Issue 2: Crystallization in an Amorphous Solid Dispersion (ASD)

  • Q: My ASD tablet containing this compound is showing signs of crystallization over time. How can I prevent this?

    • A: Crystallization in ASDs is a common stability challenge.[4][6] Here are some approaches to mitigate it:

      • Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous drug. You may need to screen for a polymer that has better miscibility and stronger interactions with this compound.

      • Drug Loading: High drug loading can increase the tendency for crystallization. Try reducing the concentration of this compound in the ASD.

      • Moisture: Water can act as a plasticizer and promote crystallization. Ensure your manufacturing process minimizes moisture and consider protective packaging.

      • Add a Crystallization Inhibitor: Certain excipients can act as crystallization inhibitors. Consider adding a small percentage of a suitable inhibitor to your formulation.

Experimental Protocols

1. Solubility Determination of this compound

  • Objective: To determine the saturation solubility of this compound in various solvents.

  • Methodology:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility
WaterVery Low (< 0.1 mg/L)
EthanolModerate
MethanolModerate
AcetoneHigh
Ethyl AcetateModerate to High
Propylene GlycolLow to Moderate
Polyethylene Glycol 400Moderate

Note: The above solubility data are estimations based on the properties of structurally similar compounds and should be confirmed experimentally.

2. Excipient Compatibility Study

  • Objective: To assess the compatibility of this compound with various excipients.

  • Methodology:

    • Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

    • Include control samples of this compound and each excipient stored under the same conditions.

    • At each time point, analyze the samples for:

      • Appearance: Any change in color or physical state.

      • Purity: Use HPLC to detect any degradation products.

      • Solid-State: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to check for any changes in the solid form of this compound.

Potential Interactions in Formulations

G Potential Interactions of this compound in Formulations cluster_excipients Excipients cluster_interactions Potential Interactions Biphenyl This compound Solubilizers Solubilizers (e.g., Co-solvents, Surfactants) Biphenyl->Solubilizers Polymers Polymers (for ASDs) Biphenyl->Polymers Fillers Fillers (e.g., Lactose, MCC) Biphenyl->Fillers Plasticizers Plasticizers (e.g., Water) Biphenyl->Plasticizers Solubility Solubility Enhancement Solubilizers->Solubility Stabilization Amorphous Stabilization Polymers->Stabilization Incompatibility Chemical Incompatibility Fillers->Incompatibility Crystallization Plasticization & Crystallization Plasticizers->Crystallization

Caption: A diagram illustrating the potential interactions between this compound and different types of excipients in a formulation.

References

Technical Support Center: Optimization of Light Intensity for 4-Benzoylbiphenyl-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing light intensity in 4-Benzoylbiphenyl (4-BBP)-mediated photochemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-BBP) and how does it function as a photoinitiator?

A1: this compound (CAS 2128-93-0), also known as Photoinitiator PBZ, is a highly efficient Type II free-radical photoinitiator.[1] In a Type II system, upon absorption of UV light, the 4-BBP molecule transitions to an excited triplet state. This excited state then abstracts a hydrogen atom from a co-initiator or synergist, typically a tertiary amine, to generate free radicals. These free radicals are the primary species that initiate the polymerization of monomers and oligomers, such as acrylates.[1]

Q2: What is the optimal wavelength for activating 4-BBP?

A2: The optimal wavelength for activating 4-BBP corresponds to its absorption peak, which is at 248 nm.[1][2] Therefore, a UV light source with a significant emission in the short-wave UV-C or mid-wave UV-B range is generally suitable for efficient excitation. It is crucial to ensure that the emission spectrum of your light source overlaps with the absorption spectrum of 4-BBP.

Q3: How does light intensity generally affect the rate of polymerization in 4-BBP mediated reactions?

A3: Generally, increasing the light intensity leads to a higher rate of polymerization. This is because a higher light intensity results in the generation of a greater number of initiating radicals per unit of time. However, the relationship is not always linear and can be influenced by other factors such as photoinitiator concentration, monomer viscosity, and the presence of inhibitors like oxygen.

Q4: Can high light intensity have negative effects on the reaction?

A4: Yes, excessively high light intensity can have detrimental effects. These can include:

  • Photodegradation of 4-BBP: Prolonged exposure to high-intensity UV light can lead to the degradation of the photoinitiator, reducing its efficiency over time.

  • Formation of Byproducts: High light intensity can promote side reactions, leading to the formation of unwanted byproducts and potentially causing discoloration (yellowing) of the final product.

  • Oxygen Inhibition: While higher intensity can help to overcome oxygen inhibition to some extent by generating radicals more rapidly, in very thin films, the rapid depletion of the photoinitiator at the surface can still lead to incomplete curing.

Q5: What is the role of a co-initiator with 4-BBP and how does its concentration matter?

A5: As a Type II photoinitiator, 4-BBP requires a co-initiator, typically a tertiary amine, to efficiently generate free radicals. The co-initiator donates a hydrogen atom to the excited 4-BBP. The concentration of the co-initiator is crucial and often needs to be optimized in conjunction with the 4-BBP concentration and light intensity. An insufficient amount of co-initiator will lead to a low rate of initiation, while an excess can sometimes lead to the formation of colored byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Yield or Incomplete Curing Insufficient Light Intensity: The light source may not be powerful enough to generate an adequate concentration of radicals.Increase the light intensity by moving the lamp closer to the sample or using a more powerful lamp. Ensure the lamp has been properly maintained and the output has not diminished over time.
Mismatched Light Source: The emission spectrum of the lamp does not significantly overlap with the 248 nm absorption peak of 4-BBP.Verify the spectral output of your UV lamp. If there is a mismatch, replace the lamp with one that has a suitable emission spectrum.
Oxygen Inhibition: Atmospheric oxygen can quench the excited triplet state of 4-BBP and scavenge free radicals, preventing polymerization, especially at the surface.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For coatings, consider using a barrier film to prevent oxygen ingress. Increasing the photoinitiator concentration or light intensity can also help to overcome oxygen inhibition.
Incorrect Photoinitiator or Co-initiator Concentration: The concentration of 4-BBP or the co-initiator may be too low for efficient initiation.Systematically vary the concentrations of 4-BBP and the co-initiator to find the optimal ratio for your system. A typical starting point is 0.5-5.0 wt% of 4-BBP.
Yellowing of the Final Product High Light Intensity: Excessive light intensity can lead to photodegradation of the photoinitiator or the polymer, forming colored byproducts.Reduce the light intensity or the total exposure time. Use the minimum light energy required for complete conversion.
Excess Co-initiator: High concentrations of amine co-initiators can lead to the formation of colored oxidation products.Optimize the concentration of the co-initiator. A lower concentration may be sufficient, especially at higher light intensities.
Inconsistent Results Between Batches Fluctuations in Light Intensity: The output of the UV lamp may not be stable over time or between experiments.Use a radiometer to measure and standardize the light intensity for each experiment. Allow the lamp to warm up to a stable output before starting the reaction.
Variations in Sample Thickness or Geometry: Changes in the path length of the light can affect the curing profile.Ensure consistent sample preparation, particularly for thin films where small variations can have a large impact.

Data Presentation

Table 1: Effect of Light Intensity on the Polymerization of a Hydrophobic Dental Resin

Light Intensity (mW/cm²)Degree of Conversion (DC) at 1h (%)Maximum Polymerization Rate (Rpmax) (%/s)
2578.5 ± 1.20.5 ± 0.1
5080.1 ± 0.90.8 ± 0.1
10082.3 ± 1.51.2 ± 0.2
22984.5 ± 0.81.8 ± 0.3
45585.1 ± 1.12.1 ± 0.2
67985.5 ± 0.72.0 ± 0.2

Data is illustrative and based on a study of a different, but analogous, photoinitiator system.

Experimental Protocols

The following is a general protocol for a this compound-mediated photopolymerization, adapted from procedures for similar Type II photoinitiators.

Protocol: UV Curing of an Acrylate (B77674) Formulation

1. Materials:

  • This compound (4-BBP)

  • Co-initiator (e.g., N-methyldiethanolamine, MDEA)

  • Acrylate monomer or oligomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Solvent (if necessary, e.g., acetone)

  • UV light source with emission around 250 nm

  • Substrate (e.g., glass slide)

  • Nitrogen or Argon source (for inert atmosphere)

2. Procedure:

  • Formulation Preparation:

    • In a light-protected vessel, dissolve 4-BBP in the acrylate monomer to the desired concentration (e.g., 2 wt%). If necessary, a minimal amount of solvent can be used to aid dissolution.

    • Add the co-initiator (e.g., MDEA) to the mixture (e.g., 3 wt%).

    • Stir the mixture in the dark until all components are fully dissolved and a homogeneous solution is obtained.

  • UV Curing:

    • If working under an inert atmosphere, place the formulation and substrate in a nitrogen-purged glovebox or chamber.

    • Apply a thin film of the formulation onto the substrate using a spin coater or a drawdown bar to ensure uniform thickness.

    • Place the coated substrate under the UV lamp at a fixed distance.

    • Irradiate the sample with a defined light intensity for a specific duration. The curing time will depend on the light intensity, photoinitiator concentration, and film thickness.

  • Characterization:

    • Assess the cure of the film by checking for tackiness. A tack-free surface generally indicates a well-cured film.

    • For quantitative analysis of the degree of conversion, Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm-1).

Visualizations

G cluster_workflow Experimental Workflow for Light Intensity Optimization prep 1. Prepare Formulation (Monomer + 4-BBP + Co-initiator) apply 2. Apply Thin Film to Substrate prep->apply setup 3. Place under UV Lamp at Defined Distance apply->setup irradiate 4. Irradiate at Specific Intensity setup->irradiate analyze 5. Analyze Curing (Tackiness, FTIR) irradiate->analyze repeat 6. Repeat with Different Light Intensities analyze->repeat

Caption: Workflow for optimizing light intensity in 4-BBP reactions.

G cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield start Low Yield or Incomplete Curing check_intensity Is Light Intensity Sufficient? start->check_intensity check_spectrum Does Lamp Spectrum Match 4-BBP Absorption? check_intensity->check_spectrum Yes increase_intensity Increase Intensity or Exposure Time check_intensity->increase_intensity No check_oxygen Is Oxygen Inhibition a Factor? check_spectrum->check_oxygen Yes change_lamp Use Lamp with Appropriate Spectrum check_spectrum->change_lamp No check_conc Are Initiator/ Co-initiator Concentrations Optimal? check_oxygen->check_conc No inert_atmosphere Use Inert Atmosphere or Increase Initiator Conc. check_oxygen->inert_atmosphere Yes optimize_conc Optimize Concentrations check_conc->optimize_conc No end_node Yield Improved check_conc->end_node Yes increase_intensity->end_node change_lamp->end_node inert_atmosphere->end_node optimize_conc->end_node

Caption: Troubleshooting flowchart for low yield in 4-BBP reactions.

References

Technical Support Center: Purification of Crude 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 4-Benzoylbiphenyl (CAS: 2128-93-0).

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[1] The choice depends on the scale of the purification, the nature of the impurities, and the required final purity. Recrystallization is often suitable for larger quantities with relatively high initial purity, while column chromatography provides excellent separation for complex mixtures or when very high purity is required.[1][2]

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, often synthesized via Friedel-Crafts acylation of biphenyl (B1667301), may contain several types of impurities.[3] These can include unreacted starting materials such as biphenyl and benzoyl chloride (or benzoic acid from hydrolysis), and by-products from side reactions, such as isomers or di-acylated biphenyl species.[3][4] Residual solvents from the reaction or work-up may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several standard analytical techniques:

  • Melting Point Analysis: Pure this compound has a sharp melting point in the range of 99-102°C.[5][6][7] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively check for the presence of impurities by comparing the sample to a standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides accurate quantitative data on the purity of the sample. A reversed-phase column, such as a C18 or a specialized Biphenyl phase, can offer excellent separation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities, provided their structures are known.

Q4: What is the general solubility profile of this compound?

A4: this compound is a nonpolar aromatic ketone. Following the "like dissolves like" principle, it is generally soluble in common organic solvents but insoluble in water.[10][11] It is expected to be soluble in solvents like dichloromethane, toluene, and ethyl acetate, and moderately soluble in alcohols like ethanol (B145695) and methanol, especially upon heating.[10][11]

Physicochemical & Solubility Data

The following tables summarize key properties of this compound and the properties of common organic solvents relevant to its purification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2128-93-0[5][6][7][10][12][13][14]
Molecular Formula C₁₉H₁₄O[7][13]
Molecular Weight 258.31 g/mol [5]
Appearance White to cream or pale brown powder/crystals[6][7]
Melting Point 99-102°C[5][6][7]
Boiling Point 419-420°C[5][10]

Table 2: Properties of Common Solvents for Purification and Analysis

SolventBoiling Point (°C)Polarity IndexNotes on Use for this compound
Hexane (B92381) 690.1Good for column chromatography mobile phase (non-polar component). Poor recrystallization solvent.
Toluene 1112.4Potential recrystallization solvent; good solvent for dissolving non-polar compounds.
Dichloromethane 403.1Excellent for dissolving samples for column chromatography (dry or wet loading).
Ethyl Acetate 774.4Good for column chromatography mobile phase (polar component); potential recrystallization solvent.
Ethanol 784.3Good "good" solvent for mixed-solvent recrystallization (e.g., with water).[15]
Methanol 655.1Similar to ethanol; can be used for recrystallization.
Water 10010.2Used as a "poor" or anti-solvent in mixed-solvent recrystallization with a miscible organic solvent.
(Data sourced from common knowledge and reference[16])

Purification Workflows & Protocols

General Purification Workflow

The diagram below illustrates the general decision-making process for purifying crude this compound.

G crude Crude this compound assess Assess Purity (TLC) crude->assess decision High Purity & Few Spots? assess->decision recryst Recrystallization decision->recryst  Yes column Column Chromatography decision->column No   analyze Assess Final Purity (TLC, MP, HPLC) recryst->analyze column->analyze pure Pure this compound analyze->pure

Caption: General workflow for the purification of this compound.

Experimental Protocol 1: Recrystallization

Recrystallization purifies solids based on their differential solubility in a hot versus a cold solvent.

A. Single-Solvent Recrystallization (Example: Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture (e.g., on a hot plate or in a water bath) while swirling until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove all solvent.

B. Mixed-Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • Induce Saturation: While keeping the solution hot, add hot water (the "poor" solvent) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 3-6 from the single-solvent protocol, using an ice-cold ethanol/water mixture to wash the crystals.[15]

Experimental Protocol 2: Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

  • Select Mobile Phase: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides a good retention factor (Rƒ) for this compound (typically ~0.3-0.4) and separates it well from impurities.

  • Prepare the Column:

    • Pack a glass chromatography column with silica (B1680970) gel (e.g., 230-400 mesh) using a slurry method with your initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).[17]

    • Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disturbance.[17]

  • Load the Sample:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane) and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

  • Elution:

    • Begin elution with the non-polar mobile phase.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:EtOAc) to elute the this compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guides

Recrystallization Troubleshooting

The diagram below provides a decision tree for common recrystallization problems.

G start Recrystallization Issue issue_no_xtal No Crystals Form start->issue_no_xtal issue_oiling 'Oiling Out' start->issue_oiling issue_low_yield Low Crystal Yield start->issue_low_yield issue_colored Colored Crystals start->issue_colored sol_no_xtal_1 Solution too dilute? -> Evaporate some solvent. issue_no_xtal->sol_no_xtal_1 sol_no_xtal_2 Cooling too fast? -> Allow slow cooling. issue_no_xtal->sol_no_xtal_2 sol_no_xtal_3 No nucleation sites? -> Scratch flask or add seed crystal. issue_no_xtal->sol_no_xtal_3 sol_oiling_1 Solution too concentrated? -> Reheat, add more solvent. issue_oiling->sol_oiling_1 sol_oiling_2 Solvent BP too high? -> Choose lower boiling solvent. issue_oiling->sol_oiling_2 sol_oiling_3 Cooling too fast? -> Ensure very slow cooling. issue_oiling->sol_oiling_3 sol_low_yield_1 Too much solvent used? -> Use minimum hot solvent. issue_low_yield->sol_low_yield_1 sol_low_yield_2 Washing with warm solvent? -> Use ice-cold solvent for wash. issue_low_yield->sol_low_yield_2 sol_colored_1 Colored impurities present? -> Add activated charcoal, hot filter. issue_colored->sol_colored_1

Caption: Troubleshooting common issues during recrystallization.

Table 3: Recrystallization Problem Solving

IssuePotential Cause(s)Troubleshooting Steps
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- Supersaturation has occurred without nucleation.- Concentrate: Gently boil off some solvent and allow it to cool again.[1]- Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the liquid surface or add a pure "seed" crystal.[15]- Cool Lower: Use a dry ice/acetone bath if an ice bath is insufficient.
Compound "oils out" instead of crystallizing - The solution is becoming saturated at a temperature above the compound's melting point (or melting point of the impure mixture).- The solution is too concentrated with impurities.- Re-dissolve & Dilute: Reheat the solution until the oil dissolves, add a small amount of additional hot solvent, and cool again very slowly.[1][15]- Change Solvent: Select a solvent with a lower boiling point.
Low recovery of purified crystals - Too much solvent was used, leaving a significant amount of product in the filtrate.- Premature crystallization occurred during hot filtration.- The crystals were washed with solvent that was not ice-cold.- Minimize Solvent: Use the absolute minimum amount of hot solvent required for dissolution.[15]- Pre-heat Apparatus: Ensure the funnel and receiving flask are hot during filtration.[15]- Use Ice-Cold Wash: Only use a minimal amount of ice-cold solvent for washing the final crystals.[15]
Crystals are colored (when pure product is white) - Persistent colored impurities are co-precipitating with the product.- Use Charcoal: After dissolving the crude product, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]
Column Chromatography Troubleshooting

Table 4: Column Chromatography Problem Solving

IssuePotential Cause(s)Troubleshooting Steps
Poor separation of spots (overlapping bands) - The mobile phase polarity is too high.- The column was overloaded with the sample.- Poor column packing (channeling).- Optimize Mobile Phase: Use a less polar solvent system. Aim for a larger difference in Rƒ values between compounds on TLC.[1]- Reduce Load: Use less crude material or a wider column.[1]- Repack Column: Ensure the silica bed is packed uniformly without cracks or air bubbles.
Compound will not elute from the column - The mobile phase is not polar enough.- Increase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound runs with the solvent front (no retention) - The mobile phase is far too polar.- Decrease Polarity: Start with a much less polar solvent system (e.g., increase the hexane percentage).
Cracked or dry silica bed - The solvent level was allowed to drop below the top of the silica gel.- Maintain Solvent Level: Always keep the silica bed covered with the mobile phase. A cracked column will result in very poor separation and generally cannot be salvaged.

References

Common experimental errors when using 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Benzoylbiphenyl. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Troubleshooting Guide

This guide addresses common experimental errors and provides solutions to overcome challenges when using this compound, particularly in photoaffinity labeling and cross-linking experiments.

Issue 1: Low or No Cross-Linking Yield

Question: I am observing a very low yield of my cross-linked product. What are the potential causes and how can I improve the efficiency?

Answer:

Low cross-linking yield is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal UV Irradiation: The wavelength, duration, and intensity of UV light are critical for the activation of the benzophenone (B1666685) moiety.

    • Solution: Ensure you are using a UV lamp with a significant output around 350-365 nm, which is the optimal wavelength for activating benzophenones.[1] Increase the irradiation time or the light intensity. However, be aware that prolonged exposure or high intensity can lead to sample damage.[2][3] It is recommended to perform a time-course experiment to determine the optimal irradiation period.

  • Incorrect Concentration of this compound Probe: The concentration of your this compound-containing probe is crucial.

    • Solution: The optimal concentration is target-dependent and should be determined empirically. For in vitro cross-linking of purified proteins, a molar excess of the cross-linker is typically used.[4] For cell-based assays, concentrations need to be carefully optimized to balance cross-linking efficiency with potential cytotoxicity.[5]

  • Quenching of the Excited Benzophenone: Certain buffers or additives can quench the excited triplet state of the benzophenone, preventing it from reacting with the target.

    • Solution: Avoid using buffers containing components that can act as quenchers, such as dithiothreitol (B142953) (DTT). If a reducing agent is necessary, consider adding it after the UV irradiation step.

  • Poor Reactivity of the Target Site: The benzophenone group preferentially reacts with C-H bonds. If the binding site of your probe on the target protein lacks accessible C-H bonds, the cross-linking efficiency will be low.[6]

    • Solution: While you cannot change the target sequence, using analogs of p-benzoyl-l-phenylalanine (a derivative of this compound used in protein synthesis) with improved reactivity, such as halogenated versions, has been shown to increase cross-linking yields.[7][8]

Issue 2: High Levels of Non-Specific Binding

Question: My results show a high background, indicating significant non-specific binding of my this compound probe. How can I reduce this?

Answer:

Non-specific binding can obscure your desired results. Here are several strategies to minimize it:

  • Optimize Blocking Steps: Insufficient blocking of non-specific sites on your solid support (e.g., beads, plates) or on proteins can lead to high background.

    • Solution: Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk.[9][10] Ensure adequate incubation time and concentration of the blocking agent.

  • Adjust Buffer Conditions: The composition of your binding and washing buffers can significantly impact non-specific interactions.

    • Solution:

      • Increase Salt Concentration: Higher salt concentrations (e.g., up to 0.5 M NaCl) can disrupt electrostatic interactions that contribute to non-specific binding.[11][12]

      • Include Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Triton X-100 (e.g., 0.05%) can help to reduce hydrophobic interactions.[11]

      • Adjust pH: The pH of the buffer can influence the charge of your probe and target, affecting non-specific binding. Experiment with a range of pH values to find the optimal condition for your specific interaction.[11]

  • Competition Experiments: To distinguish between specific and non-specific binding, a competition experiment is highly recommended.

    • Solution: Perform the labeling experiment in the presence of an excess of a non-photoreactive version of your ligand. A significant reduction in labeling of your target in the presence of the competitor indicates specific binding.[13]

Issue 3: Solubility Problems with this compound Probe

Question: My this compound-containing probe is precipitating out of my aqueous buffer. How can I improve its solubility?

Answer:

This compound itself is insoluble in water, and probes derived from it often have limited aqueous solubility due to the hydrophobic nature of the biphenyl (B1667301) group.[14]

  • Use of Co-solvents: A common approach is to first dissolve the probe in a water-miscible organic solvent.

    • Solution: Prepare a concentrated stock solution of your probe in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[14][15] When diluting into your aqueous buffer, add the stock solution drop-wise while vortexing to avoid precipitation. Keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.5% for cell-based assays) to avoid affecting your biological system.[5][14]

  • pH Adjustment: The solubility of your probe might be pH-dependent, especially if it contains ionizable groups.

    • Solution: If your experimental system allows, try adjusting the pH of the buffer. For molecules with acidic or basic moieties, moving the pH away from the isoelectric point can increase solubility.[14]

  • Formulation with Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.

    • Solution: Consider adding a small amount of Tween 20 or Triton X-100 to your buffer. However, ensure that the surfactant does not interfere with your assay.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for photo-activation of this compound?

A1: The benzophenone moiety in this compound is most efficiently activated by UV light in the range of 350-365 nm.[1] Using wavelengths below 300 nm should be avoided as it can cause damage to proteins and other biomolecules.[2]

Q2: How should I prepare my this compound probe for a cell-based experiment?

A2: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock can then be serially diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to minimize cytotoxicity.[5]

Q3: Can I use this compound for in vivo cross-linking?

A3: Yes, benzophenone-based cross-linkers are suitable for in vivo applications because the excited triplet state is relatively unreactive with water, minimizing side reactions with the solvent.[6] However, delivery of the probe to the target site and potential toxicity need to be carefully considered and optimized.

Q4: How do I quench the cross-linking reaction?

A4: The cross-linking reaction is initiated by UV light and effectively stops when the light source is turned off. For some applications, a quenching solution containing a primary amine, such as Tris-HCl or glycine, can be added to react with any remaining unreacted moieties of the cross-linker if it has other reactive groups (e.g., NHS esters).[4]

Q5: What are the best methods to analyze the cross-linked products?

A5: The most common method for analyzing cross-linked protein products is SDS-PAGE, where a shift in the molecular weight of the target protein indicates a successful cross-linking event.[16][17] For identification of the cross-linked site(s), mass spectrometry is the method of choice.[17][18]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the experimental use of this compound. Note that optimal conditions can vary significantly depending on the specific experimental system.

ParameterValue/RangeNotes
Molecular Weight 258.31 g/mol [19]
Melting Point 99-101 °C[19][20]
Boiling Point 419-420 °C[19][20]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DMSO, ethanol)[14] Specific solubility in biological buffers is low and often requires the use of co-solvents.
UV Activation Wavelength 350 - 365 nm[1]
Typical UV Irradiation Time 5 - 45 minutes[21][22] Highly dependent on light intensity and sample composition.
Concentration for in vitro Cross-linking 10- to 500-fold molar excess over protein[11] Needs to be empirically determined.
Concentration for Cell-based Assays 0.1 µM - 50 µMHighly cell-line and target-dependent. A dose-response curve is recommended.

Key Experimental Protocols

Protocol: Photoaffinity Labeling of a Target Protein in a Cell Lysate

This protocol provides a general framework for identifying the binding partners of a this compound-containing probe in a complex protein mixture.

1. Preparation of Reagents:

  • Lysis Buffer: Prepare a suitable lysis buffer compatible with your protein of interest (e.g., RIPA buffer) supplemented with protease inhibitors.
  • This compound Probe Stock Solution: Prepare a 10 mM stock solution of your probe in DMSO.
  • Wash Buffer: Prepare a buffer for washing, which may include a low concentration of a non-ionic surfactant (e.g., PBS with 0.05% Tween 20).

2. Cell Lysis:

  • Harvest cells and lyse them in the prepared lysis buffer on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Photoaffinity Labeling:

  • Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL) with lysis buffer.
  • Add the this compound probe to the lysate to the desired final concentration. Include a no-probe control. For competition experiments, pre-incubate the lysate with an excess of a non-photoreactive competitor before adding the probe.
  • Incubate the mixture for a sufficient time at 4°C to allow for binding of the probe to its target.
  • Transfer the samples to a suitable container (e.g., a petri dish on ice) and irradiate with a 365 nm UV lamp for an optimized duration.

4. Analysis of Cross-linked Products by SDS-PAGE and Western Blot:

  • After irradiation, add SDS-PAGE loading buffer to the samples.
  • Separate the proteins by SDS-PAGE.
  • Visualize the proteins by Coomassie staining or transfer them to a membrane for Western blot analysis using an antibody against your suspected target protein or an antibody against a tag on your probe. A band shift will indicate a successful cross-linking.

5. Identification of Cross-linked Proteins by Mass Spectrometry:

  • For unbiased target identification, the cross-linked protein band can be excised from the Coomassie-stained gel.
  • The protein in the gel slice is then subjected to in-gel digestion with a protease (e.g., trypsin).
  • The resulting peptides are extracted and analyzed by mass spectrometry to identify the protein(s) that were cross-linked to the probe.[18]

Visualizations

Caption: General workflow for photoaffinity labeling using a this compound probe.

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to 4-Benzoylbiphenyl and Benzophenone as Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical decision that directly impacts the efficiency and properties of the final cured material. This guide provides an objective comparison of two widely used Type II photoinitiators: 4-Benzoylbiphenyl (4-BBP) and Benzophenone (BP). This analysis is supported by available experimental data and detailed methodologies to assist in making informed decisions for specific research and development applications.

Executive Summary

Both this compound and Benzophenone are Type II photoinitiators that operate via a hydrogen abstraction mechanism, necessitating a co-initiator, typically a tertiary amine, to generate the initiating free radicals. Benzophenone is a well-characterized and cost-effective photoinitiator widely used in various applications. This compound, a derivative of benzophenone, is often marketed as a higher-efficiency alternative, particularly for pigmented systems, due to its modified chromophore.

This guide will delve into a comparative analysis of their photophysical properties, photoinitiation mechanisms, and performance in photopolymerization, supported by experimental protocols for their evaluation.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for this compound and Benzophenone based on available data. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, some data for this compound is inferred from its structurally similar derivative, 4-benzoylbenzoic acid (4-BBA), and this is explicitly stated.

Table 1: Photophysical Properties

PropertyThis compoundBenzophenone
Molar Mass ( g/mol ) 258.31[1][2][3][4][5]182.22
Melting Point (°C) 99-101[1][3][5][6]48.5
Absorption Maxima (λmax, nm) ~248[1][6]~252, ~331-345[7]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~15,000 at ~260 nm (estimated from 4-BBA)[8]19,400 at 252 nm, 148 at 331 nm
Triplet Quantum Yield (ΦT) ~1 (in non-polar solvents, inferred from 4-BBA)[9]~1

Table 2: Performance in Photopolymerization (Qualitative and Inferred)

ParameterThis compoundBenzophenone
Photoinitiation Efficiency Generally regarded as high; often considered an improved version of BP.[1]Effective, widely used benchmark.
Suitability for Pigmented Systems Often preferred due to its absorption characteristics.Can be less effective in highly pigmented systems.
Polymerization Rate Expected to be high, though direct comparative data is scarce.Serves as a standard for comparison.
Yellowing Generally low.[1]Can cause yellowing in the cured polymer.

Photochemical Mechanism

Both this compound and Benzophenone are Type II photoinitiators and follow a similar photoinitiation mechanism. The process begins with the absorption of UV light, which promotes the photoinitiator to an excited singlet state. This is followed by a highly efficient intersystem crossing to a more stable triplet state. The excited triplet state of the photoinitiator then abstracts a hydrogen atom from a co-initiator (typically a tertiary amine), generating a ketyl radical and an amine-derived radical. The amine-derived radical is the primary species that initiates the polymerization of monomers.

G PI Photoinitiator (PI) PI_s1 PI (Singlet State) PI->PI_s1 hν (UV light) PI_t1 PI (Triplet State) PI_s1->PI_t1 Intersystem Crossing (ISC) Co_I Co-initiator (R₃N) Ketyl_Rad Ketyl Radical PI_t1->Ketyl_Rad Amine_Rad Amine Radical (R₂N-C•HR') Monomer Monomer Polymer Polymer Chain Amine_Rad->Polymer

Photoinitiation mechanism of Type II photoinitiators.

Experimental Protocols

To ensure reproducible and accurate comparisons of photoinitiator performance, standardized experimental protocols are essential. Below are detailed methodologies for two key techniques used to evaluate photopolymerization kinetics.

Cure Kinetics Analysis via Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the exothermic polymerization reaction.[6][10][11]

Methodology:

  • Sample Preparation: A small sample of the liquid resin (typically 1-5 mg) containing the photoinitiator and co-initiator is carefully weighed into a DSC pan.[12] An empty, identical pan is used as a reference.

  • Instrument Setup: The DSC is equipped with a UV light source that can irradiate the sample and reference pans. The system is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

  • Isothermal Measurement: The sample is brought to the desired isothermal temperature (e.g., 25°C).

  • UV Exposure: Once the baseline heat flow is stable, the sample is exposed to UV light of a specific intensity and wavelength for a set duration. The instrument records the exothermic heat flow as a function of time.

  • Data Analysis: The heat of polymerization is determined by integrating the area under the exothermic peak. The degree of conversion and the rate of polymerization can be calculated from the heat flow data over time.

G start Start prep Prepare Resin (Monomer + PI + Co-I) start->prep weigh Weigh Sample (1-5 mg) in DSC Pan prep->weigh place Place Sample and Reference in DSC weigh->place purge Purge with N₂ place->purge equilibrate Equilibrate at Isothermal Temp. purge->equilibrate expose Expose to UV Light equilibrate->expose record Record Heat Flow vs. Time expose->record analyze Analyze Data (Conversion, Rate) record->analyze end End analyze->end

Experimental workflow for Photo-DSC analysis.
Cure Kinetics Analysis via Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of specific functional groups (e.g., the C=C double bond in acrylates) in real-time to determine the polymerization kinetics.[1][2][3][13][14]

Methodology:

  • Sample Preparation: A thin film of the liquid resin is prepared between two salt plates (e.g., KBr or NaCl) or on an ATR crystal. The thickness of the film is controlled using a spacer.

  • Instrument Setup: The FTIR spectrometer is set up for rapid, continuous scanning.

  • Initial Spectrum: An initial IR spectrum of the uncured sample is recorded to serve as a baseline (t=0).

  • UV Exposure and Data Collection: The UV light source is positioned to irradiate the sample within the spectrometer. Simultaneously, UV exposure is initiated, and IR spectra are collected at regular, short intervals.

  • Data Analysis: The decrease in the absorption peak area corresponding to the reactive functional group (e.g., acrylate (B77674) C=C bond at ~810 cm⁻¹ or ~1635 cm⁻¹) is monitored over time. The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area. The rate of polymerization is determined from the first derivative of the conversion versus time plot.[13]

G start Start prep Prepare Resin (Monomer + PI + Co-I) start->prep film Prepare Thin Film on Salt Plate/ATR prep->film initial_spec Record Initial IR Spectrum (t=0) film->initial_spec expose_collect Simultaneously Expose to UV and Collect Spectra initial_spec->expose_collect monitor Monitor Decrease in Reactive Group Peak expose_collect->monitor analyze Analyze Data (Conversion, Rate) monitor->analyze end End analyze->end

Experimental workflow for RT-FTIR analysis.

Conclusion

Both this compound and Benzophenone are effective Type II photoinitiators for free-radical polymerization. Benzophenone is a well-established, cost-effective choice with a vast body of supporting literature. This compound, as a derivative, is often suggested to offer higher efficiency, particularly in challenging formulations such as those containing pigments. This is likely due to the extended aromatic system influencing its photophysical properties.

However, a definitive quantitative comparison of their photoinitiation efficiency from publicly available, peer-reviewed literature is challenging due to the lack of direct head-to-head studies under identical conditions. The choice between these two photoinitiators will ultimately depend on the specific requirements of the application, including the desired cure speed, the composition of the formulation (especially the presence of pigments or other UV-absorbing species), and cost considerations. For critical applications, it is recommended that researchers conduct their own comparative studies using the experimental protocols outlined in this guide to determine the optimal photoinitiator for their specific system.

References

A Comparative Analysis of 4-Benzoylbiphenyl and Thioxanthone Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopolymerization, the judicious selection of a photoinitiator is critical for achieving desired material properties and efficient curing processes. This guide presents a comprehensive comparative study of two prominent Type II photoinitiators: 4-Benzoylbiphenyl and thioxanthone. This analysis, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Both this compound and thioxanthone are classified as Type II photoinitiators, functioning through an intermolecular hydrogen abstraction mechanism. This process typically necessitates the presence of a co-initiator, commonly a tertiary amine, to generate the free radicals that initiate polymerization. While both are highly effective, their performance characteristics can differ based on the specific formulation and curing conditions.

Executive Summary

This compound, a derivative of benzophenone, is a highly efficient photoinitiator known for its low odor and excellent performance in pigmented UV curing systems.[1][2] It is widely used in applications such as UV curable coatings, inks, and adhesives, and also serves as an intermediate in pharmaceutical synthesis.[1][3][4][5]

Thioxanthone and its derivatives are recognized for their high photoinitiation efficiency, particularly in the near-UV and visible light regions.[6] They are versatile compounds that can mediate reactions through triplet energy transfer, hydrogen atom transfer, or single electron transfer.[7] Certain derivatives of thioxanthone have been developed as one-component photoinitiators, eliminating the need for a separate co-initiator.[8] Their applications span across coatings, adhesives, printing inks, photoresists, and even in advanced applications like 3D printing.[8][9]

The selection between this compound and thioxanthone will ultimately hinge on factors such as the wavelength of the light source, the desired curing speed, the chemical composition of the photocurable formulation, and the specific application requirements.

Quantitative Performance Data

The following tables summarize key performance indicators for this compound and thioxanthone photoinitiators. It is important to note that performance can be influenced by the specific monomer, co-initiator, light source, and other experimental parameters.

Table 1: Physicochemical and Photochemical Properties

PropertyThis compoundThioxanthone
CAS Number 2128-93-0[1][3]492-22-8
Molecular Formula C19H14O[1][3]C13H8OS
Molecular Weight 258.31 g/mol [3]212.27 g/mol
Melting Point 99-101 °C[1][3]209-212 °C
Absorption Peak (λmax) 248 nm[3][10]~258, 380 nm
Appearance White or off-white powder[1][10]Pale yellow crystals

Table 2: Performance in Photopolymerization (Illustrative Data)

Photoinitiator SystemMonomerCo-initiatorLight SourcePolymerization Rate (Rp)Final Conversion (%)
This compound / AmineAcrylate (B77674)Tertiary AmineUV-A (320-400 nm)High>90
Thioxanthone / AmineAcrylateTertiary AmineUV-A, Visible (e.g., 405 nm)Very High>95

Note: This table provides illustrative data based on typical performance. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a technique used to measure the heat released during photopolymerization, which is directly proportional to the rate of polymerization.

Methodology:

  • A sample of the photocurable formulation (typically 1-2 mg) containing the photoinitiator, monomer, and co-initiator is placed in an open aluminum pan.

  • The pan is placed in the Photo-DSC chamber under a controlled atmosphere (e.g., nitrogen or air).

  • The sample is exposed to a UV or visible light source of a specific wavelength and intensity.

  • The heat flow as a function of time is recorded.

  • The rate of polymerization (Rp) and the total conversion can be calculated from the exothermal heat flow.

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is used to monitor the disappearance of functional groups (e.g., acrylate C=C double bonds) in real-time during polymerization, providing kinetic information.[9][11]

Methodology:

  • A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or BaF2 plates).

  • An initial IR spectrum is collected before irradiation.

  • The sample is irradiated with a light source positioned over the sample.

  • IR spectra are collected at regular intervals during the irradiation.

  • The decrease in the peak area of the reactive functional group (e.g., acrylate C=C at ~1635 cm⁻¹ and 810 cm⁻¹) is monitored.[6]

  • The conversion versus time can be plotted to determine the polymerization kinetics.[6]

Signaling Pathways and Experimental Workflows

Photoinitiation Mechanism of Type II Photoinitiators

The following diagram illustrates the general mechanism of a Type II photoinitiator like this compound or thioxanthone in the presence of a tertiary amine co-initiator.

Caption: General mechanism of Type II photoinitiation.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical experimental workflow for comparing the performance of this compound and thioxanthone.

G Figure 2: Experimental Workflow for Photoinitiator Comparison cluster_0 Formulation Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis cluster_3 Comparison Form_PBZ Formulation with This compound Photo_DSC Photo-DSC Analysis Form_PBZ->Photo_DSC RT_FTIR RT-FTIR Analysis Form_PBZ->RT_FTIR Form_TX Formulation with Thioxanthone Form_TX->Photo_DSC Form_TX->RT_FTIR Kinetics Polymerization Kinetics Photo_DSC->Kinetics Conversion Final Conversion Photo_DSC->Conversion RT_FTIR->Kinetics RT_FTIR->Conversion Comparison Comparative Report Kinetics->Comparison Conversion->Comparison

Caption: Workflow for comparing photoinitiator performance.

Conclusion

Both this compound and thioxanthone are highly effective Type II photoinitiators for free radical polymerization. Thioxanthone and its derivatives often exhibit superior reactivity, particularly with visible light sources.[6] However, this compound presents a cost-effective and efficient alternative, especially for UV-A curing applications, with the added benefit of low odor.[2][6] The optimal choice will be dictated by the specific requirements of the application, including the desired cure speed, the spectral output of the light source, and the composition of the photopolymerizable system. For researchers and professionals in drug development, the low-odor profile of this compound may be a significant advantage in applications where volatile organic compounds are a concern. Conversely, the high reactivity of thioxanthone under visible light may be beneficial for curing more sensitive or thicker materials.

References

A Comparative Guide to HPLC and NMR Analysis for 4-Benzoylbiphenyl Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of 4-Benzoylbiphenyl. We present detailed experimental methodologies, comparative data, and visual workflows to assist researchers in making informed decisions for their analytical needs.

Orthogonal Approaches to Purity Assessment

HPLC and NMR are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis. Utilizing both methods provides a more comprehensive and robust assessment of a compound's purity than either technique alone. HPLC excels at separating complex mixtures and detecting trace impurities, while quantitative NMR (qNMR) offers the ability to determine purity against a certified internal standard without the need for a specific reference standard of the analyte itself.

Quantitative Data Comparison

The following table summarizes illustrative purity data for a hypothetical batch of this compound as determined by HPLC and quantitative ¹H NMR. This data is representative of typical results obtained for a high-purity organic compound.

ParameterHPLC (UV Detection)¹H NMR (Quantitative)
Purity (%) 99.85% (by area percent)99.7% (against internal standard)
Limit of Detection (LOD) ~0.01%~0.05% (impurity dependent)
Limit of Quantitation (LOQ) ~0.03%~0.15% (impurity dependent)
Primary Measurement No (requires a reference standard for absolute quantification)Yes (can be a primary ratio method)
Structural Information Limited (retention time)Rich (chemical shifts, coupling constants)

Principles and Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the separation of a target compound from its impurities. For non-volatile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Inject the prepared sample.

    • The purity is typically calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Purity_Result Purity_Result Calculate->Purity_Result Purity Result

Figure 1. Workflow for purity determination of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation

Quantitative ¹H NMR (qNMR) is a powerful primary method for purity assessment.[1][2] It allows for the direct determination of a compound's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.[3] This eliminates the need for a reference standard of the analyte itself.

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation:

    • 400 MHz or higher NMR spectrometer.

  • Reagents and Materials:

    • This compound sample.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of internal standard should be based on its purity, stability, and having signals that do not overlap with the analyte signals.

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time: Sufficient to ensure good digital resolution.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic proton signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Purity_Result Purity_Result Calculate->Purity_Result Purity Result

Figure 2. Workflow for purity determination of this compound by qNMR.

Comparison of HPLC and NMR for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Strengths - High sensitivity for detecting trace impurities.- Excellent separation efficiency for complex mixtures.- Well-established and widely available technique.- Primary ratio method for absolute quantification without a specific analyte standard.[3]- Provides detailed structural information for impurity identification.- Non-destructive technique.
Limitations - Requires a reference standard for absolute quantification.- Different impurities may have different detector responses.- Co-eluting impurities can be challenging to detect.- Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification.- Requires a high-purity internal standard.
Best Suited For Routine quality control, stability testing, detection of known and unknown impurities.Definitive purity assessment, characterization of reference standards, structural elucidation of impurities.

Conclusion: A Synergistic Approach

Both HPLC and qNMR are indispensable tools for the comprehensive purity validation of this compound. While HPLC is exceptionally well-suited for routine quality control and the detection of trace impurities, qNMR provides an orthogonal and primary method for obtaining an accurate and absolute purity value. For a robust and comprehensive quality assessment, a dual approach that leverages the strengths of both techniques is highly recommended. This ensures not only the quantification of the main component but also the detection and potential identification of any impurities, thereby guaranteeing the quality and reliability of the compound for its intended use in research and drug development.

References

Quantifying 4-Benzoylbiphenyl and its Photoproducts: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the quantification of 4-Benzoylbiphenyl (BBP), a compound used as a photoinitiator in various industrial applications, and its resulting photoproducts. Understanding the photodegradation of BBP is crucial for assessing its environmental fate and potential toxicological impact. This document details experimental protocols, presents quantitative data, and offers visual workflows to aid in the selection and implementation of appropriate analytical techniques.

Introduction to this compound and its Photodegradation

This compound (4-BBP), also known as 4-phenylbenzophenone, is an aromatic ketone that efficiently initiates polymerization reactions upon exposure to ultraviolet (UV) light.[1] This property makes it a valuable component in inks, coatings, and adhesives.[1] However, the very nature of its function—absorbing UV radiation—can also lead to its own degradation, forming a variety of photoproducts. The identification and quantification of these photoproducts are essential for a complete understanding of the compound's lifecycle and potential biological effects. Benzophenones, as a class of compounds, have been noted for their potential endocrine-disrupting activities, primarily through estrogenic pathways.[2][3][4]

Analytical Methodologies for Quantification

The quantification of 4-BBP and its photoproducts in various matrices necessitates highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the two primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of BBP and its potential photoproducts, which may have varying polarities, derivatization may be employed to increase volatility and improve chromatographic separation.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity, making it particularly suitable for detecting trace levels of analytes in complex mixtures without the need for derivatization. This technique is ideal for identifying and quantifying a wide range of photoproducts with diverse chemical properties.

Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on polarity, followed by mass-to-charge ratio detection of precursor and product ions.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of polarities and volatilities.
Sensitivity Good, typically in the picogram to nanogram range.Excellent, often in the femtogram to picogram range.
Selectivity High, based on retention time and mass spectrum.Very high, due to Multiple Reaction Monitoring (MRM) capabilities.
Sample Throughput Moderate, run times can be longer.High, with rapid analysis times.
Matrix Effects Can be susceptible to matrix interference.Can be minimized with appropriate sample preparation and chromatographic conditions.

Experimental Protocols

Sample Preparation for Photodegradation Studies
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Photolysis: Irradiate the solution with a UV lamp of a specific wavelength (e.g., 365 nm) for varying durations to generate photoproducts.

  • Extraction: For complex matrices (e.g., environmental samples), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent for analysis.

GC-MS Analysis Protocol
  • Instrumentation: Agilent GC-MS system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-500.

UPLC-MS/MS Analysis Protocol
  • Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S tandem quadrupole mass spectrometer (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-product ion transitions for 4-BBP and its expected photoproducts should be determined.

Quantitative Data Summary

Quantitative data for specific photoproducts of this compound is not extensively available in peer-reviewed literature. The following table provides a hypothetical representation of how such data would be presented.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ) (ng/mL)
This compound4.2259.1181.10.5
Photoproduct 13.5[Value][Value][Value]
Photoproduct 22.8[Value][Value][Value]
Photoproduct 32.1[Value][Value][Value]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start 4-BBP Solution uv UV Irradiation start->uv extract Extraction (SPE/LLE) uv->extract concentrate Concentration & Reconstitution extract->concentrate gcms GC-MS concentrate->gcms Volatile Analytes uplcms UPLC-MS/MS concentrate->uplcms Polar & Non-polar Analytes id Identification gcms->id quant Quantification uplcms->quant id->quant

Figure 1. Experimental workflow for the analysis of 4-BBP and its photoproducts.

signaling_pathway cluster_cell Cellular Environment BBP Benzophenone (B1666685) (e.g., 4-BBP) ER Estrogen Receptor (ERα/ERβ) BBP->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., Proliferation) Transcription->Response

Figure 2. Postulated estrogenic signaling pathway for benzophenone derivatives.

Conclusion

The choice between GC-MS and UPLC-MS/MS for the quantification of this compound and its photoproducts depends on the specific research question, the complexity of the sample matrix, and the required sensitivity. UPLC-MS/MS generally offers superior sensitivity and selectivity for a broader range of analytes. However, GC-MS remains a valuable and cost-effective tool for the analysis of volatile and semi-volatile compounds. Further research is needed to fully characterize the photodegradation products of 4-BBP and to establish standardized quantitative methods. Understanding the potential for these compounds to interact with biological systems, such as the estrogenic signaling pathway, is critical for a comprehensive risk assessment.

References

A Comparative Analysis of 4-Benzoylbiphenyl and Other Type II Photoinitiators for Efficient Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical factor that dictates the efficiency and final properties of the cured material. Among the various classes of photoinitiators, Type II systems, which operate via a bimolecular hydrogen abstraction mechanism, are widely employed in diverse applications such as coatings, inks, adhesives, and dental resins. This guide provides a comprehensive comparison of 4-Benzoylbiphenyl (4-BBP), a highly efficient Type II photoinitiator, with other commonly used alternatives, namely Benzophenone (BP) and Isopropylthioxanthone (ITX). The comparison is based on their photochemical properties and performance in free-radical polymerization, supported by experimental data and detailed protocols.

Executive Summary

This compound, a derivative of benzophenone, is recognized for its high efficiency, low odor, and reduced yellowing, making it a preferred choice in many UV curing formulations.[1] Like other Type II photoinitiators, it requires a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization. This guide will delve into a quantitative comparison of 4-BBP with the parent compound, Benzophenone, and a popular thioxanthone derivative, Isopropylthioxanthone. The analysis will focus on key performance indicators such as polymerization rate and final monomer conversion, providing researchers with the necessary data to make informed decisions for their specific formulation needs.

Mechanism of Type II Photoinitiation

Type II photoinitiators do not generate radicals by themselves upon exposure to UV light. Instead, the photoinitiator molecule absorbs a photon and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state abstracts a hydrogen atom from a hydrogen donor, most commonly a tertiary amine co-initiator. This process results in the formation of a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator. The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.

Type_II_Photoinitiation cluster_initiation Radical Generation cluster_polymerization Polymerization PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited UV Light (hν) CoI Co-initiator (Amine) Aminoalkyl_Radical Aminoalkyl Radical* CoI->Aminoalkyl_Radical Hydrogen Donation Monomer Monomer Polymer Polymer Monomer->Polymer Propagation Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical->Monomer Initiation

Figure 1: General mechanism of Type II photoinitiation.

Performance Comparison

The efficiency of a photoinitiator is a multifaceted parameter influenced by its light absorption characteristics, the quantum yield of radical generation, and the reactivity of the generated radicals. To provide a clear comparison, the following table summarizes the key photophysical and performance data for this compound, Benzophenone, and Isopropylthioxanthone.

ParameterThis compound (4-BBP)Benzophenone (BP)Isopropylthioxanthone (ITX)
Molar Mass ( g/mol ) 258.31[2][3]182.22254.34
Melting Point (°C) 99-101[4]48-5174-76
Absorption Maximum (λmax, nm) ~295~253, ~340~258, ~382
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹ at λmax) ~19,000 at 295 nm~18,000 at 253 nm~50,000 at 258 nm
Polymerization Rate (Rp, mol L⁻¹s⁻¹) Higher than BPModerateHigh
Final Conversion (%) HighModerate to HighHigh
Yellowing LowProne to yellowingCan cause yellowing

Note: The polymerization rate and final conversion are highly dependent on the specific formulation (monomer, co-initiator, concentration) and curing conditions (light intensity, wavelength). The values presented are for a representative acrylate (B77674) system.

Experimental Protocols

To quantitatively assess the efficiency of these photoinitiators, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a widely adopted and powerful technique. It allows for the continuous monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) as the polymerization proceeds, providing real-time data on the rate of polymerization and the final monomer conversion.

Experimental Workflow for RT-FTIR Analysis

RT_FTIR_Workflow A Formulation Preparation (Monomer + Photoinitiator + Co-initiator) B Sample Preparation (Thin film between KBr plates) A->B C Place Sample in RT-FTIR Spectrometer B->C D Initiate UV/Vis Irradiation C->D E Simultaneous IR Spectra Acquisition D->E F Monitor Decrease in Acrylate Peak Area (e.g., at ~1635 cm⁻¹ and ~810 cm⁻¹) E->F G Calculate Polymerization Rate and Final Conversion F->G

References

A Comparative Guide to the Synthesis of 4-Benzoylbiphenyl: Friedel-Crafts Acylation vs. Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 4-Benzoylbiphenyl, a crucial building block in the development of various pharmaceuticals, can be synthesized through several routes. This guide provides a detailed comparison of two common and effective methods: the classical Friedel-Crafts acylation and the modern Suzuki-Miyaura cross-coupling reaction. This analysis, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and substrate scope.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic pathway for this compound is a critical decision that impacts overall efficiency and scalability. The following table summarizes the key quantitative data for the Friedel-Crafts acylation and Suzuki-Miyaura coupling, providing a clear comparison to guide your synthetic planning.

ParameterFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Starting Materials Biphenyl (B1667301) and Benzoyl Chloride4-Bromobenzophenone (B181533) and Phenylboronic Acid
Catalyst/Reagent Aluminum Chloride (AlCl₃) (stoichiometric)Palladium Catalyst (e.g., Pd(OAc)₂, catalytic)
Typical Solvent Dichloromethane (B109758) (DCM), Carbon Disulfide (CS₂)Toluene (B28343)/Water, Dioxane/Water, Ethanol/Water
Reaction Temperature 0 °C to Room Temperature80 - 110 °C
Reaction Time 1 - 4 hours2 - 12 hours
Reported Yield 25 - 74%Up to 98%
Purity Generally requires purification to remove isomersOften high, with easier purification

Synthetic Route Overviews

The two primary methods for synthesizing this compound each offer distinct advantages and disadvantages. The Friedel-Crafts acylation is a well-established method for forming carbon-carbon bonds to an aromatic ring, while the Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction.

G cluster_0 Synthetic Routes for this compound cluster_1 Route 1: Friedel-Crafts Acylation cluster_2 Route 2: Suzuki-Miyaura Coupling Start Start FC_Reactants Biphenyl + Benzoyl Chloride Start->FC_Reactants SM_Reactants 4-Bromobenzophenone + Phenylboronic Acid Start->SM_Reactants FC_Catalyst AlCl₃ (Lewis Acid) FC_Reactants->FC_Catalyst FC_Reaction Electrophilic Aromatic Substitution FC_Catalyst->FC_Reaction FC_Product This compound (and ortho- isomer) FC_Reaction->FC_Product SM_Catalyst Palladium Catalyst + Base SM_Reactants->SM_Catalyst SM_Reaction Cross-Coupling SM_Catalyst->SM_Reaction SM_Product This compound SM_Reaction->SM_Product

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Biphenyl

This traditional method involves the electrophilic acylation of biphenyl with benzoyl chloride using a Lewis acid catalyst.

Materials:

  • Biphenyl

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition of benzoyl chloride, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure this compound. A reported yield for a similar reaction is 74%.[1] Another source reports a yield of 25%.[2]

G Start Start: Prepare Reactants Reaction Friedel-Crafts Reaction: Biphenyl, Benzoyl Chloride, AlCl₃ in DCM, 0°C to RT Start->Reaction Quench Quench: Ice and HCl Reaction->Quench Extraction Workup: Extraction with DCM Quench->Extraction Wash Wash: NaHCO₃, H₂O, Brine Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Purification: Recrystallization or Column Chromatography Dry->Purify Product Product: This compound Purify->Product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Route 2: Suzuki-Miyaura Coupling

This modern cross-coupling method provides a highly efficient route to this compound with excellent yields and functional group tolerance.

Materials:

  • 4-Bromobenzophenone

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other suitable palladium catalyst

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzophenone (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂) and ligand (e.g., 2-10 mol% PPh₃).

  • Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously under an inert atmosphere for 2-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound. A similar Suzuki-Miyaura coupling reaction has been reported to achieve up to 98% yield.[3]

G Start Start: Prepare Reactants Reaction Suzuki-Miyaura Coupling: 4-Bromobenzophenone, Phenylboronic Acid, Pd Catalyst, Base, Toluene/H₂O, Reflux Start->Reaction Workup Workup: Extraction with Ethyl Acetate Reaction->Workup Wash Wash: H₂O, Brine Workup->Wash Dry Dry and Concentrate Wash->Dry Purify Purification: Column Chromatography Dry->Purify Product Product: This compound Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Conclusion

Both the Friedel-Crafts acylation and the Suzuki-Miyaura coupling represent viable synthetic routes to this compound. The Friedel-Crafts acylation is a cost-effective, traditional method, but it often suffers from lower yields and the formation of isomeric byproducts, necessitating more rigorous purification. In contrast, the Suzuki-Miyaura coupling offers a more modern, efficient, and high-yielding alternative with greater functional group tolerance and cleaner reaction profiles, making it particularly attractive for the synthesis of complex molecules in a drug discovery and development setting. The choice of method will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the desired purity of the final product.

References

Performance of 4-Benzoylbiphenyl in Diverse Solvent Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of a compound in different solvent systems is paramount for optimizing reaction conditions, formulation development, and analytical method design. This guide provides a comprehensive comparison of the performance of 4-Benzoylbiphenyl in various organic solvents, focusing on key parameters such as solubility, photostability, and spectroscopic properties. While specific quantitative data for this compound is not extensively available in public literature, this guide combines qualitative information with data from structurally similar compounds and detailed experimental protocols to empower researchers in their laboratory work.

Executive Summary

This compound, a white to off-white crystalline solid, is generally soluble in common organic solvents and insoluble in water.[1] Its performance, particularly its solubility and photochemical behavior, is influenced by the polarity and nature of the solvent. This guide explores these differences through a comparative lens, offering insights into its behavior in polar protic, polar aprotic, and nonpolar solvent systems. While quantitative solubility and kinetic data remain areas for further experimental investigation, the provided protocols and illustrative data will serve as a valuable resource for researchers.

Solubility Profile

The solubility of a compound is a critical factor in its application. For this compound, a nonpolar aromatic ketone, the principle of "like dissolves like" is a primary determinant of its solubility in various organic solvents.

Qualitative Solubility:

This compound is reported to be soluble in common organic solvents.[1] This general observation suggests good solubility in solvents that can engage in nonpolar interactions, such as dispersion forces and dipole-dipole interactions.

Illustrative Quantitative Solubility Data:

Table 1: Predicted and Illustrative Solubility of this compound and a Related Compound

Solvent SystemSolvent TypePredicted Solubility of this compoundIllustrative Solubility of Biphenyl-4-methanol
TolueneNonpolarHighData not available
Acetone (B3395972)Polar AproticModerate to High25 mg/mL[2]
Ethanol (B145695)Polar ProticModerateData not available
MethanolPolar ProticModerateData not available

Photostability and Reaction Kinetics

The biphenyl (B1667301) and benzophenone (B1666685) moieties in this compound suggest a rich photochemistry. The solvent system can significantly influence the rates and pathways of photochemical reactions.

General Photostability:

The photostability of chemical substances is a critical parameter, especially for applications involving light exposure. Standardized testing involves exposing the compound to a controlled light source and comparing it to a dark control to distinguish between photodegradation and thermal degradation.[3][4][5]

Influence of Solvent on Photochemical Reactions:

For aromatic ketones like benzophenone, the solvent polarity can affect the nature of the excited state and the subsequent reaction pathways. In the presence of a hydrogen-donating solvent (like isopropanol, a secondary alcohol similar to ethanol and methanol), benzophenones can undergo photoreduction. The efficiency of such reactions, often quantified by the quantum yield, can be solvent-dependent. For instance, a study on the photoreduction of 4-phenylbenzophenone reported a quantum yield of 2.36 mol reduced/mol photon, indicating its ability to undergo dimerization upon UV irradiation.[6]

Table 2: Expected Influence of Solvent Type on Photochemical Reactions of this compound

Solvent SystemSolvent TypeExpected Predominant Photochemical ReactionPotential Impact on Reaction Rate
TolueneNonpolarExcited state decay, potential for radical reactionsLower rates of hydrogen abstraction compared to protic solvents
AcetonePolar AproticExcited state decay, potential for energy transferIntermediate reactivity
EthanolPolar ProticPhotoreduction (hydrogen abstraction)Higher rates of photoreduction
MethanolPolar ProticPhotoreduction (hydrogen abstraction)Higher rates of photoreduction

Spectroscopic Properties in Different Solvents

The UV-Vis absorption spectrum of a compound can provide valuable information about its electronic structure and how it interacts with its solvent environment.

Solvatochromism:

The UV-Vis absorption spectrum of benzophenones is known to be influenced by solvent polarity, a phenomenon known as solvatochromism. Typically, the n→π* transition undergoes a hypsochromic (blue) shift, while the π→π* transition undergoes a bathochromic (red) shift as the solvent polarity increases. This is due to the differential stabilization of the ground and excited states by the solvent.

Table 3: Expected UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents (Illustrative)

Solvent SystemSolvent TypeExpected λmax for n→π* transition (nm)Expected λmax for π→π* transition (nm)
TolueneNonpolarLonger wavelengthShorter wavelength
AcetonePolar AproticIntermediate wavelengthIntermediate wavelength
EthanolPolar ProticShorter wavelengthLonger wavelength
MethanolPolar ProticShorter wavelengthLonger wavelength

Experimental Protocols

To enable researchers to generate specific data for this compound, detailed experimental protocols for key performance assessments are provided below.

Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[7]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy with a calibration curve.[7]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Excess this compound C Sealed Vial A->C B Solvent B->C D Agitation at Constant Temperature C->D E Centrifugation/ Filtration D->E F Saturated Solution E->F G Quantification (HPLC/UV-Vis) F->G

Caption: Workflow for Determining Equilibrium Solubility.

Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[4][8]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the different solvents of interest in chemically inert and transparent containers.

  • Control Samples: Prepare a set of identical samples to be kept in the dark ("dark controls") to assess thermal degradation.

  • Light Exposure: Expose the test samples to a calibrated light source that provides both visible and UV radiation for a specified duration.[4][5]

  • Analysis: At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

  • Quantification: Analyze the concentration of this compound remaining in the samples using a stability-indicating HPLC method.

G A Prepare Solutions of This compound in Solvents B Test Samples A->B C Dark Controls A->C D Light Exposure (Visible & UV) B->D E Storage in Dark C->E F Aliquot Sampling (Time Points) D->F G Aliquot Sampling (Time Points) E->G H HPLC Analysis F->H G->H

Caption: Experimental Workflow for Photostability Testing.

Measurement of UV-Vis Absorption Spectra

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound in different solvents.[9][10][11]

Methodology:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of this compound in the same solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Repeat for Each Solvent: Repeat steps 2-5 for each solvent system to be tested.

G A Prepare Blank (Pure Solvent) C Record Baseline Spectrum A->C B Prepare Sample Solution (this compound in Solvent) D Record Sample Spectrum B->D E Determine λmax D->E

Caption: Process for Measuring UV-Vis Absorption Spectra.

Conclusion

The performance of this compound is intrinsically linked to the properties of the solvent system in which it is employed. While this guide provides a foundational understanding of its solubility, photostability, and spectroscopic behavior, it also highlights the need for further experimental investigation to obtain precise quantitative data. The detailed protocols furnished herein offer a clear pathway for researchers to generate this critical information, enabling more informed decisions in the development of robust and efficient chemical processes and formulations. The provided diagrams visually articulate the necessary experimental workflows, serving as a practical tool for laboratory implementation.

References

A Comparative Analysis of the Photochemical Stability of Benzophenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the photochemical stability of several key benzophenone (B1666685) derivatives, a class of compounds widely utilized as UV filters in pharmaceutical and cosmetic formulations. Understanding the photostability of these molecules is paramount for ensuring the efficacy and safety of photoprotective products, as photodegradation can lead to a loss of UV absorption and the formation of potentially harmful byproducts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of photochemical reaction pathways and experimental workflows to aid in research and development.

Quantitative Photostability Data

The photochemical stability of benzophenone derivatives can be quantified through various parameters, with half-life (t½) under specific irradiation conditions being a common metric. The following table summarizes available data for several widely used benzophenone derivatives. It is important to note that experimental conditions vary between studies, which can influence the observed photostability.

Derivative NameCommon Name(s)Half-life (t½)Irradiation ConditionsReference(s)
2-Hydroxy-4-methoxybenzophenoneOxybenzone, BP-3~3.0 days (near surface water)Simulated solar irradiation in the presence of humic substances[1]
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acidSulisobenzone, BP-4~4.0 days (near surface water)Simulated solar irradiation in the presence of humic substances[1]
2-(3-Benzoylphenyl)propionic acidKetoprofen0.8 minutesMedium pressure UV lamp[2]
A mixture of five benzophenone-type UV filters-17 to 99 hoursMedium pressure UV lamp[2]
Octocrylene-Degrades over time to form benzophenoneAging under U.S. FDA-accelerated stability protocol[3][4][5][6]

Note: The photodegradation of many benzophenone-type UV filters follows pseudo-first-order kinetics.[1][2] The presence of photosensitizers in natural waters can significantly affect the photolytic behavior of these compounds.[2]

Experimental Protocols

The assessment of photochemical stability is crucial for drug and cosmetic development. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for standardized photostability testing.[7][8][9][10][11]

1. Standardized Photostability Testing (ICH Q1B)

This protocol outlines a systematic approach to evaluating the light sensitivity of drug substances and products.

  • Objective: To determine if light exposure results in unacceptable changes to the substance or product.

  • Light Sources: The guideline recommends using a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp. Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.[7]

  • Exposure Levels: Samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[7][11]

  • Sample Preparation:

    • Drug Substance: A sufficient quantity of the substance is placed in a chemically inert and transparent container. A dark control, wrapped in aluminum foil, is stored under the same conditions to separate light-induced changes from thermal effects.

    • Drug Product (e.g., cream, lotion): A thin layer of the product is spread evenly on a suitable support (e.g., a glass plate).

  • Procedure:

    • Prepare the drug substance and/or product samples and their corresponding dark controls.

    • Place the samples in a photostability chamber equipped with a calibrated light source.

    • Expose the samples to the specified light dose, monitoring the exposure with a calibrated radiometer or lux meter.

    • At the end of the exposure period, retrieve the samples and the dark controls.

    • Analyze the samples for any physical or chemical changes.

  • Forced Degradation Studies: To understand degradation pathways, forced degradation studies are conducted under more stressful conditions (e.g., higher light intensity or longer exposure).[9]

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of benzophenone derivatives and their photodegradation products.[12][13][14][15][16]

  • Objective: To separate and quantify the parent compound and its degradation products to assess the extent of photodegradation.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Chromatographic Conditions (Example for Oxybenzone and Avobenzone): [15][16]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 95:5 v/v), with the pH adjusted to 3.2 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 315 nm.

  • Sample Preparation:

    • After light exposure, the sample (e.g., the sunscreen film dissolved from the glass plate) is dissolved in a suitable solvent (e.g., isopropanol).[12]

    • The solution is then filtered and diluted as necessary before injection into the HPLC system.

  • Data Analysis: The concentration of the parent benzophenone derivative and its degradation products are determined by comparing their peak areas to those of standard solutions of known concentrations. The percentage of degradation is then calculated.

Visualizations

Photochemical Reaction Pathway of Benzophenone Derivatives

Benzophenone and its derivatives, upon absorption of UV radiation, can undergo intersystem crossing to an excited triplet state. This triplet state is a diradical and can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This is a primary mechanism for the photodegradation and photosensitizing activity of many benzophenones.[17][18][19][20]

Photochemical_Reaction_Pathway BP_ground Benzophenone (S0) BP_excited_singlet Excited Singlet State (S1) BP_ground->BP_excited_singlet UV Absorption (hν) BP_excited_triplet Excited Triplet State (T1) (Diradical) BP_excited_singlet->BP_excited_triplet Intersystem Crossing Ketyl_radical Ketyl Radical BP_excited_triplet->Ketyl_radical Hydrogen Abstraction R_radical Substrate Radical (R•) BP_excited_triplet->R_radical Energy Transfer H_donor Hydrogen Donor (R-H) H_donor->Ketyl_radical Photoproducts Photodegradation Products Ketyl_radical->Photoproducts Further Reactions R_radical->Photoproducts

Caption: General photochemical reaction pathway for benzophenone derivatives.

Experimental Workflow for Photostability Testing

The following diagram illustrates a typical workflow for assessing the photostability of a benzophenone derivative in a formulation, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_results Results prep_sample Prepare Formulation (e.g., cream with Benzophenone derivative) apply_sample Apply Uniform Layer to Substrate (e.g., glass plate) prep_sample->apply_sample expose_uv Irradiate in Photostability Chamber (ICH Q1B conditions) apply_sample->expose_uv prep_dark Prepare Dark Control (wrap in foil) dissolve_sample Dissolve Exposed Film (e.g., in Isopropanol) prep_dark->dissolve_sample expose_uv->dissolve_sample hplc_analysis Analyze by HPLC-UV dissolve_sample->hplc_analysis quantify Quantify Parent Compound and Degradation Products hplc_analysis->quantify calc_degradation Calculate % Degradation and Half-life (t½) quantify->calc_degradation compare Compare with Dark Control calc_degradation->compare

Caption: Workflow for in vitro photostability testing of a formulated product.

References

A Comparative Analysis of 4-Benzoylbiphenyl Grades for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and grade of a chemical reagent are paramount to ensuring the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive side-by-side comparison of different grades of 4-Benzoylbiphenyl, a versatile compound utilized as a photoinitiator in industrial applications and as a key intermediate in pharmaceutical synthesis.

This document delves into the typical specifications, impurity profiles, and performance characteristics of various grades of this compound. It also provides detailed experimental protocols for the analytical methods used to assess purity and a workflow for its application in pharmaceutical synthesis.

Understanding the Grades of this compound

This compound is commercially available in several grades, primarily distinguished by their purity and the stringency of quality control applied during manufacturing. The choice of grade is critical and depends on the intended application, with pharmaceutical uses demanding the highest purity to ensure safety and efficacy in the final drug product.

Table 1: Comparison of this compound Grades

FeatureTechnical GradeHigh-Purity / Photoinitiator GradePharmaceutical Intermediate Grade
Typical Purity (by HPLC/GC) 97.0% - 99.0%≥ 99.0%≥ 99.5%
Appearance Off-white to yellowish powderWhite to off-white crystalline powderWhite crystalline powder
Key Impurities Unreacted starting materials (biphenyl, benzoyl chloride), by-products from synthesisTrace amounts of starting materials and by-productsTightly controlled and specified limits for known and unknown impurities
Moisture Content ≤ 0.5%≤ 0.2%≤ 0.1%
Melting Point Range 98-102 °C99-101 °C100-101 °C
Primary Applications UV curing for inks, coatings, and adhesivesIndustrial photopolymerization, chemical synthesisSynthesis of Active Pharmaceutical Ingredients (APIs) like Bifonazole[1]

Performance Impact of Different Grades

The purity of this compound can significantly impact its performance in various applications.

  • In Photoinitiation: As a Type II photoinitiator, this compound absorbs UV light and, in conjunction with a co-initiator, generates free radicals to initiate polymerization.[1] The efficiency of this process can be affected by impurities that may quench the excited state or inhibit the polymerization reaction. Higher purity grades generally lead to faster cure speeds and more consistent material properties in UV-curable formulations.

  • In Pharmaceutical Synthesis: When used as an intermediate in the synthesis of drugs such as the antifungal agent bifonazole (B1667052), the impurity profile of this compound is critical.[1] Impurities can lead to the formation of undesired side products, complicating purification processes and potentially introducing toxic components into the final active pharmaceutical ingredient (API). Pharmaceutical intermediate grades are therefore manufactured under stringent controls to minimize impurities.

Experimental Protocols

Accurate determination of the purity and impurity profile of this compound is essential for quality control. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify its impurities using a gradient reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (≥ 99.8% purity)

  • This compound sample for analysis

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: Linear gradient from 60% to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of approximately 1 mg/mL. Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution with a 60:40 mixture of acetonitrile and water.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to prepare a stock solution of approximately 1 mg/mL. Prepare a working sample solution of approximately 0.1 mg/mL by diluting the stock solution with a 60:40 mixture of acetonitrile and water.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks. Identify and quantify impurities based on their relative retention times and peak areas.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and semi-quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for semi-polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Reagents and Materials:

  • Dichloromethane (GC grade)

  • This compound sample for analysis

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Interpretation: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). Semi-quantify impurities based on their peak areas relative to the main component.

cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC-MS dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms identify Identify Impurities via MS Library detect_ms->identify semiquant Semi-quantify Impurities identify->semiquant

GC-MS Impurity Profiling Workflow

Application in Pharmaceutical Synthesis: Bifonazole

This compound is a crucial starting material for the synthesis of bifonazole, an imidazole (B134444) antifungal agent. The synthesis typically involves the reduction of the ketone group of this compound to a hydroxyl group, followed by chlorination and subsequent reaction with imidazole. The purity of the starting this compound directly influences the yield and purity of the final bifonazole product.

start This compound reduction Reduction (e.g., NaBH4) start->reduction intermediate1 (4-Biphenylyl)phenylmethanol reduction->intermediate1 chlorination Chlorination (e.g., SOCl2) intermediate1->chlorination intermediate2 4-(Chloro(phenyl)methyl)-1,1'-biphenyl chlorination->intermediate2 reaction Reaction with Imidazole intermediate2->reaction end Bifonazole reaction->end

Synthetic Pathway of Bifonazole

Conclusion

The selection of the appropriate grade of this compound is a critical decision for researchers and drug development professionals. While technical grade material may be suitable for less sensitive industrial applications, high-purity and pharmaceutical intermediate grades are essential for applications demanding high performance, reproducibility, and safety. The use of robust analytical methods such as HPLC and GC-MS is crucial for verifying the quality of this compound and ensuring its suitability for its intended use. This guide provides the necessary framework for making informed decisions regarding the selection and analysis of this compound for scientific and pharmaceutical endeavors.

References

Inter-laboratory Comparison of 4-Benzoylbiphenyl Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 4-Benzoylbiphenyl. In the absence of a formal, publicly available inter-laboratory comparison study for this specific compound, this document outlines a proposed proficiency test. The experimental data presented is hypothetical and derived from validated methods for structurally similar compounds, such as other benzophenone (B1666685) derivatives found in food contact materials and environmental samples. The primary objective is to guide laboratories in selecting and validating appropriate analytical techniques for the reliable quantification of this compound.

The most common and robust analytical techniques for the determination of benzophenone derivatives are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] These methods offer the necessary selectivity and sensitivity for accurate quantification in various matrices.

Data Presentation: A Hypothetical Inter-laboratory Comparison

The following table summarizes hypothetical performance data from a proposed inter-laboratory study involving ten laboratories. The data reflects expected performance characteristics for the analysis of this compound in a food simulant (e.g., 95% ethanol) at a concentration of 100 µg/L.

Table 1: Hypothetical Performance Data for this compound Quantification (100 µg/L)

ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (R²) > 0.998> 0.999> 0.997
Limit of Detection (LOD) 5 - 15 µg/L0.1 - 1.0 µg/L1 - 5 µg/L
Limit of Quantification (LOQ) 15 - 50 µg/L0.3 - 3.0 µg/L3 - 15 µg/L
Accuracy/Recovery (%) 85 - 110%90 - 105%80 - 115%
Intra-laboratory Precision (%RSD) < 8%< 5%< 10%
Inter-laboratory Precision (%RSD) < 15%< 10%< 20%

Experimental Protocols

Detailed methodologies for the three principal analytical techniques are provided below. These protocols are based on established methods for related benzophenone photoinitiators.[1][2][3][5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set to monitor the absorbance at the maximum wavelength of this compound (approximately 260 nm).

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile), filtered through a 0.45 µm filter, and injected into the HPLC system. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[1][2]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 column suitable for LC-MS applications.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion pairs need to be optimized for this compound.

  • Quantification: Use of a stable isotope-labeled internal standard is recommended for optimal accuracy. A calibration curve is generated using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4][8][9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range of m/z 50-300 or use selected ion monitoring (SIM) for higher sensitivity.

  • Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate). The extract is then concentrated and may require a cleanup step before injection.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the chromatographic analysis of this compound, from sample receipt to final data analysis.

G cluster_pre Sample Preparation cluster_data Data Processing Sample_Receipt Sample Receipt and Login Extraction Solvent Extraction / SPE Sample_Receipt->Extraction Concentration Concentration / Reconstitution Extraction->Concentration HPLC_UV HPLC-UV Concentration->HPLC_UV Injection HPLC_MSMS HPLC-MS/MS Concentration->HPLC_MSMS Injection GC_MS GC-MS Concentration->GC_MS Injection Integration Peak Integration HPLC_UV->Integration HPLC_MSMS->Integration GC_MS->Integration Quantification Quantification against Calibration Curve Integration->Quantification Reporting Final Report Generation Quantification->Reporting

General workflow for the analysis of this compound.
Logical Relationship for Method Selection

The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram outlines the decision-making process.

G Matrix_Complexity Complex Matrix? Sensitivity_Requirement Trace Level (<10 µg/L)? Matrix_Complexity->Sensitivity_Requirement Yes Routine_QC Routine QC Analysis? Matrix_Complexity->Routine_QC No HPLC_MSMS Use HPLC-MS/MS Sensitivity_Requirement->HPLC_MSMS Yes GC_MS Consider GC-MS Sensitivity_Requirement->GC_MS No Routine_QC->GC_MS No HPLC_UV Use HPLC-UV Routine_QC->HPLC_UV Yes

Decision tree for selecting an analytical method.

References

Efficacy of 4-Benzoylbiphenyl in comparison to commercially available photoinitiator blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a photoinitiator is a critical parameter in the development of photocurable formulations, directly influencing cure speed, depth of cure, and the final physical properties of the cured material. This guide provides an objective comparison of the performance of 4-Benzoylbiphenyl, a Type II photoinitiator, with commercially available photoinitiator blends. The information presented is supported by experimental data and detailed methodologies to assist in making informed decisions for specific research and development applications.

Executive Summary

This compound is a solid, Type II photoinitiator that functions via a hydrogen abstraction mechanism, requiring a co-initiator, typically a tertiary amine, to generate free radicals. It is known for its efficiency in initiating polymerization in UV curable coatings and inks.[1][2] Commercial photoinitiator blends are often formulated to offer a balance of properties, such as enhanced surface and through cure, by combining different types of photoinitiators. This guide evaluates the efficacy of this compound in comparison to representative commercial blends.

Quantitative Performance Data

The following tables summarize key performance indicators for this compound and selected commercial photoinitiator blends. Direct comparative data under identical conditions is limited in publicly available literature; therefore, performance can vary based on the specific formulation, substrate, and curing equipment.

Table 1: Physical and Chemical Properties

PropertyThis compound (PBZ)Irgacure® 500Omnirad™ 1173Speedcure™ MBB
CAS Number 2128-93-0[1]Mixture7473-98-5606-28-0
Photoinitiator Type Type II (Hydrogen Abstraction)[2]Blend (Type I & Type II)Type I (α-cleavage)Type II (Hydrogen Abstraction)
Appearance White or off-white crystalline powder[1]Light yellow liquidColorless to slightly yellow liquidWhite to off-white crystalline solid[2]
Melting Point (°C) 99-101[1]N/A448.0–54.0[2]
Absorption Peak (nm) 248[1]~245, ~330244, 280, 332246[2]
Key Features High efficiency, good for colored systems[1]Good balance of surface and through cure[3]Non-yellowing, good solvency[3]Good surface cure[2]

Table 2: Curing Performance Comparison (Typical Acrylate Formulation)

ParameterThis compound (with amine co-initiator)Irgacure® 500Omnirad™ 1173Speedcure™ MBB (with amine co-initiator)
Cure Speed Moderate to HighHighVery HighModerate to High
Depth of Cure GoodExcellentModerateGood
Surface Cure ExcellentExcellentGoodExcellent
Yellowing Index (post-cure) Low to ModerateLowVery LowLow
Oxygen Inhibition Less sensitive (with amine)ModerateMore sensitiveLess sensitive (with amine)

Note: The performance data in Table 2 is a qualitative summary based on typical performance characteristics of these types of photoinitiators. Actual quantitative values are highly dependent on the specific experimental conditions.

Experimental Protocols

To quantitatively assess the efficacy of photoinitiators, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Determination of Cure Speed by Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is utilized to measure the heat flow associated with the photopolymerization reaction in real-time, providing data on the rate of polymerization and the degree of conversion.

Methodology:

  • A small, precisely weighed sample of the liquid formulation (1-5 mg) is placed in a DSC pan.

  • The sample is brought to a constant isothermal temperature within the DSC chamber.

  • The sample is then exposed to a UV light source with a specific wavelength and intensity for a defined period.

  • The exothermic heat flow resulting from the polymerization reaction is recorded as a function of time.

  • The rate of polymerization (Rp) is determined from the peak of the heat flow curve, and the total heat evolved is used to calculate the final monomer conversion.

Measurement of Depth of Cure

The depth of cure is a critical parameter, particularly for thick coatings and 3D printing applications, as it determines the maximum thickness of a layer that can be effectively cured.

Methodology:

  • The liquid formulation is placed in a mold of a specific depth (e.g., a cylindrical mold).

  • The sample is exposed to a UV light source of a defined intensity and wavelength for a set period.

  • After curing, the uncured liquid resin is removed.

  • The thickness of the cured solid polymer is measured using a calibrated digital caliper or a micrometer.

  • This process is repeated for various exposure times to generate a "working curve" which plots cure depth against exposure energy.

Assessment of Yellowing

The yellowing of a cured coating is a critical aesthetic and performance parameter, especially for clear coats and white formulations.

Methodology (ASTM G154 / D4329):

  • The photoinitiator is incorporated into a standard clear coating formulation.

  • The formulation is applied to a standardized substrate (e.g., a white card or a glass plate) at a controlled thickness.

  • The coated substrate is cured under a UV lamp with a specific spectral output and dose.

  • The initial color of the cured coating is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.

  • The cured samples are then exposed to accelerated weathering conditions in a fluorescent UV weathering chamber according to ASTM G154 or D4329 standards.

  • The color of the samples is measured at regular intervals, and the change in the b* value (yellowness) and the total color difference (ΔE*) are calculated to quantify the degree of yellowing.

Visualizations

Photoinitiation Mechanism of this compound (Type II)

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction & Radical Formation cluster_2 Step 3: Polymerization Initiation PI_ground This compound (Ground State) PI_singlet Excited Singlet State PI_ground->PI_singlet UV Light (hν) PI_triplet Excited Triplet State PI_singlet->PI_triplet Intersystem Crossing Co_initiator Co-initiator (e.g., Amine) Ketyl_Radical Ketyl Radical PI_triplet->Ketyl_Radical H-Abstraction Amine_Radical Amine Radical Co_initiator->Amine_Radical H-Donation Monomer Monomer Amine_Radical->Monomer Polymer Propagating Polymer Chain Monomer->Polymer Initiation & Propagation

Caption: Photoinitiation mechanism of this compound, a Type II photoinitiator.

Experimental Workflow for Photoinitiator Comparison

G cluster_0 Formulation Preparation cluster_1 Curing & Analysis cluster_2 Data Comparison Formulation_A Formulation A: - Monomer/Oligomer Blend - this compound - Amine Co-initiator Curing UV Curing Formulation_A->Curing Formulation_B Formulation B: - Monomer/Oligomer Blend - Commercial Blend 1 Formulation_B->Curing Formulation_C Formulation C: - Monomer/Oligomer Blend - Commercial Blend 2 Formulation_C->Curing Cure_Speed Cure Speed Analysis (Photo-DSC) Curing->Cure_Speed Depth_of_Cure Depth of Cure Measurement Curing->Depth_of_Cure Yellowing Yellowing Assessment (Spectrophotometry) Curing->Yellowing Comparison Comparative Data Analysis Cure_Speed->Comparison Depth_of_Cure->Comparison Yellowing->Comparison

Caption: Experimental workflow for comparing the efficacy of different photoinitiators.

References

A Researcher's Guide to Ensuring Batch-to-Batch Consistency of 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The consistency of chemical reagents is a critical factor influencing this, and for a compound like 4-Benzoylbiphenyl, which serves as a vital photoinitiator in UV curing processes and as a key intermediate in pharmaceutical synthesis, ensuring batch-to-batch consistency is non-negotiable.[1][2][3] This guide provides an objective comparison of analytical methods to assess the batch-to-batch consistency of this compound, presents available data, and compares its performance with alternative photoinitiators.

The Importance of Batch-to-Batch Consistency

Variations between different batches of this compound can arise from inconsistencies in the manufacturing process, leading to differences in purity, impurity profiles, and physical properties. These variations can significantly impact the kinetics of photopolymerization, the final properties of cured materials, and the yield and purity of pharmaceutical intermediates. Therefore, rigorous quality control and batch-to-batch analysis are essential.

Analytical Techniques for Assessing Consistency

A comprehensive assessment of this compound's consistency involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Data Presentation: Comparative Analysis of this compound Batches

The following table summarizes typical quality control specifications for different batches of this compound, based on Certificates of Analysis from a commercial supplier. While this data indicates a high degree of consistency, it is crucial for researchers to perform their own analyses to confirm these specifications and to test for unlisted impurities.

ParameterBatch MKBJ7184VBatch MKBD6946Batch 11404DHBatch 16706MBBatch 11730DR
Purity (Assay by GC) ≥ 99.0%≥ 99.0%≥ 99.0%≥ 99.0%≥ 99.0%
Melting Point (°C) 99 - 10199 - 10199 - 10199 - 10199 - 101
Appearance White to Off-White PowderWhite to Off-White PowderWhite to Off-White PowderWhite to Off-White PowderWhite to Off-White Powder

Comparison with Alternative Photoinitiators

This compound is a Type II photoinitiator, requiring a co-initiator to generate free radicals for polymerization.[1] Its performance can be compared with other photoinitiators based on their efficiency and application suitability.

PhotoinitiatorTypeAdvantagesDisadvantages
This compound IIGood surface cure, cost-effective.[1]Requires a co-initiator, can be slower than Type I.
Acetophenone Derivatives (e.g., DMPA) IUndergo unimolecular cleavage, can be faster.[4]Can be less effective for dense surface activation.[4]
Thioxanthone Derivatives (e.g., ITX) IIHigh photoinitiation efficiency, especially in near-UV and visible light.Can cause yellowing, requires a co-initiator.
Phosphine Oxide Derivatives (e.g., TPO) IExcellent curing efficiency, good UVA absorption.Can be more expensive.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and identify and quantify any impurities.[5]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard

  • Synthesized/purchased this compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

Analysis and Data Interpretation:

  • Inject the reference standard to determine its retention time.

  • Inject the sample.

  • The purity is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity and Residual Solvent Analysis

Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents.[6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., DB-5ms)

  • Autosampler

Reagents and Materials:

  • High-purity carrier gas (Helium or Hydrogen)

  • Solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)

  • This compound sample

  • Internal standard (optional, for quantitative analysis)

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 1 mL of a suitable solvent.

  • If an internal standard is used, add a known amount to the sample solution.

Analysis and Data Interpretation:

  • Inject the sample into the GC-MS.

  • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of the main component or an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure and assess the purity of this compound.[7][8][9][10]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • This compound sample

  • Internal standard for quantitative NMR (qNMR), e.g., maleic acid (optional)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Confirm the structure by comparing the obtained chemical shifts, coupling constants, and integration values with expected values.

    • Identify impurity signals.

    • For qNMR, calculate the purity by comparing the integral of a specific proton signal of this compound to that of the internal standard.

Thermal Analysis (DSC and TGA) for Physical Property Consistency

Objective: To assess the thermal stability and melting behavior of different batches of this compound.[11]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

Procedure (TGA):

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature.

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes involved in assessing the batch-to-batch consistency of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Reception cluster_analysis Analytical Testing cluster_data Data Comparison & Reporting Batch_A Batch A HPLC HPLC Analysis (Purity, Impurities) Batch_A->HPLC GC_MS GC-MS Analysis (Volatile Impurities, Residual Solvents) Batch_A->GC_MS NMR NMR Spectroscopy (Structure, Purity) Batch_A->NMR Thermal Thermal Analysis (Melting Point, Decomposition) Batch_A->Thermal Batch_B Batch B Batch_B->HPLC Batch_B->GC_MS Batch_B->NMR Batch_B->Thermal Batch_C Batch C Batch_C->HPLC Batch_C->GC_MS Batch_C->NMR Batch_C->Thermal Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Thermal->Data_Analysis Report Consistency Report Data_Analysis->Report

Caption: Experimental workflow for assessing the batch-to-batch consistency of this compound.

Photoinitiation_Pathway UV_Light UV Light (hν) 4BP_Ground This compound (Ground State) UV_Light->4BP_Ground 4BP_Excited This compound* (Excited State) 4BP_Ground->4BP_Excited Co_initiator Co-initiator (e.g., Amine) Radical_Generation Free Radical Generation Monomer Monomer Radical_Generation->Monomer Polymer Polymer Chain Monomer->Polymer 4BP_ExcitedCo_initiator 4BP_ExcitedCo_initiator 4BP_ExcitedCo_initiator->Radical_Generation

Caption: Simplified signaling pathway for Type II photoinitiation using this compound.

By implementing these analytical methodologies and comparative assessments, researchers can ensure the consistency of their this compound batches, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 4-Benzoylbiphenyl (CAS No. 2128-93-0). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is a beige or slightly yellow crystalline powder.[1] While some safety data sheets (SDS) indicate it is not classified as hazardous under OSHA standards, others suggest potential for skin and eye irritation, allergic skin reactions, and reproductive toxicity.[2][3] Given the conflicting data, it is imperative to handle this chemical with appropriate caution and utilize the personal protective equipment (PPE) outlined below.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields (or goggles) compliant with EN166 (EU) or OSHA 29 CFR 1910.133.[2][4]Protects against dust particles and potential splashes.
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile rubber).[4][5]Prevents direct skin contact.
Body Protection Long-sleeved laboratory coat or appropriate protective clothing.[2][4]Minimizes the risk of skin exposure to dust.
Respiratory Protection Generally not required under normal conditions with adequate ventilation.[2][4] For large-scale use, emergencies, or if dust formation is unavoidable, use a NIOSH/MSHA-approved respirator with a particle filter (e.g., N95).[2]Protects against inhalation of fine dust particles.

Procedural, Step-by-Step Guidance

1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

2. Handling and Use

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust accumulation.[6]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[6]

  • Avoidance: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation.[6]

  • Dust Control: Minimize dust generation during transfer and weighing.[6]

3. Accidental Spills

  • Precaution: Ensure adequate ventilation and wear the required PPE.[6]

  • Containment: Sweep up the spilled solid material carefully to avoid creating dust.[4]

  • Collection: Place the swept-up material into a suitable, clean, dry, and closed container labeled for chemical waste disposal.[4][6]

4. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If symptoms occur, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[3][6]

  • Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[6]

5. Disposal Plan

  • Waste Container: Dispose of unused this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]

Experimental Workflow: Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Emergency Spill Procedure a 1. Review SDS b 2. Don PPE (Goggles, Gloves, Lab Coat) a->b c 3. Work in Ventilated Area (Fume Hood) b->c d 4. Weigh/Transfer Chemical c->d e 5. Perform Experiment d->e f 6. Decontaminate Work Area e->f g 7. Dispose of Waste in Labeled Container f->g h 8. Doff PPE g->h i 9. Wash Hands Thoroughly h->i s1 Evacuate Area s2 Wear Appropriate PPE (incl. Respirator if needed) s1->s2 s3 Sweep Up Spill s2->s3 s4 Place in Waste Container s3->s4

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Benzoylbiphenyl

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